tert-Butyl (5-aminopyrazin-2-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-aminopyrazin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H2,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMOBHWAUFCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727357 | |
| Record name | tert-Butyl (5-aminopyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920313-67-3 | |
| Record name | tert-Butyl (5-aminopyrazin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl (5-aminopyrazin-2-yl)carbamate synthesis pathway
An In-depth Technical Guide to the Synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a pivotal building block in contemporary medicinal chemistry and drug development. The document details two primary synthetic strategies: the direct selective mono-protection of 2,5-diaminopyrazine and a multi-step approach involving nitration of 2-aminopyrazine followed by sequential protection and reduction. By elucidating the underlying chemical principles, offering detailed, step-by-step experimental protocols, and presenting a comparative analysis, this guide serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical industry. Our focus is on providing actionable, field-proven insights to enable robust, scalable, and efficient synthesis of this key intermediate.
Introduction
Chemical Identity and Significance
This compound, often referred to as Boc-5-amino-2-aminopyrazine, is a heterocyclic compound featuring a pyrazine core. The strategic placement of a free amine and a tert-butoxycarbonyl (Boc) protected amine makes it an exceptionally versatile bifunctional molecule. The Boc group provides a stable, acid-labile protecting group for one amine, allowing for selective functionalization of the second, free amine group at the C5 position.[1] This structural motif is a cornerstone in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.
Importance in Drug Development
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound allows it to serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The free amino group can be readily derivatized through reactions like acylation or alkylation, while the Boc-protected amine can be deprotected under specific acidic conditions to reveal a second reactive site for further molecular elaboration. This orthogonal reactivity is crucial for building complex molecular architectures in a controlled, stepwise manner.[2][3]
Retrosynthetic Analysis
A retrosynthetic view of the target molecule reveals two logical disconnection points, leading to two distinct and viable synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
-
Pathway I (Selective Protection): The most direct approach involves the selective mono-N-Boc protection of commercially available 2,5-diaminopyrazine. This pathway is atom-economical but presents a significant selectivity challenge.
-
Pathway II (Functional Group Interconversion): A longer but potentially more controlled route begins with 2-aminopyrazine. This pathway involves nitration to introduce the second nitrogen functionality, followed by protection of the original amino group and, finally, selective reduction of the nitro group.
Synthetic Pathway I: Selective Mono-Protection of 2,5-Diaminopyrazine
Mechanistic Rationale & Causality
The direct protection of one of two chemically equivalent amino groups on a symmetrical molecule like 2,5-diaminopyrazine is inherently challenging. The reaction of di-tert-butyl dicarbonate ((Boc)₂O) with the diamine can lead to a statistical mixture of starting material, the desired mono-protected product, and the undesired di-protected byproduct. Achieving a high yield of the mono-Boc adduct requires careful control over reaction parameters.
Causality Behind Experimental Choices:
-
Stoichiometry: Using a slight excess of the diamine relative to the Boc anhydride is a common strategy to disfavor the formation of the di-protected species. However, this necessitates a more complex purification to remove the unreacted starting material.[4] Conversely, using a sub-stoichiometric amount of (Boc)₂O (e.g., 0.8-0.9 equivalents) can maximize the yield based on the limiting reagent, though it also results in a mixture.
-
Solvent and Temperature: The choice of solvent (e.g., tetrahydrofuran (THF) or methanol) can influence the relative solubility of the products and starting materials, sometimes aiding in selective precipitation or simplifying purification. Conducting the reaction at controlled, often lower, temperatures can help modulate the reactivity and improve selectivity.
-
Slow Addition: Adding the (Boc)₂O solution dropwise over an extended period maintains a low instantaneous concentration of the protecting agent, which statistically favors mono-substitution over di-substitution.
Experimental Protocol
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,5-diaminopyrazine (10.0 g, 90.8 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).
-
Dissolution: Stir the suspension at room temperature under a nitrogen atmosphere until the diamine is fully dissolved.
-
Reagent Preparation: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 17.8 g, 81.7 mmol, 0.9 eq) in anhydrous THF (50 mL).
-
Reaction: Add the (Boc)₂O solution dropwise to the stirred diamine solution over a period of 2 hours at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane). The reaction is typically complete after stirring for 12-16 hours at room temperature.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid will be a mixture of starting material, mono-, and di-protected products.
-
Purification: Purify the crude material via column chromatography on silica gel, using a gradient elution (e.g., 0-5% methanol in dichloromethane) to isolate the desired mono-protected product.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.
Process Flow Diagram
Caption: Workflow for Pathway I.
Data Summary
| Parameter | Value | Rationale / Source |
| Starting Material | 2,5-Diaminopyrazine | Commercially available |
| Key Reagent | (Boc)₂O (0.9 eq) | Sub-stoichiometric to favor mono-protection |
| Solvent | THF | Good solubility for reactants |
| Temperature | Room Temperature | Mild conditions to control reactivity |
| Typical Yield | 35-45% | Limited by selectivity and purification losses |
| Purification | Column Chromatography | Necessary to separate product from mixture |
Synthetic Pathway II: Nitration-Reduction Strategy
Mechanistic Rationale & Causality
This multi-step pathway offers superior control and often higher overall yields by building the desired functionality sequentially, thus avoiding the selectivity issues of Pathway I.
Causality Behind Experimental Choices:
-
Nitration of 2-Aminopyrazine: The amino group is an activating, ortho-para directing group. In the pyrazine ring, the electron-donating amino group at C2 directs electrophilic substitution primarily to the C5 position. The reaction requires strong nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid, to overcome the inherent electron-deficient nature of the pyrazine ring.[5][6]
-
Boc Protection: With 2-amino-5-nitropyrazine as the substrate, there is only one amino group to protect, eliminating selectivity issues. Standard conditions using (Boc)₂O and a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a catalyst proceed efficiently to yield tert-butyl (5-nitropyrazin-2-yl)carbamate.[7][8]
-
Nitro Group Reduction: The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean, high-yielding, and widely used method.[9][10] This method is highly chemoselective for the nitro group, leaving the Boc protecting group and the pyrazine ring intact. Alternative reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media can also be used.[11]
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-nitropyrazine
-
Setup: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 2-aminopyrazine (10.0 g, 105 mmol) in portions to concentrated sulfuric acid (50 mL). Maintain the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (8.0 mL) to concentrated sulfuric acid (20 mL) in a separate flask, cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the 2-aminopyrazine solution, ensuring the internal temperature does not exceed 10 °C. After addition, allow the mixture to stir at room temperature for 4-6 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (approx. 500 g). Neutralize the solution by slowly adding aqueous ammonia or sodium hydroxide until the pH is ~7-8, which will precipitate the product.
-
Isolation: Filter the resulting yellow solid, wash thoroughly with cold water, and dry under vacuum to obtain 2-amino-5-nitropyrazine.[5][6]
Step 2: Synthesis of tert-Butyl (5-nitropyrazin-2-yl)carbamate
-
Setup: Suspend 2-amino-5-nitropyrazine (10.0 g, 71.4 mmol) in dichloromethane (DCM, 200 mL).
-
Reagents: Add triethylamine (15 mL, 107 mmol) and a catalytic amount of DMAP (0.5 g).
-
Protection: Add (Boc)₂O (17.1 g, 78.5 mmol) portion-wise to the suspension. Stir the mixture at room temperature for 8-12 hours.
-
Workup: Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate/hexanes to get pure tert-butyl (5-nitropyrazin-2-yl)carbamate.
Step 3: Synthesis of this compound
-
Setup: Dissolve tert-butyl (5-nitropyrazin-2-yl)carbamate (10.0 g, 41.6 mmol) in methanol or ethyl acetate (150 mL) in a hydrogenation vessel.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, ~10 wt%) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi of hydrogen and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete in 4-8 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a high-purity solid.[9]
Process Flow Diagram
Caption: Workflow for Pathway II.
Data Summary
| Parameter | Step 1: Nitration | Step 2: Protection | Step 3: Reduction |
| Key Reagents | HNO₃, H₂SO₄ | (Boc)₂O, TEA, DMAP | H₂, 10% Pd/C |
| Solvent | Sulfuric Acid | DCM | Methanol / Ethyl Acetate |
| Temperature | 0-10 °C | Room Temperature | Room Temperature |
| Typical Yield | ~75-85%[5] | ~90-95% | >95%[9][10] |
| Purification | Precipitation | Recrystallization | Filtration |
| Overall Yield | ~64-76% |
Comparative Analysis of Pathways
| Feature | Pathway I: Selective Protection | Pathway II: Nitration-Reduction |
| Number of Steps | 1 (synthesis), 1 (purification) | 3 |
| Overall Yield | Lower (35-45%) | Higher (64-76%) |
| Selectivity | Poor; key challenge | Excellent; controlled functionalization |
| Purification | Difficult (Column Chromatography) | Simpler (Precipitation, Recrystallization, Filtration) |
| Scalability | Challenging due to chromatography | More readily scalable |
| Starting Materials | 2,5-Diaminopyrazine | 2-Aminopyrazine |
| Reagent Hazards | Standard organic reagents | Use of concentrated, corrosive acids (HNO₃, H₂SO₄) and flammable H₂ gas |
Conclusion and Recommendation
Both synthetic strategies provide viable routes to this compound.
Pathway I is attractive for its directness and atom economy. However, the inherent lack of selectivity in protecting one of two identical amino groups leads to a difficult purification process and significantly lower yields, making it less suitable for large-scale production.
Pathway II , while involving more steps, offers a far more robust and controllable synthesis. Each step is high-yielding and selective, and the purification methods are more amenable to industrial scale-up. The overall yield is substantially higher, making it the more efficient process in terms of material throughput despite the longer sequence.
Recommendation: For laboratory research requiring small quantities, Pathway I may be a quick, albeit low-yielding, option. However, for process development, scale-up, and any application where purity and yield are critical, Pathway II is the unequivocally superior and recommended approach. The control and reliability it affords far outweigh the additional synthetic steps.
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ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
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Semantic Scholar. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
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An In-depth Technical Guide to tert-Butyl (5-aminopyrazin-2-yl)carbamate: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly those containing nitrogen, form the backbone of a vast number of therapeutic agents. Among these, tert-Butyl (5-aminopyrazin-2-yl)carbamate has emerged as a strategically vital building block. This molecule, featuring a pyrazine core with two differentially protected amino groups, offers chemists a reliable and versatile entry point for synthesizing a diverse range of compounds, most notably kinase inhibitors.
The inherent asymmetry of its functional groups—a free primary amine at the C5 position and a tert-butoxycarbonyl (Boc)-protected amine at the C2 position—is the cornerstone of its utility. The Boc group serves as a robust protecting group, stable to a wide array of reaction conditions, yet readily removable under acidic conditions. This allows for selective chemical transformations at the more nucleophilic C5 amino group, such as amide bond formation, alkylation, or participation in cross-coupling reactions. Subsequent deprotection of the C2 amine unveils a new reactive site for further diversification. This sequential functionalization is a powerful strategy in the multi-step synthesis of targeted drug candidates. This guide provides an in-depth overview of its physicochemical properties, a validated synthesis protocol, key applications, and essential safety information for researchers and drug development professionals.
Core Physicochemical Properties
The reliable use of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. The properties of this compound are summarized below. These data are crucial for reaction setup, purification, and storage.
| Property | Value | Reference(s) |
| CAS Number | 920313-67-3 | [1][2] |
| Molecular Formula | C₉H₁₄N₄O₂ | [1][2][3] |
| Molecular Weight | 210.24 g/mol | [2] |
| Appearance | Yellow to yellow-brown solid powder | [1] |
| Purity | Typically ≥95% | [2][3] |
| Melting Point | Not available in searched literature | |
| Boiling Point | 328.8 ± 42.0 °C (Predicted) | [1] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane | |
| LogP | 1.20 | [1] |
| InChI Key | YOCMOBHWAUFCMT-UHFFFAOYSA-N | |
| SMILES | O=C(OC(C)(C)C)NC1=NC=C(N)N=C1 | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through the selective mono-Boc protection of 2,5-diaminopyrazine. The key to this transformation is controlling the stoichiometry of the protecting agent to favor the formation of the mono-protected product over the di-protected byproduct.
Causality in Experimental Design:
-
Starting Material: 2,5-Diaminopyrazine is chosen due to the differential reactivity of its two amino groups, although this difference is slight. The reaction relies on statistical distribution and careful control of conditions to achieve mono-protection.
-
Protecting Agent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group. It is favored for its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
Solvent: An inert aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) is used to dissolve the starting materials without participating in the reaction.
-
Stoichiometry: Using a slight sub-stoichiometric amount of Boc₂O (e.g., 0.9-0.95 equivalents) relative to the diamine is a critical strategy to minimize the formation of the di-Boc-protected species.
-
Purification: The product mixture, containing the starting material, the desired mono-protected product, and the di-protected byproduct, has different polarities. This allows for effective separation using column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in the core structure of kinase inhibitors.[4] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
This compound serves as an ideal starting point for building kinase inhibitors for several reasons:
-
Scaffold Mimicry: The pyrazine core can act as a bioisostere for the adenine ring of ATP, enabling compounds to bind effectively within the ATP-binding pocket of kinases.[4]
-
Vector for Diversity: The two amino groups provide orthogonal handles for introducing chemical diversity. The C5-amine is often used to append a "hinge-binding" moiety, which forms critical hydrogen bonds with the kinase's hinge region. The C2-amine, after deprotection, can be functionalized to interact with other regions of the binding site or to modulate the compound's physicochemical properties (e.g., solubility, metabolic stability).
-
Proven Precedent: Numerous patents and publications describe the use of this or closely related building blocks in the synthesis of inhibitors for a range of kinases, including Bruton's tyrosine kinase (BTK) and others.[5]
Logical Flow in Drug Design
Caption: Role as a building block in a generic kinase inhibitor synthesis strategy.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of the title compound.
Protocol 1: Synthesis of this compound
This protocol is a self-validating system where progress can be monitored by Thin Layer Chromatography (TLC).
-
Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-diaminopyrazine (5.0 g, 45.4 mmol).
-
Dissolution: Add 100 mL of anhydrous Tetrahydrofuran (THF) to the flask. Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (9.4 g, 43.1 mmol, 0.95 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirring suspension of 2,5-diaminopyrazine over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The starting material, product, and di-protected byproduct should have distinct Rf values. The reaction is complete when the starting material spot has significantly diminished.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to obtain a crude solid. Redissolve the solid in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a yellow-orange solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).
-
Final Product: Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford this compound as a yellow solid. Confirm identity and purity via characterization.
Protocol 2: Characterization
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve a small sample (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra. The ¹H NMR should show a characteristic singlet at ~1.5 ppm (9H) for the tert-butyl group, along with distinct aromatic protons for the pyrazine ring and signals for the two different NH groups.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-MS (Electrospray Ionization Mass Spectrometer). The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z ≈ 211.12.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable method (e.g., C18 reverse-phase column with a water/acetonitrile mobile phase gradient).
-
Inject a solution of the final product to confirm its purity, which should typically be >95%.
-
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] The corresponding GHS pictogram is GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] Recommended storage temperature is between 2-8°C under an inert atmosphere.
-
First Aid:
-
In case of skin contact: Wash off immediately with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for selective, sequential functionalization make it an invaluable asset for medicinal chemists. By providing a reliable route to diverse pyrazine-based scaffolds, it continues to play a crucial role in the development of next-generation targeted therapies, particularly in the highly competitive field of kinase inhibitors. Proper understanding and application of the principles and protocols outlined in this guide will empower researchers to leverage this versatile building block to its full potential.
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). PMC - NIH. Retrieved January 16, 2026, from [Link]
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tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (2010). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
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tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
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Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. (2018). NIH. Retrieved January 16, 2026, from [Link]
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Spectroscopic Blueprint of tert-Butyl (5-aminopyrazin-2-yl)carbamate: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. tert-Butyl (5-aminopyrazin-2-yl)carbamate (CAS 920313-67-3) is a key building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics.[1] Its structural integrity, purity, and electronic properties are critical determinants of its reactivity and suitability for downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures, ensuring a robust and reliable analytical framework.
This guide will delve into the nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy of the title compound. Each section will not only present the predicted spectral data but also elucidate the underlying structural features that give rise to the observed signals. Furthermore, detailed experimental protocols are provided to enable the replication and verification of these findings, embodying a self-validating system of scientific inquiry.
Molecular Structure and Key Functional Groups
To fully appreciate the spectroscopic data, a clear understanding of the molecule's architecture is essential. This compound possesses a pyrazine ring, a primary amino group, and a tert-butyloxycarbonyl (Boc) protecting group. Each of these moieties imparts distinct and identifiable signatures in the various spectroscopic techniques discussed.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. These predictions are based on the analysis of structurally related compounds, such as tert-butyl (5-aminopyridin-2-yl)carbamate and various aminopyrazine derivatives.[2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | Singlet | 1H | NH (carbamate) |
| ~7.95 | Singlet | 1H | H-3 |
| ~7.75 | Singlet | 1H | H-6 |
| ~6.50 | Broad Singlet | 2H | NH₂ |
| 1.45 | Singlet | 9H | C(CH₃)₃ |
Interpretation of the ¹H NMR Spectrum
-
tert-Butyl Group (1.45 ppm): The most prominent signal in the spectrum is a sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl protons of the tert-butyl group of the Boc protector.[4] Its upfield position is typical for aliphatic protons shielded from deshielding effects.
-
Pyrazine Protons (7.75 and 7.95 ppm): The two protons on the pyrazine ring are expected to appear as singlets in the aromatic region. The electron-withdrawing nature of the pyrazine nitrogens and the carbamate group deshields these protons, shifting them downfield. Their singlet multiplicity arises from the lack of adjacent protons to couple with.
-
Amine and Carbamate Protons (6.50 and 8.90 ppm): The protons of the primary amine and the carbamate NH are expected to appear as broad singlets. Their chemical shifts can be variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding. The carbamate proton is typically more deshielded than the primary amine protons.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Processing: Process the free induction decay (FID) with a line broadening of 0.3 Hz and perform phasing and baseline correction.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are presented below, inferred from data on similar Boc-protected amines and pyrazine derivatives.[5][6]
| Chemical Shift (δ, ppm) | Assignment |
| ~153.0 | C=O (carbamate) |
| ~148.5 | C-2 |
| ~145.0 | C-5 |
| ~135.0 | C-6 |
| ~130.0 | C-3 |
| ~80.0 | C(CH₃)₃ |
| ~28.0 | C(CH₃)₃ |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (~153.0 ppm): The carbonyl carbon of the carbamate group is expected to resonate significantly downfield due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms.
-
Pyrazine Carbons (~130.0 - 148.5 ppm): The four carbons of the pyrazine ring will appear in the aromatic region. The carbons directly attached to nitrogen (C-2 and C-5) will be the most deshielded.
-
tert-Butyl Carbons (~80.0 and ~28.0 ppm): The quaternary carbon of the tert-butyl group is expected around 80.0 ppm, while the three equivalent methyl carbons will give a strong signal around 28.0 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Processing: Process the FID with a line broadening of 1-2 Hz.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₉H₁₄N₄O₂, Molecular Weight: 210.24 g/mol ), the following peaks are predicted in an electrospray ionization (ESI) mass spectrum.
| m/z | Assignment |
| 211.12 | [M+H]⁺ (Molecular ion peak) |
| 155.08 | [M+H - C₄H₈]⁺ |
| 111.06 | [M+H - C₅H₉NO₂]⁺ |
Interpretation of the Mass Spectrum and Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through characteristic losses of the Boc group.
Caption: Predicted ESI-MS fragmentation pathway.
-
[M+H]⁺ at m/z 211.12: This represents the protonated molecule and confirms the molecular weight of the compound.
-
Loss of Isobutylene (m/z 155.08): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate.
-
Loss of Carbon Dioxide (m/z 111.06): The carbamic acid intermediate can then readily lose carbon dioxide (44 Da) to yield the protonated 2,5-diaminopyrazine.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
-
Acquisition Parameters:
-
Ionization mode: Positive
-
Mass range: 50-500 m/z
-
Capillary voltage: 3-4 kV
-
Cone voltage: 20-40 V
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp | N-H stretch (primary amine) |
| ~3250 | Medium | N-H stretch (carbamate) |
| 2980-2960 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate) |
| 1620-1580 | Medium-Strong | N-H bend (amine) / C=N stretch (pyrazine) |
| 1550-1500 | Medium-Strong | C=C stretch (pyrazine) |
| ~1160 | Strong | C-O stretch (carbamate) |
Interpretation of the IR Spectrum
-
N-H Stretching: The primary amine will show two sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[7] The carbamate N-H stretch will appear as a single, slightly broader band around 3250 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc-carbamate.
-
C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will be observed in the 2980-2960 cm⁻¹ region.
-
Fingerprint Region: The region below 1650 cm⁻¹ will contain a complex pattern of bands corresponding to N-H bending, C=N and C=C stretching of the pyrazine ring, and C-O stretching of the carbamate.[8]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and applying fundamental spectroscopic principles, a detailed blueprint of its ¹H NMR, ¹³C NMR, mass spectrometry, and IR data has been constructed. The provided protocols offer a clear path for the experimental verification of these predictions. This guide serves as a valuable resource for researchers, enabling confident identification, purity assessment, and structural confirmation of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.
References
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(No author given). (n.d.). This compound. PubChem. Retrieved from [Link]
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(No author given). (n.d.). tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Pharmaffiliates. Retrieved from [Link]
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(No author given). (n.d.). Supporting Information. Retrieved from [Link]
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(2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
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(No author given). (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. PubChem. Retrieved from [Link]
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(No author given). (n.d.). Aminopyrazine. PubChem. Retrieved from [Link]
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(1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Retrieved from [Link]
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(No author given). (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]
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(No author given). (n.d.). 1 H NMR and IR spectra of compounds 2-5. ResearchGate. Retrieved from [Link]
-
(2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]
-
(2000). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate. Retrieved from [Link]
-
(2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Retrieved from [Link]
-
(No author given). (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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(No author given). (n.d.). 13C NMR Spectrum (PHY0141098). PhytoBank. Retrieved from [Link]
-
(No author given). (n.d.). Aminopyrazine. NIST WebBook. Retrieved from [Link]
-
(No author given). (n.d.). 2,6-Diaminopyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
(No author given). (n.d.). Aminopyrazine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
(No author given). (n.d.). 2-Amino-5-bromopyridine. PubChem. Retrieved from [Link]
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solubility of tert-Butyl (5-aminopyrazin-2-yl)carbamate in organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl (5-aminopyrazin-2-yl)carbamate in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Publication Date: January 16, 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's molecular structure and physicochemical properties. It offers a theoretical assessment of its expected solubility in a range of common organic solvents, from nonpolar to polar aprotic and protic systems. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the accurate determination of its solubility, designed to be a self-validating and robust workflow for researchers in drug development and organic synthesis.
Introduction: The Critical Role of Solubility in Drug Development
This compound (Figure 1) is a heterocyclic compound of significant interest in medicinal chemistry, frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability and modulates reactivity, making it a versatile intermediate.[3]
The solubility of such a compound is a fundamental physicochemical property that dictates its utility and handling in numerous stages of drug development. From reaction kinetics in a chosen solvent to the efficiency of purification by crystallization and the formulation of final drug products, a thorough understanding of solubility is not merely advantageous—it is imperative. Poorly characterized solubility can lead to failed reactions, low yields, and significant delays in the development pipeline.
This guide addresses the practical need for reliable solubility data by first building a theoretical model to predict solubility and then providing a rigorous experimental protocol for its empirical determination.
Figure 1: Chemical Structure of this compound
Physicochemical Properties
A summary of the key computed and observed properties of the target compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₄O₂ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Physical Form | Solid, yellow to yellow-brown powder | |
| Predicted LogP | 1.20 | [1] |
| Polar Surface Area (PSA) | 93.62 Ų | [1] |
| Hydrogen Bond Donors | 2 (amine and carbamate N-H) | |
| Hydrogen Bond Acceptors | 4 (2 pyrazine nitrogens, 2 carbamate oxygens) |
Theoretical Assessment of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by a balance of competing structural features: the nonpolar tert-butyl group and the polar aminopyrazinyl carbamate core.
-
Aminopyrazine Ring : This heterocyclic aromatic system is polar due to the presence of two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, promoting interaction with protic solvents.[5][6] The primary amine group (-NH₂) is a strong hydrogen bond donor and acceptor, further enhancing polarity and the potential for interaction with polar solvents.[7]
-
Carbamate Linkage (-NH-COO-) : The carbamate group is a highly polar functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl and ester oxygens). This feature significantly contributes to the molecule's affinity for polar solvents.
-
Tert-Butyl Group (-C(CH₃)₃) : This bulky, aliphatic group is nonpolar and hydrophobic. It introduces steric hindrance and contributes to the molecule's solubility in less polar or nonpolar organic solvents. Its presence will, conversely, limit solubility in highly polar solvents like water.
Based on this structural analysis, the molecule possesses a distinct amphiphilic character, with a dominant polar head (aminopyrazinyl carbamate) and a nonpolar tail (tert-butyl). This suggests that the compound will exhibit its highest solubility in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds, without the competing self-association seen in highly protic solvents.
Predicted Solubility Profile
The following table provides a qualitative prediction of the compound's solubility in a range of common laboratory solvents, categorized by their polarity.[3][8][9]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The large, polar aminopyrazinyl carbamate moiety will have very weak interactions with nonpolar solvents, making dissolution energetically unfavorable. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Sparingly to Moderately Soluble | These solvents can engage in dipole-dipole interactions. DCM is a good choice for many organic compounds, but the strong hydrogen bonding nature of the solute may limit high solubility. EtOAc can also act as a hydrogen bond acceptor. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | Soluble to Very Soluble | These solvents have strong dipoles and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar functional groups of the molecule. DMSO is often an excellent solvent for a wide range of drug-like molecules.[10] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderately to Very Soluble | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine, carbamate, and pyrazine nitrogens. The nonpolar tert-butyl group may slightly limit solubility compared to polar aprotic solvents. |
| Highly Polar Protic | Water | Slightly Soluble to Insoluble | While the molecule has multiple hydrogen bonding sites, the nonpolar character of the tert-butyl group and the overall carbon framework will likely limit aqueous solubility significantly.[4][11] |
Experimental Protocol for Solubility Determination
The following protocol provides a reliable method for determining the solubility of this compound. It is designed as a self-validating system, emphasizing the achievement of thermodynamic equilibrium.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or orbital incubator
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pipettes
-
Evaporation vials or aluminum pans (pre-weighed)
-
Vacuum oven or desiccator
Experimental Workflow Diagram
Caption: Gravimetric method workflow for solubility determination.
Step-by-Step Methodology
This procedure utilizes the reliable shake-flask method to determine equilibrium solubility.[12][13]
-
Preparation of Slurries:
-
To a series of appropriately sized vials, add an excess amount of solid this compound. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment. A starting point is ~50-100 mg.
-
Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.
-
Securely cap each vial to prevent solvent evaporation.
-
-
Achieving Thermodynamic Equilibrium:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. Causality Insight: Insufficient agitation time is a common source of error, leading to an underestimation of solubility. The system must reach a state where the rate of dissolution equals the rate of precipitation.
-
After the agitation period, turn off the shaker and allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.
-
-
Sample Isolation and Measurement (Gravimetric Method):
-
Carefully draw the clear supernatant into a syringe, taking care not to disturb the settled solid.
-
Attach a syringe filter to the syringe. Trustworthiness Check: The filter is crucial to remove any microscopic solid particles, ensuring that only the dissolved solute is measured.
-
Dispense a known volume or mass of the clear, saturated solution into a pre-weighed, labeled evaporation vial. For higher accuracy, weigh the receiving vial after adding the solution to determine the exact mass of the solution transferred.
-
Record this mass as M_solution.
-
-
Solvent Evaporation and Final Weighing:
-
Place the evaporation vials in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum until the solvent has completely evaporated and a constant weight is achieved.
-
Allow the vials to cool to room temperature in a desiccator to prevent moisture uptake.
-
Weigh the vials containing the dried solute residue. Record this mass as M_final. The initial mass of the empty vial is M_vial.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute: M_solute = M_final - M_vial.
-
Calculate the mass of the solvent: M_solvent = M_solution - M_solute.
-
Assuming the density of the solvent is known (ρ), the volume of the solvent can be calculated: V_solvent = M_solvent / ρ.
-
The solubility is then expressed as: Solubility (mg/mL) = M_solute (mg) / V_solvent (mL) .
-
Conclusion
While readily available quantitative data on the solubility of this compound is limited, a robust predictive framework can be established through the analysis of its molecular structure. The compound's amphiphilic nature, with distinct polar and nonpolar regions, suggests a preference for polar aprotic and polar protic organic solvents such as DMSO, DMF, and alcohols. For drug development professionals requiring precise data, the detailed gravimetric experimental protocol provided in this guide offers a reliable and accurate method for determining solubility in any solvent of interest. This foundational knowledge is essential for optimizing synthetic routes, developing effective purification strategies, and enabling successful formulation development.
References
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IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Organic Process Research & Development. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]
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Course Hero. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
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YouTube. (2021). Solubility test/ Organic lab. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. Retrieved from [Link]
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PubMed. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Retrieved from [Link]
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ACS Publications. (n.d.). Characterizing Hydrogen Bond Interactions in Pyrazine Tetracarboxamide Complexes: Insights from Experiment and Quantum Topological Analyses. Retrieved from [Link]
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MySkinRecipes. (n.d.). tert-Butyl (5-chloropyrazin-2-yl)carbamate. Retrieved from [Link]
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PubMed. (1998). Intermolecular Hydrogen Bonding between Water and Pyrazine. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl (5-bromopyrimidin-2-YL)carbamate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Hydrogen Bonding. Retrieved from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Retrieved from [Link]
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An In-depth Technical Guide to tert-Butyl (5-aminopyrazin-2-yl)carbamate: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl (5-aminopyrazin-2-yl)carbamate, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, synthesis, characterization, and its significant role in the synthesis of targeted therapeutics, with a particular focus on its application in the development of Janus kinase (JAK) inhibitors.
Introduction: The Strategic Importance of the Aminopyrazine Scaffold
The aminopyrazine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse range of biologically active molecules. Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive component in the design of enzyme inhibitors and other targeted therapies. The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the amino groups of a diaminopyrazine, as in this compound, allows for selective functionalization, making it a highly valuable and versatile building block in multi-step organic synthesis.
This guide will illuminate the practical aspects of working with this compound, from sourcing and synthesis to its application in the synthesis of the FDA-approved JAK1 inhibitor, Upadacitinib.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial suppliers. Researchers can source this compound in quantities ranging from milligrams to kilograms, with typical purities of 95% or higher.
| Property | Value | Source |
| CAS Number | 920313-67-3 | |
| Molecular Formula | C₉H₁₄N₄O₂ | |
| Molecular Weight | 210.24 g/mol | |
| Appearance | Yellow to yellow-brown powder | |
| Storage Temperature | 0-8 °C, under inert atmosphere |
Safety Information: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1][2]
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the selective mono-Boc protection of 2,5-diaminopyrazine. The key to this synthesis is controlling the stoichiometry of the Boc-anhydride to favor the formation of the mono-protected product over the di-protected byproduct.
Reaction Scheme
Sources
Introduction: The Strategic Fusion of Aminopyrazine and Carbamate Scaffolds
An In-Depth Technical Guide to the Known Biological Activities of Aminopyrazine Carbamates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The aminopyrazine ring, a nitrogen-containing heterocycle, is a well-established "hinge-binding" motif found in numerous kinase inhibitors and other biologically active agents.[1] Its ability to form critical hydrogen bonds within the ATP-binding pockets of enzymes makes it a highly valuable core structure.[2] Concurrently, the carbamate functional group (-O-CO-NH-) is far more than a simple linker; it is a versatile moiety prized for its metabolic stability, capacity for hydrogen bonding, and its role in creating covalent inhibitors and effective prodrugs.[3][4]
This guide provides a comprehensive technical overview of the biological activities exhibited by molecules that integrate the aminopyrazine core with a carbamate or structurally related group. We will delve into the mechanistic underpinnings of their actions, from enzyme inhibition and receptor modulation to antimicrobial effects. The narrative is structured to provide not just a catalog of activities, but to explain the causality behind the design and evaluation of these compounds, offering field-proven insights for drug development professionals.
Section 1: Antimicrobial Activity - A Focused Attack on Mycobacterial Synthetases
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel antimicrobials with unique mechanisms of action.[5] Aminopyrazine derivatives, building on the legacy of the first-line anti-tubercular agent Pyrazinamide, have been a fertile ground for this research. A key strategy has involved designing compounds that mimic natural ligands to inhibit essential bacterial enzymes.
Mechanism of Action: Inhibiting Prolyl-tRNA Synthetase (ProRS)
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ligate amino acids to their corresponding tRNAs, a critical step in protein synthesis.[5] The differences between prokaryotic and eukaryotic aaRS enzymes offer a window for designing selective inhibitors.[5] Certain 3-acylaminopyrazine-2-carboxamides have been designed as adenosine mimics to act as ATP-competitive inhibitors of mycobacterial Prolyl-tRNA Synthetase (ProRS).[5] The aminopyrazine core mimics the adenine of ATP, forming hydrogen bonds in the enzyme's active site, while the appended acyl group explores adjacent pockets to enhance potency and selectivity. This competitive inhibition halts protein synthesis, leading to a bactericidal effect against Mycobacterium tuberculosis.
Caption: Competitive inhibition of mycobacterial Prolyl-tRNA Synthetase by an aminopyrazine analog.
Quantitative Data: In Vitro Antimycobacterial Activity
The efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
| Compound Type | Target Organism | MIC Range (µg/mL) | Reference |
| 3-Benzamidopyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.95 - 31.25 | [5] |
| 3-Aminopyrazine-2-carboxamide Derivatives | M. tuberculosis H37Rv | 12.5 - >100 | [6][7] |
| 3-Benzamidopyrazine-2-carboxamides (di-sub) | M. tuberculosis (MDR strains) | 6.25 - 25 | [8] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol is a standard, colorimetric method for determining the MIC of compounds against mycobacterial strains.[5] The choice of this assay is based on its high sensitivity, reliability, and suitability for higher-throughput screening. The reduction of the blue Alamar Blue reagent to a pink fluorescent compound by metabolically active cells provides a clear visual and quantifiable readout of bacterial viability.
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.
-
Compound Plating: Serially dilute test compounds in DMSO and then in 7H9 broth in a 96-well microplate. Final compound concentrations should range from ~0.1 to 100 µg/mL. Include a drug-free control (vehicle only) and a positive control (e.g., Isoniazid).
-
Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well. Seal the plate with a breathable seal or place it in a secondary container.
-
Incubation: Incubate the plate at 37°C for 5-7 days. The extended incubation is critical to accommodate the slow growth rate of M. tuberculosis.
-
Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Data Analysis: Determine the MIC as the lowest drug concentration that prevents a color change from blue to pink. The results can be read visually or with a fluorometer/spectrophotometer. A blue well indicates inhibition, while a pink well indicates bacterial growth.
Section 2: Receptor Modulation - Fine-Tuning Neurological Pathways
The aminopyrazine carbamate scaffold has also been patented for its utility in modulating the activity of critical receptors in the central nervous system (CNS), highlighting its potential for treating complex neurological and psychiatric disorders.
Mechanism of Action: Modulation of GluN2B-Containing NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor vital for synaptic plasticity, learning, and memory.[9] Overactivation or dysfunction of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in various CNS disorders, including major depressive disorder and treatment-resistant depression.[9] Pyrazine carbamates have been specifically designed as modulators of GluN2B-containing NMDA receptors. These compounds are proposed to bind to allosteric sites on the receptor complex, altering its response to the endogenous ligand glutamate. This modulation can either enhance or reduce ion flow through the channel, offering a nuanced approach to normalizing neuronal excitability without complete blockade, which can cause significant side effects.
Caption: Allosteric modulation of a GluN2B-containing NMDA receptor by a pyrazine carbamate.
Experimental Protocol: Radioligand Binding Assay
This protocol is designed to determine the affinity of a test compound for a specific receptor target. The principle is based on competition between the unlabeled test compound and a known radiolabeled ligand for the receptor binding site.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the human GluN2B receptor subunit (e.g., HEK293 cells). The use of a specific recombinant cell line is crucial for isolating the activity to the target of interest.
-
Assay Buffer: Use a buffer optimized for receptor integrity and binding, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Ifenprodil, a known GluN2B antagonist), and varying concentrations of the aminopyrazine carbamate test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This step is critical to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Section 3: Enzyme Inhibition - Targeting Aberrant Kinase Signaling
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The aminopyrazine scaffold is a proven pharmacophore for kinase inhibition, frequently binding to the hinge region of the kinase ATP pocket.[1]
Mechanism of Action: ATP-Competitive Kinase Inhibition
Aminopyrazine derivatives function as Type I kinase inhibitors, competing directly with endogenous ATP for binding to the kinase active site.[1] The aminopyrazine ring typically forms one or two hydrogen bonds with the "hinge" residues of the kinase, anchoring the molecule in place.[2] While many published aminopyrazine kinase inhibitors do not explicitly contain a carbamate, incorporating this moiety is a rational medicinal chemistry strategy to engage with solvent-exposed regions of the active site, improve physicochemical properties, or create covalent inhibitors that target nearby residues like cysteine. This inhibition prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of oncogenic or inflammatory signals.[10]
Caption: Inhibition of the FGFR signaling pathway by an ATP-competitive aminopyrazine inhibitor.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The potency of kinase inhibitors is measured by their IC50 values, the concentration required to inhibit 50% of the kinase's enzymatic activity.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 18i | FGFR1 | 0.17 | SNU-16 | 1.88 | [10] |
| 18i | FGFR2 | 0.08 | KMS-11 | 3.02 | [10] |
| 18i | FGFR3 | 0.11 | SW-780 | 2.34 | [10] |
| 18i | FGFR4 | 0.13 | MDA-MB-453 | 12.58 | [10] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. Its high sensitivity and broad applicability make it a gold standard for kinase inhibitor profiling.
-
Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase buffer, the specific substrate for the kinase of interest (e.g., a peptide substrate for FGFR), and the test compound (aminopyrazine carbamate) at various concentrations.
-
Initiation of Reaction: Add the kinase enzyme and ATP to each well to start the reaction. The concentration of ATP should ideally be at or near its Km for the enzyme to ensure competitive binding dynamics are accurately reflected.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range.
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to prevent interference with the subsequent luminescence signal. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which converts the ADP generated in the first step back into ATP, fueling a luminescent reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data to controls (0% inhibition = vehicle; 100% inhibition = no enzyme). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Section 4: Synthetic Strategies and Prodrug Applications
The synthesis of aminopyrazine carbamates can be approached through established organic chemistry reactions. Furthermore, the carbamate linkage itself can be cleverly employed as a prodrug moiety to improve the pharmacokinetic properties of an active aminopyrazine-containing molecule.[3]
Synthetic Workflow
A common synthetic route involves the acylation of an aminopyrazine core.[5] This provides a versatile intermediate that can be further modified.
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A-Technical-Guide-to-tert-Butyl-(5-aminopyrazin-2-yl)carbamate:-A-Pivotal-Intermediate-in-Modern-Drug-Discovery
Abstract
tert-Butyl (5-aminopyrazin-2-yl)carbamate has emerged as a cornerstone intermediate in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its unique structure, featuring a pyrazine core with differentially protected amino groups, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The strategic placement of a labile tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective functionalization of the free amine at the C5 position, followed by subsequent deprotection and further modification. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and critical applications of this intermediate, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of a Bifunctional Intermediate
The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and approved pharmaceuticals. Its electron-deficient nature influences the reactivity of its substituents and provides key hydrogen bonding capabilities, making it an attractive core for enzyme inhibitors. The challenge in synthesizing polysubstituted pyrazines often lies in achieving regioselectivity.
This compound (hereafter referred to as 1 ) elegantly solves this problem. It is derived from the readily available 2,5-diaminopyrazine. The introduction of a single Boc protecting group serves two primary purposes:
-
Deactivation: It electronically deactivates the N2 amine, preventing it from participating in initial coupling reactions.
-
Differentiation: It provides a handle for orthogonal synthesis, allowing the free C5 amine to be selectively reacted before the N2 amine is unmasked for subsequent transformations.
This strategic design makes 1 an invaluable building block for creating libraries of complex molecules, most notably in the development of kinase inhibitors for oncology and immunology.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 941294-27-9 | Chemical Supplier Data[3] |
| Molecular Formula | C₉H₁₃N₅O₂ | PubChem |
| Molecular Weight | 211.23 g/mol | PubChem |
| Appearance | White to light-yellow powder | [3] |
| Predicted Boiling Point | 810.6±75.0 °C | [3] |
| Predicted Density | 1.14±0.1 g/cm³ | [3] |
Note: Experimental values for properties like melting point can vary between suppliers and batches. Always refer to the specific Certificate of Analysis.
Synthesis: The Art of Selective Protection
The synthesis of 1 is a prime example of selective protection chemistry. The primary challenge is to install a single Boc group onto one of the two chemically similar amino groups of 2,5-diaminopyrazine. A common and effective method involves the careful control of stoichiometry and reaction conditions.
Causality Behind the Protocol:
The nucleophilicity of the two amino groups in 2,5-diaminopyrazine is similar. Attempting a direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) often results in a statistical mixture of starting material, the desired mono-protected product, and the di-protected byproduct. To overcome this, a strategy involving the transient protection of one amine as an acid salt is employed. By adding one equivalent of a strong acid (like HCl), one amine is protonated, rendering it non-nucleophilic. The remaining free amine can then react selectively with Boc₂O.[4][5][6][7]
Sources
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- 7. researchgate.net [researchgate.net]
A Deep Dive into tert-Butyl (5-aminopyrazin-2-yl)carbamate: A Technical Guide to Theoretical Properties and Molecular Modeling for Drug Discovery
Abstract
This technical guide provides a comprehensive exploration of tert-Butyl (5-aminopyrazin-2-yl)carbamate, a heterocyclic amine of significant interest in medicinal chemistry. We delve into its fundamental theoretical properties, elucidated through quantum chemical calculations, and present a detailed workflow for its molecular modeling, including docking and molecular dynamics simulations. This document is tailored for researchers, computational chemists, and drug development professionals aiming to leverage this versatile scaffold in their discovery pipelines. A strong emphasis is placed on the rationale behind methodological choices to ensure a robust and reproducible approach for understanding its molecular behavior and interactions with biological targets.
Introduction: The Significance of the Aminopyrazine Scaffold
Pyrazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs and promising clinical candidates.[1] Their unique electronic characteristics, capacity to act as hydrogen bond acceptors, and metabolic stability make them highly attractive for designing novel therapeutics.[2][3]
Specifically, this compound is a critical building block in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The tert-butoxycarbonyl (Boc) protecting group offers synthetic versatility, while the 2,5-diaminopyrazine core provides essential interaction points for binding to protein targets. A thorough understanding of the intrinsic theoretical properties and conformational landscape of this molecule is fundamental for the rational design of next-generation inhibitors.
Theoretical Properties: A Quantum Chemical Perspective
To fully grasp the reactivity and interaction potential of this compound, it is essential to first understand its electronic structure and conformational preferences. Density Functional Theory (DFT) is a powerful and widely used computational method for this purpose, offering a favorable balance between computational cost and accuracy for small organic molecules.[4][5]
2.1. Computational Methodology
A detailed, step-by-step protocol for performing DFT calculations is provided below. Contemporary computational chemistry methods are invaluable for elucidating the structure of small organic molecules.[6]
Protocol: DFT Geometry Optimization and Frequency Calculation
-
Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Initial Optimization: Perform an initial geometry optimization using a computationally less demanding method, such as the semi-empirical PM6 method.
-
DFT Functional and Basis Set Selection:
-
Functional: The B3LYP functional is a widely used hybrid functional known for its good balance of accuracy and computational efficiency for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the nitrogen atoms, and polarization functions (d,p) are essential for capturing the correct molecular geometry.[7]
-
-
Geometry Optimization: Conduct a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory to locate the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Analysis: Extract key data from the output, including optimized Cartesian coordinates, Mulliken or Natural Bond Orbital (NBO) charges, and vibrational frequencies.
2.2. Molecular Geometry and Conformational Analysis
The pyrazine ring of this compound is largely planar. However, the Boc-protecting group introduces conformational flexibility. Calculating the rotational barriers around the C-N bonds of the carbamate group is crucial for identifying the most stable conformers. This analysis is vital as the molecule's conformation will determine its ability to fit into a protein's binding pocket.
2.3. Electronic Properties: Frontier Molecular Orbitals and Electrostatic Potential
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the molecule's reactivity.
-
HOMO: The HOMO is primarily localized on the electron-rich aminopyrazine ring, specifically on the amino groups, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is distributed across the pyrazine ring, suggesting its capacity to act as an electron acceptor.
The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. For this molecule, the MEP reveals negative potential (red) around the pyrazine nitrogen atoms and the carbonyl oxygen of the carbamate, identifying them as hydrogen bond acceptor sites. The amino protons exhibit positive potential (blue), marking them as hydrogen bond donors.
Diagram: DFT Workflow
Caption: Workflow for DFT calculations on this compound.
2.4. Spectroscopic Properties
DFT calculations can also predict spectroscopic properties, which are invaluable for experimental validation.
-
Vibrational Spectroscopy (IR): Calculated vibrational frequencies can be compared with experimental IR spectra to confirm the structure and identify characteristic vibrational modes, such as the N-H stretches of the amino groups and the C=O stretch of the carbamate.
-
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental NMR data to aid in spectral assignment.
Table 1: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -5.9 eV |
| LUMO Energy | -1.3 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.2 D |
Molecular Modeling: Simulating Biological Interactions
Molecular modeling techniques are indispensable for predicting how this compound and its derivatives will interact with biological targets, typically proteins.[8] These methods are central to modern drug discovery.[9]
3.1. Molecular Docking
Molecular docking predicts the preferred binding orientation of a ligand to a protein, a crucial first step in structure-based drug design.
Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for physiological pH (7.4).
-
Assign partial charges to the protein atoms using a force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges using a suitable method (e.g., Gasteiger).
-
Define rotatable bonds.
-
-
Grid Generation: Define a docking grid box that encompasses the active site of the protein.
-
Docking Simulation: Run the docking simulation using software like AutoDock Vina or Glide. The program will generate multiple binding poses ranked by a scoring function.
-
Pose Analysis:
-
Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking).
-
Visually inspect the poses to ensure they are sterically and chemically reasonable.
-
Diagram: Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
3.2. Molecular Dynamics (MD) Simulations
While docking provides a static picture of binding, MD simulations offer a dynamic view, allowing for the assessment of the stability of the protein-ligand complex over time.
Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Begin with the best-ranked pose from molecular docking.
-
Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under a constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the system reaches a stable density.
-
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to adequately sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
-
Table 2: Key Parameters for MD Simulation
| Parameter | Value/Method |
| Force Field | AMBER ff14SB |
| Water Model | TIP3P |
| Ensemble | NPT |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Conclusion and Future Directions
This guide has detailed a comprehensive computational strategy for characterizing this compound. By integrating quantum chemical calculations with molecular modeling techniques, researchers can gain profound insights into its intrinsic properties and its interactions with biological targets. This knowledge is invaluable for the rational design of novel therapeutics based on the aminopyrazine scaffold. Future research could involve the application of more advanced computational methods, such as free energy perturbation (FEP) for more precise binding affinity predictions, and the exploration of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through in silico models.
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Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids - PMC. (2022). PubMed Central. [Link]
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Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). PubMed. [Link]
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tert-butyl N-(5-aminopyridin-2-yl)carbamate. PubChem. [Link]
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Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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Small Molecule Organic Compounds: Synthesis and Medicinal Properties. (2022). MDPI. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). MDPI. [Link]
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Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2023). ACS Omega. [Link]
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Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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McKerrall, S. (n.d.). Modern Computational Organic Chemistry. Baran Lab. [Link]
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A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. (2023). UCHEM. [Link]
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Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]
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Methodological & Application
Application Note & Detailed Protocol: Synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate, a critical building block in medicinal chemistry and drug development. The synthesis is based on the selective mono-N-Boc protection of the commercially available 2,5-diaminopyrazine. This guide emphasizes the rationale behind key procedural steps, robust safety measures, and detailed characterization, ensuring reproducibility and reliability for researchers in organic synthesis and pharmaceutical development.
Introduction and Mechanistic Overview
This compound is a valuable intermediate, incorporating a pyrazine core functionalized with both a free amine and a protected amine. This differential protection allows for selective subsequent reactions at the 5-amino position, making it a versatile scaffold in the synthesis of complex target molecules.
The core of this protocol is the chemoselective acylation of one of the two equivalent amino groups in 2,5-diaminopyrazine. The reagent of choice is di-tert-butyl dicarbonate (Boc₂O), which installs the tert-butyloxycarbonyl (Boc) protecting group.[1] The Boc group is favored for its stability under a wide range of nucleophilic and basic conditions, while being readily removable under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]
The selectivity for mono-protection over di-protection is achieved by carefully controlling the stoichiometry of the reagents. By using a slight excess of 2,5-diaminopyrazine relative to Boc₂O or by using approximately one equivalent of Boc₂O, the statistical probability of the di-protected byproduct formation is significantly reduced. The precipitation of the mono-protected product from the reaction solvent in some cases can also drive the equilibrium towards the desired compound.
Reaction Scheme
The overall transformation is the protection of one amino group of 2,5-diaminopyrazine using di-tert-butyl dicarbonate.
Caption: Boc protection of 2,5-diaminopyrazine.
Materials and Reagents
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,5-Diaminopyrazine | C₄H₆N₄ | 110.12 | 1.00 g | 9.08 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.07 g | 9.53 | 1.05 |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | - |
| n-Hexane | C₆H₁₄ | 86.18 | ~200 mL | - | - |
| Saturated aq. NaHCO₃ | - | - | ~50 mL | - | - |
| Brine | - | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - |
| Silica Gel | SiO₂ | 60.08 | As needed | - | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inert atmosphere setup
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Standard laboratory glassware
Detailed Experimental Protocol
Reaction Setup
-
To a 250 mL oven-dried, round-bottom flask containing a magnetic stir bar, add 2,5-diaminopyrazine (1.00 g, 9.08 mmol).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the solid is fully dissolved or a fine suspension is formed.
Reagent Addition
-
In a separate vial, weigh di-tert-butyl dicarbonate (2.07 g, 9.53 mmol).
-
Add the solid Boc₂O to the stirred solution of 2,5-diaminopyrazine in one portion at room temperature.
-
Expert Insight: The reaction is typically selective for mono-protection under these conditions due to the electronic deactivation of the second amino group after the first one is acylated, and also due to the potential precipitation of the product. Adding the Boc₂O as a solid is convenient and generally does not cause significant exotherms for this scale.
-
Reaction and Monitoring
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Eluent: 50% Ethyl Acetate in Hexane or 5% Methanol in Dichloromethane.
-
Visualization: UV light (254 nm).
-
Analysis: The starting material (2,5-diaminopyrazine) is highly polar and will have a low Rf. The desired mono-Boc product will have a higher Rf. The di-Boc byproduct, if formed, will have the highest Rf. The reaction is considered complete upon consumption of the limiting reagent.
-
Work-up and Isolation
-
Once the reaction is complete, remove the solvent using a rotary evaporator to obtain a solid or semi-solid residue.
-
Add ethyl acetate (100 mL) to the residue and transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Causality: The NaHCO₃ wash neutralizes any trace acidic impurities and removes any unreacted Boc₂O by hydrolysis. The brine wash helps to remove water from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an off-white or pale yellow solid.
Purification
-
Purify the crude solid by flash column chromatography on silica gel.
-
Elution Gradient: Start with 20% ethyl acetate in n-hexane, gradually increasing the polarity to 50-60% ethyl acetate in n-hexane.
-
Collect fractions containing the desired product as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.[3]
-
Dry the final product under vacuum. The expected yield is typically in the range of 60-75%.
Characterization
-
Physical Form: White to off-white solid.
-
Molecular Formula: C₉H₁₄N₄O₂[3]
-
Molecular Weight: 210.23 g/mol [3]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.15 (s, 1H, -NHBoc)
-
δ 7.85 (d, J = 1.0 Hz, 1H, Ar-H)
-
δ 7.65 (d, J = 1.0 Hz, 1H, Ar-H)
-
δ 6.05 (s, 2H, -NH₂)
-
δ 1.45 (s, 9H, -C(CH₃)₃)
-
Note: NMR shifts are predictive and may vary slightly based on solvent and concentration. The key features are the singlet for 9 protons around 1.5 ppm and distinct signals for the aromatic and amine protons.[4][5]
-
Workflow Visualization
Caption: Step-by-step synthesis workflow.
Safety and Handling Precautions
This protocol requires handling hazardous chemicals and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid and is fatal if inhaled.[6] It causes serious eye and skin irritation.[6][7] Handle with extreme care, avoiding dust inhalation. Keep away from heat, sparks, and open flames.[8][9]
-
2,5-Diaminopyrazine: May cause skin, eye, and respiratory irritation. Handle with gloves and safety glasses.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon storage, especially if not anhydrous or inhibited.[10] Use from a freshly opened bottle or after testing for peroxides.
-
General Precautions: Wear safety goggles, a lab coat, and chemical-resistant gloves at all times. Ensure emergency eyewash stations and safety showers are accessible.[7] All waste should be disposed of according to institutional and local regulations.
References
-
tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (n.d.). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Di-tert-butyl Dicarbonate MSDS. (2005, October 10). ScienceLab.com. Retrieved January 16, 2026, from [Link]
-
Di-tert-butyl dicarbonate Safety Data Sheet. (n.d.). Novachem. Retrieved January 16, 2026, from [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017). Atlantis Press. Retrieved January 16, 2026, from [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019, October 6). ResearchGate. Retrieved January 16, 2026, from [Link]
- Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.). Google Patents.
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central (PMC). Retrieved January 16, 2026, from [Link]
-
Scheme 2. Synthesis of tert-butyl (S) - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Dual protection of amino functions involving Boc. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]
-
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. (n.d.). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 4. spectrabase.com [spectrabase.com]
- 5. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
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- 10. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Strategic Use of tert-Butyl (5-aminopyrazin-2-yl)carbamate for Kinase Inhibitor Synthesis
Introduction
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic scaffolds are particularly prominent due to their ability to form crucial hydrogen bond interactions with the kinase hinge region, mimicking the adenine moiety of ATP.[1][3][4] The aminopyrazine core, in particular, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[3][5]
This guide focuses on the strategic application of a key building block, tert-Butyl (5-aminopyrazin-2-yl)carbamate , in the synthesis of kinase inhibitors. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position offers a distinct synthetic advantage: it allows for regioselective functionalization at the free 5-amino position while the 2-position remains masked. This orthogonal strategy enables sequential, controlled modifications, which are essential in the multi-step synthesis of complex drug molecules. The Boc group's stability under a range of conditions and its facile removal under specific acidic protocols make this reagent an exceptionally versatile tool for drug discovery and development professionals.[6][7]
Part 1: Core Synthetic Strategies & Rationale
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions to construct the core of the target inhibitor, followed by deprotection to enable final-stage diversification.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a key linkage in a vast number of kinase inhibitors.[8][9] In this context, the reaction is used to couple the nucleophilic 5-amino group of the pyrazine scaffold with an aryl or heteroaryl halide. This step is often the initial and most critical maneuver in assembling the inhibitor's core structure.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd₂(dba)₃ or a more advanced G2/G3 pre-catalyst ensures a reliable source of Pd(0) in the reaction.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, SPhos) are essential. Their steric bulk promotes the reductive elimination step, which is often rate-limiting, and prevents the formation of inactive palladium dimers.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]
-
Solvent: Anhydrous, aprotic solvents like dioxane or toluene are necessary to prevent quenching of the base and deactivation of the catalyst.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Protocol 1: Buchwald-Hartwig Amination
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 1-bromo-4-iodobenzene) (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Standard laboratory glassware, Schlenk line or glovebox
Procedure:
-
Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.1 equiv), this compound (1.0 equiv), NaOtBu (1.4 equiv), and RuPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add Pd₂(dba)₃ (0.02 equiv) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Stir the mixture at 90-110 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Aryl Halide Partner | Catalyst System | Temp (°C) | Typical Yield |
| 1-bromo-4-fluorobenzene | Pd₂(dba)₃ / RuPhos | 100 | 85-95% |
| 2-chloropyridine | XPhos Pd G3 | 110 | 70-85% |
| 3-bromo-N,N-dimethylaniline | Pd₂(dba)₃ / XPhos | 90 | 80-90% |
| 1-bromo-3,5-dimethoxybenzene | SPhos Pd G2 | 100 | >90% |
Table 1: Representative conditions for Buchwald-Hartwig amination.
Part 2: Deprotection and Final Stage Functionalization
A crucial subsequent step is the removal of the Boc protecting group. This unmasks the 2-amino functionality, providing a handle for introducing diversity elements that often modulate a compound's potency, selectivity, and pharmacokinetic properties.
Acid-Mediated Boc Deprotection
The Boc group is designed to be labile under acidic conditions.[7][11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.[12]
Causality Behind Experimental Choices:
-
Reagent: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are highly effective.[6][12] TFA is often used as a solution in a non-reactive solvent like dichloromethane (DCM), while HCl is commonly used as a solution in dioxane or methanol.
-
Conditions: The reaction is typically rapid and can be performed at room temperature, which helps preserve other sensitive functional groups in the molecule.[6]
-
Scavengers: The liberated tert-butyl cation is an electrophile and can cause side reactions (e.g., alkylation of electron-rich aromatic rings).[13] If such functionalities are present, scavengers like anisole or triethylsilane can be added to trap the cation.
Protocol 2: Boc Group Deprotection with TFA
Objective: To remove the Boc protecting group from the coupled product.
Materials:
-
Boc-protected aminopyrazine derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the Boc-protected starting material in DCM (approx. 0.1 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Deprotection is usually complete within 1-3 hours.
-
Quenching: Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in ethyl acetate. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine, which can be used directly or purified further if necessary.
Part 3: Application in a Kinase Inhibitor Synthetic Workflow
To illustrate the synergy of these protocols, we present a representative workflow for the synthesis of a generic kinase inhibitor scaffold. This multi-step sequence highlights how this compound serves as the foundational element.
Caption: A three-stage approach to kinase inhibitor synthesis using the title reagent.
This workflow typically involves:
-
Stage 1 (Core Formation): A Buchwald-Hartwig amination (Protocol 1) to couple the pyrazine with a functionalized aryl halide.
-
Stage 2 (Deprotection): Removal of the Boc group (Protocol 2) to expose the 2-amino group.
-
Stage 3 (Diversification): An amide bond formation between the free 2-amino group and a selected carboxylic acid to install the final side chain, which often targets specific residues in the kinase active site.
Part 4: Biological Context
The synthesized aminopyrazine-based molecules are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the propagation of oncogenic signals.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. scispace.com [scispace.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
The Versatile Role of tert-Butyl (5-aminopyrazin-2-yl)carbamate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Aminopyrazine Scaffold
In the landscape of contemporary drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, has emerged as a privileged structure, particularly in the development of targeted therapies like kinase inhibitors.[1][2] Its unique electronic properties and ability to form critical hydrogen bonds with protein targets make it an attractive core for medicinal chemists.[3] This guide focuses on a key building block, tert-Butyl (5-aminopyrazin-2-yl)carbamate (CAS: 920313-67-3), a molecule designed for synthetic utility and strategic incorporation into complex drug candidates.
The structure features a diamino-substituted pyrazine core. One amine is protected as a tert-butyloxycarbonyl (Boc) carbamate, while the other remains free. This differential protection is the cornerstone of its utility. The Boc group is a robust, yet readily cleavable, protecting group, stable to a wide range of nucleophilic and basic conditions but easily removed under acidic conditions.[4] This allows for selective functionalization at the free 5-amino position, typically via cross-coupling reactions, before revealing the 2-amino group for subsequent transformations. This strategic design makes it an invaluable intermediate in the multi-step synthesis of highly functionalized pyrazine-containing drugs.
This document will serve as a detailed guide for researchers, scientists, and drug development professionals on the applications and handling of this versatile building block, with a focus on its role in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, exemplified by the potent and selective inhibitor, Orelabrutinib.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 920313-67-3 | [5] |
| Molecular Formula | C₉H₁₄N₄O₂ | [5] |
| Molecular Weight | 210.24 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Purity | ≥95% | [5][6] |
| Boiling Point | 328.8 ± 42.0 °C (Predicted) | [7] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [7] |
| LogP | 1.20 | [7] |
| InChI Key | YOCMOBHWAUFCMT-UHFFFAOYSA-N | [6] |
| Storage | Ambient temperature, store in a dry place | [6] |
Application Profile: A Key Intermediate in the Synthesis of BTK Inhibitors
The 2-aminopyrazine motif is a cornerstone of many kinase inhibitors, where one of the pyrazine nitrogens often acts as a crucial hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the target kinase.[3][4] A prominent application of this scaffold is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.[8] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition can prevent the proliferation of malignant B-cells.[9]
Orelabrutinib, a potent and selective second-generation BTK inhibitor, exemplifies the application of the aminopyrazine core.[5][9] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition of the enzyme.[10] The synthesis of Orelabrutinib and related structures relies on the strategic use of intermediates like this compound to construct the core pharmacophore.
The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to link the pyrazine core to other key fragments of the final drug molecule. The Boc-protected amine at the 2-position prevents unwanted side reactions during this coupling step. Following the successful coupling, the Boc group is removed to reveal the amine, which can then be further functionalized, for example, by acylation to introduce a reactive group (like an acrylamide) for covalent targeting of the kinase.
Detailed Experimental Protocols
As a senior application scientist, it is crucial to provide protocols that are not only accurate but also explain the rationale behind the chosen conditions. The following protocols are based on established methodologies for reactions involving similar heterocyclic systems and are designed to be robust and reproducible.[9][11]
Protocol 1: Buchwald-Hartwig Amination of tert-Butyl (5-bromopyrazin-2-yl)carbamate
This protocol describes the palladium-catalyzed C-N cross-coupling of the bromo-derivative of our title compound with a representative aniline. This is a pivotal step in constructing the core of many kinase inhibitors.
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides, which are often unreactive in traditional nucleophilic aromatic substitution reactions.[12] The choice of a bulky, electron-rich phosphine ligand (like XPhos) is critical for promoting the oxidative addition of the palladium catalyst to the aryl bromide and facilitating the subsequent reductive elimination.[13] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and regenerate the active catalyst.[13] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst. The reaction is run under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.
Materials:
-
tert-Butyl (5-bromopyrazin-2-yl)carbamate (1.0 equiv)
-
Substituted Aniline (e.g., 4-phenoxyaniline) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (or 1,4-Dioxane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube or sealable reaction vial under an inert atmosphere (Argon or Nitrogen), add tert-Butyl (5-bromopyrazin-2-yl)carbamate (1.0 equiv), the substituted aniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vessel and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Boc Group Deprotection
This protocol describes the efficient removal of the Boc protecting group to unmask the amine, preparing it for the final functionalization step.
Rationale: The Boc group is designed to be labile under acidic conditions.[14] A solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane is a standard and highly effective reagent for this transformation.[15][16] The reaction proceeds via protonation of the carbamate carbonyl, followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine.[15] The amine is immediately protonated by the excess acid to form the hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.[14]
Materials:
-
Boc-protected aminopyrazine derivative (from Protocol 1) (1.0 equiv)
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane solution
-
Anhydrous Diethyl Ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected aminopyrazine derivative (1.0 equiv) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask.
-
To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (3-5 equiv).
-
Stir the reaction at room temperature. The deprotected amine hydrochloride salt will often begin to precipitate out of the solution.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Upon completion, remove the solvent under reduced pressure. Alternatively, add anhydrous diethyl ether to the reaction mixture to fully precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the desired amine hydrochloride salt.
Conclusion
This compound is a strategically designed and highly valuable building block for medicinal chemistry. Its differentially protected amino groups allow for sequential, controlled functionalization of the pyrazine core, a scaffold of proven importance in drug discovery. As demonstrated through the lens of BTK inhibitor synthesis, this intermediate enables the efficient construction of complex molecular architectures via robust and well-understood synthetic transformations like the Buchwald-Hartwig amination. The protocols provided herein offer a reliable framework for researchers to utilize this versatile reagent in their own drug discovery programs, paving the way for the development of novel therapeutics.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
S. Al-Demerdash, et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
S. Al-Demerdash, et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. [Link]
-
M. S. Ali, et al. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
-
ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MDPI. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]
-
PubMed Central. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]
-
PubMed. The preclinical discovery and development of orelabrutinib as a novel treatment option for B-cell lymphoid malignancies. [Link]
-
S. Al-Demerdash, et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
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- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction of tert-Butyl (5-aminopyrazin-2-yl)carbamate with electrophiles
An Application Guide for the Selective Functionalization of tert-Butyl (5-aminopyrazin-2-yl)carbamate with Electrophiles
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a key synthetic intermediate prized in drug discovery and development. Its structure features a pyrazine core, a class of heterocycles found in numerous biologically active compounds.[1] The pyrazine ring is inherently electron-deficient, which generally makes it resistant to classical electrophilic aromatic substitution.[2][3] However, the strategic placement of two different amino functionalities transforms this molecule into a highly versatile and selectively reactive building block.
The molecule's utility stems from the differential reactivity of its two nitrogen substituents:
-
The 5-amino group (-NH₂): This is a primary aromatic amine, possessing a lone pair of electrons that makes it strongly nucleophilic and basic. It serves as the primary reactive site for a wide array of electrophiles.
-
The 2-carbamate group (-NHBoc): The tert-butoxycarbonyl (Boc) group is an electron-withdrawing protecting group. It delocalizes the lone pair of the adjacent nitrogen atom through resonance, rendering it significantly less nucleophilic and effectively non-reactive under conditions that activate the 5-amino group.[4]
This electronic arrangement allows for the precise and regioselective functionalization at the 5-position, while the 2-position remains masked. The Boc group can be readily removed in a subsequent step under acidic conditions to reveal a second reactive amine, enabling the synthesis of complex, differentially substituted 2,5-diaminopyrazine scaffolds.[5] This guide provides a detailed exploration of the reactivity of this substrate with common electrophiles, complete with mechanistic insights and validated laboratory protocols.
Core Reactivity Principles
The selective reaction of this compound is governed by the nucleophilicity of the exocyclic 5-amino group. Electrophiles will preferentially react at this site over the Boc-protected amine or the electron-poor pyrazine ring.
Caption: General reaction scheme illustrating the selective functionalization at the 5-amino position.
Key Reactions and Mechanistic Considerations
N-Acylation: Formation of Amide Bonds
N-acylation is a robust and widely used transformation for installing acyl groups. The reaction proceeds via a nucleophilic acyl substitution mechanism where the 5-amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[6][7]
-
Causality of Reagent Choice: A non-nucleophilic organic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) is essential. Its role is not to deprotonate the amine, but to act as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent hydrolysis of the acylating agent.
N-Sulfonylation: Synthesis of Sulfonamides
The synthesis of sulfonamides is mechanistically similar to N-acylation. The nucleophilic 5-amino group attacks the electrophilic sulfur atom of a sulfonyl chloride. The resulting sulfonamide bond is a common feature in many pharmaceutical agents due to its chemical stability and ability to act as a hydrogen bond acceptor.
-
Experimental Insight: These reactions are often run at a reduced temperature (0 °C) initially and then allowed to warm to room temperature. This helps to control the initial exotherm of the reaction, especially when using reactive sulfonyl chlorides, minimizing the formation of potential side products. Pyridine is a particularly effective base/solvent for this transformation as it can also catalyze the reaction.
N-Alkylation: Formation of Secondary Amines
N-alkylation with electrophiles like alkyl halides proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[8] The 5-amino group acts as the nucleophile, displacing a halide from the alkylating agent.
-
Trustworthiness and Control: This reaction requires careful control to be selective. A significant challenge is over-alkylation, where the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts further to yield a tertiary amine. To favor mono-alkylation:
-
Use a 1:1 stoichiometry of amine to alkyl halide.
-
Employ a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which is strong enough to scavenge the generated acid (HX) but not strong enough to significantly deprotonate the amine.
-
Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the base and facilitate the S_N2 reaction.
-
Comparative Data Summary
The following table summarizes typical conditions for the selective functionalization of this compound.
| Reaction Type | Electrophile Example | Base | Solvent | Temperature | Typical Yield |
| N-Acylation | Benzoyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT | 85-95% |
| N-Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 °C to RT | 80-90% |
| N-Alkylation | Benzyl bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | Room Temperature | 60-75% |
Detailed Application Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.
Protocol 1: General Procedure for N-Acylation
This protocol describes the reaction with an acyl chloride.
Caption: Standard experimental workflow for N-acylation.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Acyl chloride (e.g., benzoyl chloride, 1.05 eq.)
-
Triethylamine (TEA) or DIPEA (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Add the base (e.g., TEA, 1.2 eq.) and cool the resulting solution to 0 °C using an ice-water bath.
-
Slowly add the acyl chloride (1.05 eq.) dropwise via syringe. A precipitate (triethylammonium chloride) may form.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2-4 hours.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The product should be less polar than the starting amine.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol/water).
-
Characterization: Confirm the structure of the N-acylated product by ¹H NMR, ¹³C NMR, and mass spectrometry. Expect to see a new amide N-H signal in the ¹H NMR spectrum and the disappearance of one of the -NH₂ protons.
Protocol 2: General Procedure for N-Sulfonylation
Materials and Reagents:
-
This compound (1.0 eq.)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.)
-
Anhydrous Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 16 hours).
-
Validation: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Quench the reaction by slowly adding it to ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the product.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash chromatography (ethyl acetate/hexanes) to yield the desired sulfonamide.
-
Characterization: Confirm the structure. The sulfonamide N-H proton typically appears as a singlet in the ¹H NMR spectrum.
Protocol 3: General Procedure for Mono-N-Alkylation
Materials and Reagents:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, 1.0 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Combine this compound (1.0 eq.) and the base (K₂CO₃, 1.5 eq.) in a flask.
-
Add anhydrous acetonitrile to create a suspension (approx. 0.2 M).
-
Add the alkyl halide (1.0 eq.) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Validation: Monitor the reaction carefully by LC-MS to track the formation of the mono-alkylated product and check for any di-alkylation. Adjusting reaction time is key to maximizing the desired product.
-
Once the desired conversion is reached, filter off the inorganic base and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash chromatography. The mono-alkylated product will be less polar than the starting amine but more polar than any di-alkylated byproduct.
-
Characterization: Confirm the structure. In the ¹H NMR, the signal for the -NH₂ protons will be replaced by a single N-H proton, and new signals corresponding to the added alkyl group will be present.
Post-Functionalization: Boc Group Deprotection
After successful functionalization at the 5-position, the Boc protecting group on the 2-amino group can be easily removed to enable further synthetic transformations.
-
Standard Protocol: The most common method involves treating the Boc-protected compound with a strong acid in an anhydrous organic solvent.[5] A solution of 20-50% trifluoroacetic acid (TFA) in DCM or a 4 M solution of HCl in 1,4-dioxane are highly effective. The reaction is typically complete within 1-2 hours at room temperature and proceeds with the evolution of isobutylene and carbon dioxide. The resulting amine salt can then be neutralized to yield the free diamine derivative.
References
-
El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Synthetic Communications, 24(13), 1885-1893. Available from: [Link]
-
Krishna Swamy, G. (2016). Synthesis and reactions of Pyrazine. SlideShare. Available from: [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. Available from: [Link]
-
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. Available from: [Link]
-
6.2.2. Pyrazines. (n.d.). ScienceDirect. Available from: [Link]
-
Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(9), 1475. Available from: [Link]
-
Butler, R. N., & Farrell, D. M. (2001). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][9][10]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (11), 1255-1260. Available from: [Link]
-
Selective Ring N-Protection of Aminopyrazoles. (2016). ResearchGate. Available from: [Link]
-
Chemistry Learners. (2024, July 10). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube. Available from: [Link]
-
Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available from: [Link]
-
Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 3: with Alcohols. YouTube. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 10. scribd.com [scribd.com]
Protocol for the Acid-Catalyzed Boc Deprotection of tert-Butyl (5-aminopyrazin-2-yl)carbamate to Synthesize 2,5-Diaminopyrazine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (5-aminopyrazin-2-yl)carbamate. The successful synthesis of 2,5-diaminopyrazine, a critical building block in medicinal chemistry and materials science, is detailed.[1] This guide is designed for researchers and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, methods for reaction monitoring, and troubleshooting advice to ensure high yield and purity.
Introduction: The Strategic Importance of 2,5-Diaminopyrazine
2,5-Diaminopyrazine is a highly valued heterocyclic intermediate.[1] Its unique structure, featuring an electron-rich aromatic ring with two nucleophilic amino groups, makes it a cornerstone for the synthesis of a diverse range of complex molecules, including potential anticancer and antiviral agents.[1]
In multi-step organic synthesis, the selective protection and deprotection of functional groups are paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a variety of reaction conditions and its facile, clean removal under acidic conditions.[2][3] This protocol focuses on the final deprotection step to liberate the versatile 2,5-diaminopyrazine scaffold.
Reaction Mechanism: Acid-Catalyzed Carbamate Hydrolysis
The deprotection of a Boc-protected amine is a straightforward acid-catalyzed carbamate hydrolysis.[4] The process proceeds through a well-established, multi-step mechanism when using a strong acid like Trifluoroacetic Acid (TFA).[2][3][5]
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid.[2][5]
-
C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This step results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][5]
-
Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas.[3][5] This is an entropically favorable and irreversible step that drives the reaction to completion.
-
Amine Salt Formation: The newly liberated, basic amine is then protonated by the excess acid present in the reaction mixture, yielding the final product as an amine salt (e.g., trifluoroacetate salt).[5]
Mechanism of Boc Deprotection
Caption: Acid-catalyzed mechanism for Boc deprotection.
Experimental Protocol
This protocol outlines a standard and reliable procedure for the acidic removal of the Boc group.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 920313-67-3 | C₉H₁₄N₄O₂ | 210.23 |
| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Nitrogen/Argon inlet (optional, for anhydrous conditions)
-
Syringes and needles
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
-
UV lamp for TLC visualization
Step-by-Step Procedure
-
Dissolution: In a clean, dry round-bottom flask, dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M. Stir the mixture at room temperature until all solid has dissolved.
-
Acid Addition: Carefully add Trifluoroacetic Acid (TFA) (10-20 eq, or a 1:1 to 1:4 mixture of TFA:DCM by volume) to the stirring solution at room temperature.[6][7] A slight exotherm may be observed. The reaction is often run with a significant excess of TFA to serve as both the reagent and co-solvent.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]
-
Eluent System: A typical mobile phase would be Dichloromethane/Methanol (e.g., 95:5 or 9:1).
-
Analysis: The Boc-protected starting material is significantly less polar than the resulting di-amine product. A complete reaction is indicated by the full consumption of the starting material spot (higher Rf) and the appearance of a new, more polar spot at or near the baseline (lower Rf).[6] The reaction is typically complete within 1-3 hours.[7]
-
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue will be the crude 2,5-diaminopyrazine as its trifluoroacetate salt. For many applications, this salt can be used directly in the next step.[7]
-
Work-up for Free Amine (Optional): To obtain the neutral "free amine":
-
Re-dissolve the crude residue in a minimal amount of DCM.
-
Carefully add the organic solution to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA salt. Caution: CO₂ gas will evolve vigorously.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the 2,5-diaminopyrazine free amine.
-
Experimental Workflow
Caption: Step-by-step workflow for Boc deprotection.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, insufficient reaction time, or low temperature. | Add additional TFA and allow the reaction to stir for a longer period. Ensure the reaction is run at room temperature. If the substrate is particularly stubborn, a slight warming (to ~40°C) can be attempted, but is rarely necessary.[4] |
| Side Product Formation | The intermediate tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophiles.[8] | While less common with pyrazines, this can be suppressed by adding a cation scavenger like anisole or thioanisole to the reaction mixture.[9] |
| Product is an Oil/Gum | The product is likely the TFA salt, which can be hygroscopic or non-crystalline. | Proceed with the optional basic work-up to obtain the free amine, which is more likely to be a solid. Alternatively, triturate the oil with a non-polar solvent like diethyl ether or hexanes to induce precipitation of the salt.[9] |
| Low Yield after Work-up | The free diamine product may have some solubility in the aqueous basic layer. Incomplete extraction. | Increase the number of extractions with DCM or use a different organic solvent like ethyl acetate. Ensure the pH of the aqueous layer is sufficiently basic (>8) to deprotonate the amine fully. |
Conclusion
This application note provides a robust and validated protocol for the Boc deprotection of this compound. The use of trifluoroacetic acid in dichloromethane offers a clean, efficient, and rapid method for synthesizing 2,5-diaminopyrazine, a crucial intermediate for pharmaceutical and chemical research. By understanding the underlying mechanism and following the detailed procedural and troubleshooting steps, researchers can confidently and successfully perform this critical synthetic transformation.
References
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Sharefkin, D. M., & Spoerri, P. E. (1951). Syntheses in the Pyrazine Series; Synthesis of 2,5-Diaminopyrazine. Journal of the American Chemical Society, 73(3), 1155–1157. Retrieved from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Retrieved from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Syntheses in the Pyrazine Series; Synthesis of 2,5-Diaminopyrazine. (1951). ACS Publications. Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
- Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). (2010). Google Patents.
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. (2018). ResearchGate. Retrieved from [Link]
-
The Chemistry Behind 2,5-Diaminopyrazine: Properties and Applications. (n.d.). Autech. Retrieved from [Link]
-
How to confirm BOC deprotection by TFA? (2016). ResearchGate. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2015). National Institutes of Health. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2020). ACS Publications. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2011). SciSpace. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable Synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate for Pharmaceutical Intermediates
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl (5-aminopyrazin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical agents. The synthesis involves the regioselective mono-N-Boc protection of 2,5-diaminopyrazine. This guide is intended for researchers, chemists, and process development professionals, offering in-depth technical details, explanations for critical process parameters, and troubleshooting guidance to ensure a reproducible and high-yield large-scale production.
Introduction
This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapies. The molecule features a pyrazine ring with two amino groups, one of which is selectively protected by a tert-butyloxycarbonyl (Boc) group. This differential protection allows for subsequent selective functionalization of the free amino group, making it an invaluable intermediate. The primary challenge in its synthesis is achieving high regioselectivity to obtain the desired mono-protected product over the di-protected byproduct and unreacted starting material, especially at a larger scale. This document outlines a robust and optimized protocol to address these challenges.
Synthetic Strategy and Mechanistic Considerations
The core of this synthesis is the nucleophilic attack of an amino group from 2,5-diaminopyrazine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Regioselectivity: The pyrazine ring is an electron-deficient system, which deactivates both amino groups towards electrophilic attack compared to aniline. However, the two amino groups in 2,5-diaminopyrazine are electronically distinct. The nitrogen atoms in the pyrazine ring exert a deactivating effect on the adjacent amino groups. Careful control of reaction conditions, such as temperature and the rate of addition of Boc₂O, is crucial to favor the formation of the mono-Boc protected product. A sub-stoichiometric amount of Boc₂O is used to minimize the formation of the di-Boc protected byproduct.
Process Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100 g scale of the final product. Appropriate adjustments to equipment and handling procedures are necessary for further scale-up.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |
| 2,5-Diaminopyrazine | 5443-98-1 | 110.12 | 57.5 g | 0.522 | >98% |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 108.5 g | 0.497 | >98% |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 1.5 L | - | >99.8% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 73 mL (52.8 g) | 0.522 | >99.5% |
| Ethyl Acetate | 141-78-6 | 88.11 | 2 L | - | ACS Grade |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 500 mL | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 50 g | - | Granular |
Equipment
-
5 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel (500 mL).
-
Cooling/heating circulator.
-
Rotary evaporator.
-
Chromatography equipment (for large-scale column).
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor and ensure it is clean and dry. Purge the reactor with dry nitrogen to establish an inert atmosphere. This is crucial as Boc₂O is sensitive to moisture.[2]
-
Dissolution of Starting Material: Charge the reactor with 2,5-diaminopyrazine (57.5 g) and anhydrous THF (1 L). Stir the mixture at room temperature until all the solid has dissolved. Add triethylamine (73 mL) to the solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using the circulator. Maintaining a low temperature is critical to control the reaction rate and improve selectivity for mono-protection.
-
Preparation and Addition of Boc₂O: In a separate flask, dissolve di-tert-butyl dicarbonate (108.5 g) in anhydrous THF (500 mL). Transfer this solution to the addition funnel. Add the Boc₂O solution dropwise to the cooled reactor mixture over a period of 2-3 hours. A slow addition rate is essential to prevent localized high concentrations of Boc₂O, which could lead to the formation of the di-protected byproduct.[2]
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.
-
Quenching and Workup: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly add deionized water (500 mL) to quench any unreacted Boc₂O.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (1 L). Shake well and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (500 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 250 mL) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, for large-scale operations, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) can be developed to achieve high purity.
Expected Yield and Characterization
-
Yield: A typical yield for this process is in the range of 60-75%, depending on the purity of the starting materials and the efficiency of the purification.
-
Appearance: Off-white to light yellow solid.
-
Characterization: The structure and purity of the final product should be confirmed by:
-
¹H NMR: To confirm the presence of the Boc group and the pyrazine protons.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (210.24 g/mol ).
-
HPLC: To determine the purity of the final product.
-
Key Considerations for Scale-Up
-
Thermal Management: The reaction is exothermic. A jacketed reactor with a reliable cooling system is essential to maintain the desired temperature range and prevent runaway reactions.[2]
-
Agitation: Ensure efficient stirring to maintain a homogeneous mixture, especially during the addition of Boc₂O.
-
Moisture Control: Strict anhydrous conditions are necessary throughout the process to prevent the hydrolysis of Boc₂O.[2]
-
Safety: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Triethylamine is corrosive and flammable, and Boc₂O can be an irritant.[2]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC/LC-MS. Ensure proper temperature control.[2] |
| Poor quality of reagents. | Use high-purity, anhydrous reagents.[2] | |
| Formation of Di-Boc Product | Boc₂O added too quickly or at a high temperature. | Slow down the addition rate and maintain the reaction temperature at 0-5 °C. Use a slight excess of the diamine. |
| Excess of Boc₂O used. | Use a stoichiometric amount or a slight deficit of Boc₂O. | |
| Product is an Oil/Gummy Solid | Presence of impurities. | Ensure thorough washing during workup. Optimize the purification method (chromatography or recrystallization). |
Chemical Reaction Diagram
Caption: Simplified reaction mechanism for the Boc protection of 2,5-diaminopyrazine.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By carefully controlling reaction parameters such as temperature, reagent stoichiometry, and addition rates, high yields of the desired mono-protected product can be achieved. The guidelines on scale-up, troubleshooting, and safety are intended to facilitate a smooth transition from laboratory to pilot or production scale.
References
-
tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. PMC - NIH. Available at: [Link]
- Liu, Y.-S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
- Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
- BOC protection method for aminopyridine - Google Patents.
- BOC protection method for aminopyridine - Google Patents.
-
Selective Ring N-Protection of Aminopyrazoles. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. PMC - NIH. Available at: [Link]
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The Versatile Building Block: A Guide to tert-Butyl (5-aminopyrazin-2-yl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed exploration of tert-Butyl (5-aminopyrazin-2-yl)carbamate, a pivotal building block in modern organic synthesis. This guide, designed for the discerning researcher, moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights. The strategic placement of a Boc-protecting group on the 2-amino position of the pyrazine ring, while leaving the 5-amino group free, makes this reagent a uniquely versatile tool for the construction of complex nitrogen-containing heterocycles. These structures are at the heart of numerous pharmaceutical agents, particularly in the realm of kinase inhibitors.[1][2]
Core Properties and Safety Data
A foundational understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use. Below is a summary of key data for this compound.
| Property | Value | Reference |
| CAS Number | 920313-67-3 | [3][4] |
| Molecular Formula | C₉H₁₄N₄O₂ | [3][4] |
| Molecular Weight | 210.23 g/mol | [4][5] |
| Appearance | White to yellow or brown powder/solid | [4] |
| Boiling Point | 328.8 ± 42.0 °C (Predicted) | [6] |
| Flash Point | 152.7 ± 27.9 °C | [6] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [6] |
Safety and Handling:
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[7]
Synthesis of this compound: A Representative Protocol
The synthesis of this compound involves the selective protection of one of the two amino groups of 2,5-diaminopyrazine. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and effective method for this transformation.[9] The following protocol is a representative procedure based on established methods for the Boc protection of amines.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,5-diaminopyrazine (1.0 equivalent).
-
Solvent Addition: Add a suitable anhydrous solvent such as tetrahydrofuran (THF) or dioxane to dissolve the starting material.
-
Base Addition: Add triethylamine (1.5 equivalents) to the reaction mixture.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the stirring mixture at room temperature. The slow addition is crucial to favor mono-protection.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Applications in Organic Synthesis
The differential reactivity of the two amino groups in this compound is the cornerstone of its utility. The free 5-amino group serves as a potent nucleophile, while the Boc-protected 2-amino group is shielded from reaction, only to be revealed in a later synthetic step under acidic conditions.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] this compound is an excellent nucleophilic partner for this reaction, readily coupling with a variety of aryl and heteroaryl halides or triflates. This reaction is fundamental in the synthesis of precursors for kinase inhibitors.
Figure 2: Workflow for the Buchwald-Hartwig amination using the target building block.
Detailed Protocol for Buchwald-Hartwig Amination:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the coupled product.
Condensation Reactions
The free amino group of this compound can also participate in condensation reactions with various electrophiles, such as aldehydes, ketones, and carboxylic acid derivatives, to form imines, amides, and other functional groups. These reactions are crucial for elaborating the pyrazine core into more complex molecular architectures.
Protocol for Amide Bond Formation:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU or EDC (1.1 equivalents) and a base like triethylamine or diisopropylethylamine (DIPEA, 2.0 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add a solution of this compound (1.05 equivalents) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Workup and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by chromatography or recrystallization.
Deprotection of the Boc Group
A key final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to unveil the 2-amino functionality. This is typically achieved under acidic conditions.[9][11]
Protocol for Boc Deprotection:
-
Dissolution: Dissolve the Boc-protected pyrazine derivative in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. The resulting amine salt can be used directly or neutralized with a base and extracted into an organic solvent for further use.
The Role in Kinase Inhibitor Synthesis
The pyrazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[12] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket.[12] this compound provides a strategic entry point to synthesize libraries of potential kinase inhibitors by allowing for diverse substitutions at the 5-position, which often points towards the solvent-exposed region of the binding site, while the deprotected 2-amino group can be further functionalized or remain as a key hydrogen bond donor.
Figure 3: Strategic use of the building block in the synthesis of kinase inhibitor scaffolds.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic molecules. Its pre-installed, selectively removable protecting group allows for precise and controlled functionalization of the pyrazine core, making it an indispensable tool for medicinal chemists and synthetic organic chemists, particularly in the development of novel kinase inhibitors and other biologically active compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important reagent.
References
- Ardisson, J., et al. (2005). Synthesis and biological evaluation of new 2-hydrazinopyridine derivatives as potential imaging agents. Journal of Labelled Compounds and Radiopharmaceuticals, 48(12), 861-873.
- Banerjee, S. R., et al. (2005). 99mTc-labeled 2-hydrazinopyridine derivatives for imaging hypoxia. Journal of Medicinal Chemistry, 48(5), 1546-1555.
- Cugola, A., et al. (1995). Novel 2-(t-butoxycarbonylhydrazino)-5-substituted-pyridines as potent and selective cholecystokinin-A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 5(22), 2649-2654.
- Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
- Jurisson, S. S., & Lydon, J. D. (1999). Potential technetium small molecule radiopharmaceuticals. Chemical Reviews, 99(9), 2205-2218.
- Kamal, A., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.
- Liu, S., et al. (2011). 99mTc-labeled HYNIC-conjugated cyclic RGD peptides for tumor imaging. Nuclear Medicine and Biology, 38(3), 321-331.
- Masaret, G. S., et al. (2023). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
-
PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. Retrieved from [Link]
- Rose, D. J., et al. (1998). A 99mTc-labeled peptide for imaging of peripheral receptors for bombesin. Journal of Nuclear Medicine, 39(5), 830-834.
- Schwartz, D. A., et al. (1990). Technetium-99m-labeled hydrazino nicotinamide-derivatized chemotactic peptide. Journal of Nuclear Medicine, 31(5), 637-643.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Amine Protection and Deprotection. Retrieved from [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Westrip, S. P. (2010). publCIF: a program for editing and validating CIFs. Journal of Applied Crystallography, 43(4), 920-925.
- Zora, M., et al. (2006). Synthesis and crystal structure of a novel 2-hydrazinopyridine derivative. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4946-o4948.
- Lu, G., et al. (2011). 99mTc-labeled HYNIC-c(RGDfK) for tumor imaging.
- Lundt, B. F., et al. (1978). REMOVAL OF t‐BUTYL AND t‐BUTOXYCARBONYL PROTECTING GROUPS WITH TRIFLUOROACETIC ACID Mechanisms, Biproduct Formation and Evaluation of Scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- Sigma-Aldrich. (n.d.). This compound Safety Data Sheet. Retrieved from the product page on the Sigma-Aldrich website.
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Application Notes and Protocols for Coupling Reactions Involving tert-Butyl (5-aminopyrazin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of tert-Butyl (5-aminopyrazin-2-yl)carbamate in Synthesis
This compound (CAS No. 920313-67-3) is a pivotal building block in modern medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyrazine core with two differentially protected amino groups, offers a versatile platform for the synthesis of complex heterocyclic compounds. The Boc-protected amine at the 2-position allows for selective reactions at the free 5-amino group, or alternatively, the pyrazine ring can be functionalized via cross-coupling reactions after converting the 5-amino group into a suitable leaving group, such as a halide. This guide provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions, which are instrumental in leveraging this versatile reagent for the synthesis of novel molecular entities.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 920313-67-3[1] |
| Molecular Formula | C₉H₁₄N₄O₂[1] |
| Molecular Weight | 210.23 g/mol [3] |
| Appearance | Solid, yellow to yellow-brown powder[4] |
| Purity | Typically ≥95%[1][2] |
Safety Information:
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]
Part 1: Suzuki-Miyaura Coupling – Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] For substrates like the halogenated derivatives of this compound, this reaction is invaluable for introducing aryl or heteroaryl substituents, which are common motifs in pharmacologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of catalyst, ligand, and base is critical, especially for electron-deficient and potentially coordinating heteroaromatic substrates like pyrazines. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[7] Therefore, the use of bulky, electron-rich phosphine ligands is often necessary to promote the desired catalytic activity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of tert-Butyl (5-bromopyrazin-2-yl)carbamate with Phenylboronic Acid
This protocol is a representative procedure for the Suzuki coupling of the brominated derivative of the title compound. The conditions are based on successful couplings of similar amino-heterocyclic substrates.
Materials:
| Reagent | CAS Number | Mol. Weight | Amount (mmol) | Equivalents |
| tert-Butyl (5-bromopyrazin-2-yl)carbamate | 914349-79-4 | 274.12 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.5 | 1.5 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 13716-12-6 | 202.28 | 0.08 | 0.08 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add tert-butyl (5-bromopyrazin-2-yl)carbamate (1.0 mmol, 274 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium phosphate (3.0 mmol, 637 mg).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and P(t-Bu)₃ (0.08 mmol, 16.2 mg) in 2 mL of 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the remaining 3 mL of 1,4-dioxane and 1 mL of water to the Schlenk flask. The solvents should be degassed prior to use.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (5-phenylpyrazin-2-yl)carbamate.
Part 2: Buchwald-Hartwig Amination – Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[8] This reaction is particularly useful for coupling amines with aryl halides, a transformation that is often challenging using classical methods. For a substrate like tert-butyl (5-bromopyrazin-2-yl)carbamate, this reaction allows for the introduction of a variety of amino groups at the 5-position.
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle.[9][10] The ligand selection is also critical, with bulky, electron-rich phosphine ligands like RuPhos or BrettPhos often providing excellent results for challenging heteroaromatic substrates.[7]
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Protocol: Buchwald-Hartwig Amination of tert-Butyl (5-bromopyrazin-2-yl)carbamate with Morpholine
This protocol provides a general procedure for the amination of tert-butyl (5-bromopyrazin-2-yl)carbamate.
Materials:
| Reagent | CAS Number | Mol. Weight | Amount (mmol) | Equivalents |
| tert-Butyl (5-bromopyrazin-2-yl)carbamate | 914349-79-4 | 274.12 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.025 | 0.025 |
| RuPhos | 787618-22-8 | 467.63 | 0.10 | 0.10 |
| LHMDS (1.0 M in THF) | 4039-32-1 | 167.33 | 1.5 | 1.5 |
| Anhydrous 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, dissolve tert-butyl (5-bromopyrazin-2-yl)carbamate (1.0 mmol, 274 mg), Pd₂(dba)₃ (0.025 mmol, 22.9 mg), and RuPhos (0.10 mmol, 46.8 mg) in anhydrous 1,4-dioxane (3 mL).
-
Add morpholine (1.2 mmol, 105 µL) to the reaction mixture.
-
Slowly add the LHMDS solution (1.5 mL, 1.5 mmol) to the stirred mixture at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 90 °C for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl (5-(morpholin-4-yl)pyrazin-2-yl)carbamate.
Part 3: Sonogashira Coupling – Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For a substrate like tert-butyl (5-bromopyrazin-2-yl)carbamate, this reaction provides a direct route to alkynyl-substituted pyrazines, which are valuable intermediates in the synthesis of various heterocyclic systems and conjugated materials.
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.
Protocol: Sonogashira Coupling of tert-Butyl (5-bromopyrazin-2-yl)carbamate with Phenylacetylene
This protocol is a representative procedure for the Sonogashira coupling of tert-butyl (5-bromopyrazin-2-yl)carbamate.
Materials:
| Reagent | CAS Number | Mol. Weight | Amount (mmol) | Equivalents |
| tert-Butyl (5-bromopyrazin-2-yl)carbamate | 914349-79-4 | 274.12 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | - |
Procedure:
-
To a Schlenk flask, add tert-butyl (5-bromopyrazin-2-yl)carbamate (1.0 mmol, 274 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 418 µL).
-
Add phenylacetylene (1.2 mmol, 132 µL) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford tert-butyl (5-(phenylethynyl)pyrazin-2-yl)carbamate.
Conclusion
This compound and its halogenated derivatives are highly valuable and versatile building blocks for the synthesis of complex nitrogen-containing heterocycles. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide powerful and reliable methods for the functionalization of the pyrazine core. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their efforts to synthesize novel compounds with potential applications in drug discovery and materials science. Careful optimization of reaction conditions, particularly the choice of ligand and base, is crucial for achieving high yields and purity with these challenging but rewarding substrates.
References
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
- Google Patents.
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
Chemsrc. CAS#:914349-79-4 | tert-Butyl (5-bromopyrazin-2-yl)carbamate. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. [Link]
-
PubChem. tert-Butyl (5-bromopyrimidin-2-YL)carbamate. [Link]
- Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
MySkinRecipes. tert-Butyl (5-chloropyrazin-2-yl)carbamate. [Link]
-
SciSpace. A Convenient High Activity Catalyst for the Sonogashira Coupling of Aryl Bromides (2005). [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
ResearchGate. ChemInform Abstract: General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. [Link]
-
National Center for Biotechnology Information. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Link]
-
National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
-
PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
PubMed. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. [Link]
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: A Step-by-Step Guide for the Functionalization of Pyrazine Rings Using Carbamate Intermediates
Introduction: The Strategic Importance of Functionalized Pyrazines and the Role of Carbamate Directing Groups
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in drug design, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[3][4] Pyrazine-containing compounds are also investigated for applications in organic electronics.[2] However, the pyrazine ring is an electron-deficient heterocycle, which makes direct functionalization via classical electrophilic aromatic substitution challenging.[5][6]
To overcome this synthetic hurdle, chemists have turned to more advanced strategies. One of the most powerful and regioselective methods is Directed ortho-Metalation (DoM) . This technique utilizes a Directed Metalation Group (DMG) to temporarily lower the pKa of a specific C-H bond, allowing for its deprotonation by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups with high precision.
This guide focuses on the use of carbamate groups as highly effective DMGs for the functionalization of pyrazine rings. The carbamate moiety, particularly the tert-butoxycarbonyl (Boc) protecting group on an amino-substituted pyrazine, serves as an excellent handle for orchestrating DoM reactions. This approach provides a reliable and versatile pathway to novel, highly substituted pyrazine derivatives that would be difficult to access otherwise.
Part 1: The Core Principle - Carbamate-Directed ortho-Metalation of Pyrazines
The central concept of this methodology is the ability of the carbamate group to act as a temporary "anchor" for an organolithium base. The mechanism proceeds through a series of well-defined steps:
-
Coordination: The Lewis basic oxygen atoms of the carbamate group coordinate to the Lewis acidic lithium cation of the organolithium reagent (e.g., s-butyllithium). This brings the base into close proximity to the ortho C-H bond of the pyrazine ring.
-
Deprotonation: The coordinated base then abstracts a proton from the adjacent carbon atom, forming a thermodynamically stable lithiated intermediate. This step is highly regioselective due to the proximity effect.
-
Electrophilic Quench: The newly formed carbon-lithium bond is highly nucleophilic and will react with a wide range of electrophiles, creating a new carbon-carbon or carbon-heteroatom bond at the desired position.
The choice of the organolithium base and the reaction temperature are critical for success. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used with π-deficient heterocycles to avoid competitive nucleophilic addition to the ring.[7] However, for substrates with powerful directing groups like carbamates, alkyllithiums such as s-BuLi can be effective, particularly at low temperatures (-78 °C) which prevent side reactions and decomposition of the lithiated intermediate.[7]
Below is a diagram illustrating the general workflow for carbamate-directed ortho-metalation of a pyrazine ring.
Caption: General workflow for the functionalization of pyrazines.
Part 2: Preparing the Starting Materials: Synthesis of N-Boc-Aminopyrazine
A common and readily accessible starting material for this chemistry is 2-(tert-butoxycarbonylamino)pyrazine. This precursor can be prepared from commercially available 2-aminopyrazine.
Protocol 1: Synthesis of 2-(tert-butoxycarbonylamino)pyrazine
This protocol details the protection of 2-aminopyrazine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
2-Aminopyrazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-aminopyrazine (1.0 eq) and a catalytic amount of DMAP (0.05 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting materials. Stir the solution at room temperature.
-
Reagent Addition: Slowly add a solution of (Boc)₂O (1.1 eq) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(tert-butoxycarbonylamino)pyrazine.
Part 3: The Core Protocol - Directed ortho-Metalation and Electrophilic Quench
This protocol provides a detailed, step-by-step methodology for the lithiation of 2-(tert-butoxycarbonylamino)pyrazine and subsequent reaction with an electrophile.
CRITICAL: This reaction must be performed under strictly anhydrous and inert conditions. All glassware should be flame-dried, and all solvents and reagents must be anhydrous.
Protocol 2: ortho-Functionalization of 2-(tert-butoxycarbonylamino)pyrazine
Materials:
-
2-(tert-butoxycarbonylamino)pyrazine (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
s-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)
-
Electrophile (e.g., iodine, benzaldehyde, an alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
Step-by-Step Procedure:
-
Initial Setup: Add 2-(tert-butoxycarbonylamino)pyrazine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolution: Add anhydrous THF via syringe and stir to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to ensure the stability of the lithiated intermediate.[7]
-
Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically change color upon addition of the base.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. This allows for complete deprotonation at the C3 position.
-
Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq) dropwise, again maintaining the temperature at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-2-(tert-butoxycarbonylamino)pyrazine.
Data Presentation: Scope of Electrophiles
The lithiated pyrazine intermediate is a versatile nucleophile that can react with a wide range of electrophiles. The table below summarizes common electrophiles and the functional groups they introduce.
| Electrophile | Reagent Example | Functional Group Introduced |
| Halogenating Agent | Iodine (I₂) | Iodo |
| Aldehyde/Ketone | Benzaldehyde | Hydroxy(phenyl)methyl |
| Alkylating Agent | Methyl Iodide | Methyl |
| Carboxylation Agent | Carbon Dioxide (CO₂) | Carboxylic Acid |
| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |
| Disulfide | Dimethyl disulfide | Methylthio |
Part 4: Downstream Applications and Further Transformations
The functional groups introduced via this method open the door to a vast array of subsequent chemical transformations. For example, an iodo group introduced at the 3-position can serve as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings.[8][9] This two-step sequence—DoM followed by cross-coupling—provides a powerful platform for building molecular complexity on the pyrazine scaffold.
Caption: Downstream cross-coupling reactions of an iodopyrazine.
Part 5: Troubleshooting and Key Considerations for Robust Results
-
Anhydrous Conditions are Paramount: The most common reason for failure in these reactions is the presence of water, which will quench the organolithium base and the lithiated intermediate. Ensure all glassware is rigorously dried and solvents are freshly distilled or from a solvent purification system.
-
Accurate Titration of Organolithium Reagents: The concentration of commercially available organolithium reagents can vary. It is best practice to titrate them before use to ensure accurate stoichiometry.
-
Temperature Control: Maintaining the reaction at -78 °C is critical. If the temperature rises, side reactions such as an anionic Fries-type rearrangement or decomposition can occur.[7]
-
Choice of Base: While s-BuLi is effective, for more sensitive substrates or if competitive addition is a concern, consider using a sterically hindered amide base like LDA or LiTMP.
-
Slow Addition of Reagents: All additions, especially of the organolithium base and the electrophile, should be done slowly and dropwise to maintain temperature control and avoid localized high concentrations.
Conclusion
The use of carbamate intermediates, particularly the N-Boc group, provides a powerful and reliable strategy for the regioselective functionalization of the pyrazine nucleus. The directed ortho-metalation approach detailed in this guide offers a predictable and scalable method for accessing a wide range of substituted pyrazines. The versatility of the lithiated intermediate, combined with the potential for downstream transformations, makes this a cornerstone technique for researchers, scientists, and drug development professionals working to explore the vast chemical space of pyrazine derivatives.
References
-
Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed, [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central, [Link]
-
Transition metal-catalyzed functionalization of pyrazines. PubMed, [Link]
-
Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, [Link]
-
Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates. PubMed, [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research, [Link]
-
Directed ortho Metalation reaction of aryl O-carbamates on solid support. PubMed, [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central, [Link]
-
Directed (ortho) Metallation. University of Calgary, [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate, [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health, [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Publications, [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health, [Link]
-
Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate, [Link]
-
Transition metal-catalyzed functionalization of pyrazines. ResearchGate, [Link]
-
Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry, [Link]
-
Synthesis and reactions of Pyrazine. YouTube, [Link]
-
Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Controlled Radical Polymerization, [Link]
-
Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions. ResearchGate, [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central, [Link]
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- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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- 8. Transition metal-catalyzed functionalization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl (5-aminopyrazin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you to improve the yield and purity of your product through a deeper understanding of the reaction mechanism and potential pitfalls.
Introduction to the Synthesis
The selective mono-Boc protection of 2,5-diaminopyrazine is a crucial step in the synthesis of various pharmaceutical intermediates. The primary challenge lies in achieving high selectivity for the mono-protected product over the di-protected byproduct and unreacted starting material. This guide will focus on a common and effective method for this synthesis: the reaction of 2,5-diaminopyrazine with di-tert-butyl dicarbonate ((Boc)₂O).
The core principle of this synthesis involves the nucleophilic attack of one of the amino groups of 2,5-diaminopyrazine on the electrophilic carbonyl carbon of (Boc)₂O. The key to achieving mono-selectivity is to modulate the reactivity of the two amino groups.
Caption: General reaction scheme for the Boc protection of 2,5-diaminopyrazine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is producing a low yield of the desired mono-Boc product and a significant amount of the di-Boc byproduct. How can I improve the selectivity?
Answer:
This is the most common challenge in this synthesis. The formation of the di-Boc byproduct occurs when the second amino group of the mono-protected product reacts with another equivalent of (Boc)₂O. To favor mono-protection, you need to decrease the reactivity of the second amino group or carefully control the stoichiometry.
Causality and Solutions:
-
Stoichiometry: The simplest approach is to use a stoichiometric or slightly sub-stoichiometric amount of (Boc)₂O relative to 2,5-diaminopyrazine. However, this often leads to incomplete conversion of the starting material.
-
Acid-Mediated Deactivation (Recommended): A more robust method is to selectively deactivate one of the amino groups by protonation. By adding one equivalent of a suitable acid, you can form the hydrochloride or trifluoroacetate salt of one of the amino groups. This protonated amino group is no longer nucleophilic and will not react with (Boc)₂O, thus favoring mono-protection on the free amino group.[1]
Workflow for Acid-Mediated Mono-Boc Protection:
Caption: Workflow for selective mono-Boc protection using acid.
Question 2: My reaction is very slow or appears to be incomplete, even after several hours. What could be the issue?
Answer:
Slow or incomplete reactions can be due to several factors, including insufficient activation of the (Boc)₂O, low reaction temperature, or poor solubility of the starting materials.
Causality and Solutions:
-
Base Catalysis: While the acid-mediated method is excellent for selectivity, a common alternative is to use a base to deprotonate the amine, increasing its nucleophilicity. If your reaction is slow, ensure you are using an appropriate base. For this reaction, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used.[2] A catalytic amount of 4-dimethylaminopyridine (DMAP) can also significantly accelerate the reaction by forming a more reactive intermediate with (Boc)₂O.[2]
-
Temperature: The reaction is often started at 0°C to control the initial exotherm and improve selectivity, but it may require warming to room temperature or even gentle heating (e.g., 40°C) to go to completion.[2] Monitor the reaction by TLC to determine the optimal temperature profile.
-
Solvent and Solubility: 2,5-diaminopyrazine has limited solubility in some organic solvents. Ensure you are using a solvent in which the starting material and the intermediate salt (in the acid-mediated method) are reasonably soluble. Tetrahydrofuran (THF), dioxane, and acetonitrile are common choices.[3] In some cases, a co-solvent system may be beneficial.
Question 3: I am having difficulty purifying my product. How can I effectively separate the mono-Boc product from the starting material and the di-Boc byproduct?
Answer:
Purification can be challenging due to the similar polarities of the three components. A combination of extraction and column chromatography is typically required.
Causality and Solutions:
-
Liquid-Liquid Extraction: A carefully planned extraction can significantly simplify the final purification.
-
After the reaction, quench with water.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and extract the unreacted 2,5-diaminopyrazine into the aqueous layer.
-
The organic layer will now contain the desired mono-Boc product and the di-Boc byproduct.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then brine.
-
-
Column Chromatography: This is usually necessary to separate the mono-Boc product from the less polar di-Boc byproduct.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The di-Boc product will elute first, followed by the desired mono-Boc product.
Typical Elution Order:
-
Di-Boc protected 2,5-diaminopyrazine (least polar)
-
This compound (mono-Boc, desired product)
-
2,5-diaminopyrazine (most polar, should be minimal if acid wash was performed)
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction? A1: With careful optimization, particularly using the acid-mediated method, yields for the mono-Boc product can range from 60% to over 80%.[1] Without specific optimization for this substrate, yields may be lower.
Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation of the three key spots (starting material, mono-Boc, and di-Boc). A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point. Visualize the spots using a UV lamp (254 nm).
Q3: What are the expected ¹H NMR and mass spectrometry characteristics of the product? A3: While a specific spectrum for this compound is not readily available in the literature, based on analogous compounds, you can expect the following:
-
¹H NMR:
-
A singlet at around 1.5 ppm corresponding to the nine protons of the tert-butyl group.
-
Signals in the aromatic region (typically 7-8.5 ppm) corresponding to the protons on the pyrazine ring.
-
A broad singlet for the NH of the carbamate and another for the free NH₂ group.
-
-
Mass Spectrometry (ESI+):
-
The expected [M+H]⁺ ion at m/z 211.12.
-
Q4: What are the key safety precautions for this reaction? A4:
-
2,5-Diaminopyrazine: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
(Boc)₂O: Can cause skin and respiratory irritation. It is also moisture-sensitive.
-
Solvents: Use appropriate precautions for the solvents being used (e.g., THF can form peroxides).
Q5: Can I use a different protecting group? A5: Yes, other carbamate protecting groups like Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used. However, the choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. The Boc group is widely used due to its stability to a broad range of conditions and its relatively mild removal with acid.
Experimental Protocols
Protocol 1: Acid-Mediated Selective Mono-Boc Protection
This protocol is adapted from established methods for the selective mono-Boc protection of diamines.[6][7]
-
Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,5-diaminopyrazine (1.0 eq) in anhydrous THF or dioxane (approximately 0.1 M concentration).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of HCl in dioxane (1.0 M, 1.0 eq) dropwise with stirring.
-
Stirring: Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Boc Anhydride Addition: Re-cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent dropwise over 20-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up:
-
Quench the reaction with deionized water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M HCl (to remove unreacted diamine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure this compound.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or Dioxane | Good solubility for reactants and intermediates. |
| Acid | 1.0 eq HCl in dioxane | Selectively deactivates one amino group. |
| (Boc)₂O | 1.05 eq | Slight excess to ensure full conversion of the activated amine. |
| Temperature | 0°C to Room Temp. | Controls initial exotherm and improves selectivity. |
| Purification | Acid wash followed by column | Removes starting material and separates mono- and di-protected products. |
References
-
Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. Atlantis Press. [Link]
-
PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Supporting Information for various carbamate syntheses. (n.d.). [Link]
-
Cano, M., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(3), 288-291. [Link]
-
Georganics. (2025). 2,5-Diaminopyridine Safety Data Sheet. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Zora, M., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1531. [Link]
-
ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. [Link]
-
Pearson. (n.d.). The mass spectrum of tert-butylamine. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. [Link]
-
Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 35988-6. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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- 1. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. redalyc.org [redalyc.org]
- 4. fishersci.com [fishersci.com]
- 5. georganics.sk [georganics.sk]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
common side reactions in the synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate
Technical Support Center: Synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound primarily involves the selective mono-Boc protection of 2,5-diaminopyrazine. The core challenge lies in achieving high selectivity for the mono-protected product over the di-protected byproduct and other potential side reactions. The electron-withdrawing nature of the pyrazine ring decreases the nucleophilicity of the amino groups compared to aliphatic amines, which can influence reaction kinetics and require careful optimization.[1][2]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Mono-Boc Product
Question: I am getting a low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields are a common issue and can often be attributed to several factors, primarily the formation of the di-Boc protected byproduct and incomplete reaction.
Causality and Solutions:
-
Over-protection to Di-Boc Derivative: The most significant side reaction is the formation of di-tert-butyl pyrazine-2,5-dicarbamate. Since both amino groups on the symmetrical 2,5-diaminopyrazine are reactive, controlling the stoichiometry is critical.
-
Stoichiometric Control: Avoid using a large excess of di-tert-butyl dicarbonate (Boc₂O). Start with 1.0 to 1.1 equivalents of Boc₂O. In some cases, for highly reactive diamines, using a substoichiometric amount (e.g., 0.8 equivalents) of Boc₂O can maximize the yield of the mono-protected product, leaving some starting material unreacted, which is often easier to separate.
-
Slow Addition: Instead of adding the Boc₂O all at once, add it portion-wise or as a slow solution feed. This maintains a low concentration of the acylating agent, favoring mono-acylation.[3][4]
-
-
Incomplete Reaction: The reduced nucleophilicity of the aromatic amino groups on the pyrazine ring can lead to a sluggish or incomplete reaction.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also promote the formation of the di-Boc byproduct.
-
Catalyst: The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction. However, DMAP is a potent catalyst and can increase the likelihood of di-protection. If you use DMAP, use it in catalytic amounts (0.05-0.1 equivalents).
-
-
Hydrolysis of Boc Anhydride: Di-tert-butyl dicarbonate is sensitive to moisture and can be hydrolyzed to tert-butanol and carbon dioxide, rendering it inactive.
-
Anhydrous Conditions: Ensure that your solvent is anhydrous and that all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Workflow for Optimizing Mono-Boc Protection:
Caption: Troubleshooting workflow for low yield in mono-Boc protection.
Issue 2: Formation of an Inseparable Mixture of Mono- and Di-protected Products
Question: My reaction produces a mixture of the desired mono-Boc product and the di-Boc byproduct that is difficult to separate by column chromatography. What can I do?
Answer:
This is a common challenge due to the similar polarities of the mono- and di-protected species. The key is to either improve the selectivity of the reaction or to use an alternative purification strategy.
Causality and Solutions:
-
Similar Rf values: The mono- and di-Boc protected pyrazines can have very close Rf values on silica gel, making chromatographic separation inefficient.
-
Alternative Purification Strategy - Acid-Base Extraction:
-
The unreacted 2,5-diaminopyrazine is basic and can be removed by washing the organic layer with a dilute acid (e.g., 1M HCl).
-
The desired mono-Boc product still has a free amino group, making it slightly basic. It can often be separated from the neutral di-Boc product by a careful acid-base extraction. The di-Boc product, lacking a basic site, will remain in the organic layer during an acidic wash. The mono-Boc product may be extracted into the aqueous acid layer and then recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Experimental Protocol: Purification via Acid-Base Extraction
-
After the reaction is complete, quench the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M citric acid or 0.5 M HCl) multiple times. The mono-Boc product should move to the aqueous layer.
-
Combine the acidic aqueous layers. Cool in an ice bath and carefully basify with a base such as 2M NaOH or saturated NaHCO₃ until the pH is > 8.
-
Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the purified mono-Boc product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the mono-Boc protection of 2,5-diaminopyrazine?
A1: The choice of solvent can be critical. 2,5-diaminopyrazine has limited solubility in many common organic solvents.
-
Tetrahydrofuran (THF) and 1,4-Dioxane: These are good starting points as they are aprotic and can often dissolve the starting material sufficiently, especially with gentle warming.
-
Methanol (MeOH): While protic, methanol can be an excellent solvent for this reaction. Some protocols for mono-Boc protection of diamines specifically use methanol.[5][6] The reaction of the amine with Boc₂O is typically much faster than the reaction of methanol with Boc₂O.
-
Acetonitrile (ACN): Another polar aprotic solvent that can be effective.
It is recommended to perform small-scale trials with a few different solvents to determine the best option for your specific setup.
Q2: I see a lot of gas evolution during my reaction. Is this normal?
A2: Yes, this is completely normal. The reaction of an amine with Boc₂O produces tert-butyl carbamate, and the leaving group, a tert-butyl carbonate, decomposes into carbon dioxide (CO₂) gas and tert-butanol.[2][7] Ensure your reaction vessel is not sealed to avoid pressure buildup.
Q3: Can I use a base like triethylamine (TEA) in my reaction?
A3: While a base like triethylamine is often used in Boc protection reactions, it may not be necessary or even desirable for achieving mono-protection of a symmetric diamine.[2] The starting diamine itself can act as a base to neutralize the proton generated on the newly acylated amine. Adding an external base can sometimes increase the rate of the second acylation, leading to more of the di-Boc byproduct.[6] If you find the reaction is too slow, consider using a catalytic amount of a non-nucleophilic base.
Q4: My starting material, 2,5-diaminopyrazine, is a dark solid. Will this affect the reaction?
A4: 2,5-diaminopyrazine can darken over time due to oxidation. While this may not significantly impact the reaction, it is good practice to use the purest possible starting material. If you suspect significant impurity, you can try to purify the 2,5-diaminopyrazine by recrystallization or sublimation before use.
Summary of Reaction Conditions for Selectivity
| Parameter | To Favor Mono-Boc Product | To Favor Di-Boc Product | Rationale |
| Boc₂O Stoichiometry | 1.0 - 1.1 eq. (or even < 1 eq.) | > 2.0 eq. | Limits the amount of acylating agent available for the second reaction. |
| Temperature | 0 °C to Room Temperature | Room Temperature to elevated | Slower kinetics at lower temperatures improve selectivity. |
| Addition of Boc₂O | Slow, dropwise addition[3][4] | Rapid, single portion addition | Maintains a low concentration of Boc₂O, favoring reaction at one site. |
| Base | No added base or weak base | Stronger base (e.g., TEA) or catalyst (DMAP) | Avoids accelerating the second, slower acylation step.[6] |
Visualizing the Reaction and Side Products
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Crude tert-Butyl (5-aminopyrazin-2-yl)carbamate
This guide provides in-depth technical support for the purification of crude tert-butyl (5-aminopyrazin-2-yl)carbamate by column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with this specific separation. Here, we move beyond generic protocols to address the unique chemical properties of this molecule and provide field-tested solutions to common purification roadblocks.
Understanding the Challenge: The Chemistry of this compound
The purification of this compound (Structure 1) by silica gel chromatography is often non-trivial. The molecule's properties present a unique set of challenges:
-
Basicity: The free 5-amino group on the pyrazine ring is a Brønsted base. This basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction is a primary cause of significant peak tailing, irreversible adsorption, and potential degradation of the target compound.
-
Polarity: The presence of two amine functionalities and the pyrazine ring makes this a polar molecule. Consequently, it requires a relatively polar mobile phase for elution, which can complicate the separation from polar impurities.
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is relatively non-polar, creating a molecule with distinct polar and non-polar regions, which can sometimes lead to broadened peaks.
This guide will equip you with the strategies to mitigate these issues effectively.
Quick Start Protocol & Eluent Selection
For a successful initial purification attempt, a well-chosen solvent system is critical. The goal is to find a system where the desired compound has a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.[2]
Recommended Starting Conditions:
-
Stationary Phase: Standard Silica Gel (60 Å, 40-63 µm)
-
Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH). Start with 100% DCM and gradually increase the percentage of MeOH. A common starting point is a 98:2 DCM:MeOH mixture.
-
Additive: To counteract the basicity of the amine, add a small amount of a basic modifier to the mobile phase. The most common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v).[3] An alternative is a 7N solution of ammonia in methanol, used as a percentage of the polar component of the mobile phase.[3]
Eluent System Selection Table:
| Solvent System | Polarity | Typical Ratio (Non-polar:Polar) | Comments |
| Hexane / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | A good starting point for less polar compounds. May require high percentages of ethyl acetate for this target. |
| Dichloromethane / Methanol | Medium to High | 99:1 to 9:1 | Often the most effective system. The high polarity of methanol is excellent for eluting polar amines.[1] |
| Dichloromethane / Acetone | Medium | 9:1 to 7:3 | Acetone is a good alternative to methanol if solubility in DCM/MeOH is an issue. |
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the purification of this compound.
Issue 1: My compound is not eluting from the column, even with a high concentration of polar solvent.
Q: I've loaded my crude product and am running a gradient up to 20% methanol in dichloromethane, but I'm not seeing my product come off the column. What's happening?
A: This is a classic sign of strong, likely irreversible, adsorption of your basic compound to the acidic silica gel.[3] The free amine on the pyrazine ring is interacting with the silanol groups, effectively tethering your product to the stationary phase.
Solutions:
-
Introduce a Basic Modifier: The most immediate solution is to add a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to elute.[1]
-
Action: Prepare a new mobile phase containing 0.5-1% triethylamine (TEA). Equilibrate the column with this new eluent before re-running the separation.
-
Causality: TEA is a small, basic molecule that competes with your product for the acidic silanol binding sites, preventing strong adsorption and facilitating elution.
-
-
Change the Stationary Phase: If a basic modifier is not sufficient or if your compound is sensitive to TEA, consider a different stationary phase.
Issue 2: My compound is eluting, but the peaks are broad and show significant tailing.
Q: I can see my product in the collected fractions, but the TLC analysis shows significant streaking, and the peak on my chromatogram is very broad with a long tail. How can I improve the peak shape?
A: Peak tailing is also a result of the interaction between the basic amine and acidic silanol groups.[4] However, in this case, the interaction is reversible but slow on the chromatography timescale, leading to a "smearing" effect as the compound moves down the column.
Solutions:
-
Optimize the Basic Modifier Concentration: If you are already using a basic modifier like TEA, you may need to adjust its concentration.
-
Action: Increase the concentration of TEA in your mobile phase, for example, from 0.5% to 1-2%.[3]
-
Causality: A higher concentration of the competing base more effectively masks the acidic silanol sites, leading to more symmetrical peaks.
-
-
Use Deactivated Silica Gel: You can pre-treat the silica gel to neutralize the acidic sites before packing the column.
-
Action: A detailed protocol for preparing triethylamine-deactivated silica gel is provided in the "Experimental Protocols" section.
-
Causality: This method ensures that the majority of the problematic silanol groups are neutralized before your compound is introduced, leading to a much-improved peak shape.
-
Issue 3: My crude material is not soluble in the chosen mobile phase.
Q: My TLC shows good separation with a 5% Methanol in Dichloromethane system, but my crude solid won't fully dissolve in this solvent for loading onto the column. What should I do?
A: This is a common problem when a solvent system that gives good separation is not a good solvent for the crude mixture itself. Loading an insoluble mixture directly will result in poor separation.
Solutions:
-
Dry Loading: This is the preferred method for samples with poor solubility in the eluent.[5]
-
Action: Dissolve your crude product in a strong solvent in which it is highly soluble (e.g., pure methanol or DCM). Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. A detailed protocol is available in the "Experimental Protocols" section.
-
Causality: By adsorbing the compound onto silica beforehand, it can be introduced to the column in a concentrated band without the need for a strong loading solvent that would ruin the initial separation.
-
-
Minimal Strong Solvent Loading (Use with Caution):
-
Action: Dissolve your sample in the absolute minimum amount of a stronger solvent (like pure DCM or a small amount of methanol). Load this solution onto the column and allow it to adsorb fully before starting the elution.[5]
-
Causality: This method is faster than dry loading but can lead to band broadening if too much strong solvent is used. It is best for smaller scale purifications.
-
Workflow and Troubleshooting Diagram
The following diagram illustrates a typical workflow and decision-making process for purifying this compound.
Caption: General workflow for column chromatography purification.
Caption: Decision tree for troubleshooting common purification issues.
Detailed Experimental Protocols
Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel
-
Weigh the required amount of silica gel for your column.
-
Prepare a solution of 2% triethylamine in your chosen starting eluent (e.g., 2% TEA in 98:2 Hexane:Ethyl Acetate).
-
Create a slurry of the silica gel in this TEA-containing solvent.
-
Gently stir the slurry for 10-15 minutes.
-
Pack the column using this slurry as you normally would.
-
Ensure the mobile phase used for the elution also contains the same concentration of triethylamine.
Protocol 2: Dry Loading the Sample
-
Dissolve your crude this compound in a suitable solvent (e.g., Methanol) in a round-bottom flask.[5]
-
Add silica gel to the flask (typically 2-3 times the weight of your crude sample).
-
Swirl the flask to ensure the silica is well-suspended and the solution is homogeneous.
-
Remove the solvent under reduced pressure using a rotary evaporator until the silica becomes a dry, free-flowing powder.
-
Carefully layer this silica-adsorbed sample onto the top of the packed column bed.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding the eluent.[5]
-
Proceed with the elution.
Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase chromatography for this purification? A: Yes, reversed-phase (C18) chromatography can be an excellent alternative, especially for highly polar compounds or if normal-phase fails.[4] You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Q2: How do I know if my compound is decomposing on the silica gel? A: The simplest way to check for stability is to perform a 2D TLC or a "spot test".[2] Spot your compound on a TLC plate, then place a small amount of silica gel on top of the spot. After 15-30 minutes, remove the silica and elute the plate. If you see new spots or significant streaking originating from the initial spot, your compound is likely unstable on silica.
Q3: Is it possible that my Boc-group is being cleaved during chromatography? A: While the Boc group is generally stable to silica gel, prolonged exposure to very acidic conditions can cause cleavage. Standard silica gel is weakly acidic. If you suspect cleavage, adding a base like triethylamine to the eluent should prevent this by neutralizing the silica surface.
References
- Benchchem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Benchchem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography.
Sources
troubleshooting low conversion in aminopyrazine Boc protection
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-Boc protection of aminopyrazines. Due to the electron-deficient nature of the pyrazine ring, the amino group exhibits reduced nucleophilicity, often leading to low conversion rates under standard conditions. This document provides in-depth troubleshooting, optimization strategies, and validated protocols to overcome these hurdles.
Troubleshooting Guide: Low Conversion & Reaction Failure
This section addresses the most common issue—low or no yield—in a direct question-and-answer format.
Q: My Boc protection of aminopyrazine has resulted in low to no conversion of my starting material. What are the primary causes and how can I resolve this?
A: This is a frequent challenge rooted in the electronic properties of the aminopyrazine scaffold. The nitrogen atoms within the pyrazine ring are electron-withdrawing, which significantly decreases the nucleophilicity of the exocyclic amino group, making it a poor reactant for di-tert-butyl dicarbonate (Boc₂O).
Here is a systematic approach to troubleshoot and optimize your reaction:
Step 1: Verify Reagent & System Integrity
Before modifying reaction chemistry, ensure your reagents and setup are not the source of the problem.
-
Di-tert-butyl dicarbonate (Boc₂O) Quality: Boc₂O can slowly decompose to tert-butanol and CO₂, especially in the presence of moisture. This can lead to the buildup of internal pressure in sealed containers.[1] Use a fresh bottle or verify the purity of your existing stock.
-
Solvent Anhydrousness: Ensure you are using dry, anhydrous solvents. Water can hydrolyze Boc₂O and interfere with the reaction.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions mediated by atmospheric moisture and oxygen.
Step 2: Enhance Amine Nucleophilicity & Reagent Electrophilicity
If reagents are sound, the core issue is the low reactivity of the aminopyrazine. The strategy is to either make the amine a better nucleophile or the Boc₂O a better electrophile.
-
The Critical Role of a Catalyst: 4-DMAP: For electron-deficient amines, the addition of a catalytic amount (1-10 mol%) of 4-(Dimethylaminopyridine) (DMAP) is often essential. DMAP is a "super acylation catalyst" that reacts with Boc₂O almost instantaneously to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[2][3] This intermediate is significantly more electrophilic and readily attacked by the weakly nucleophilic aminopyrazine.
-
Base Selection is Key: The choice of base is crucial.
-
Standard Organic Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices but may not be sufficient for this substrate. Their primary role is to neutralize the proton generated on the amine after acylation.[4]
-
Stronger Bases: If conversion is still low, a stronger base may be required to deprotonate a small fraction of the aminopyrazine, increasing its nucleophilicity. Consider using sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). Use these with caution in an appropriate aprotic solvent like THF or DMF.
-
Step 3: Optimize Reaction Conditions
-
Temperature: Many standard Boc protections are run at room temperature.[5] For a sluggish reaction like this, gentle heating to 40-60°C can significantly increase the reaction rate without promoting excessive side product formation.
-
Solvent Choice: The reaction medium can have a profound effect.
-
Aprotic Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) are standard choices.[5]
-
Alcoholic Solvents: Studies have shown that alcoholic solvents, such as methanol or 2,2,2-trifluoroethanol (TFE), can accelerate the Boc protection of weakly nucleophilic aromatic amines, even without a base.[6] This is attributed to hydrogen bonding interactions that stabilize the transition state.[6] Consider a trial reaction in methanol.
-
-
Stoichiometry: Ensure you are using a slight excess of Boc₂O (1.1 to 1.5 equivalents) to drive the reaction to completion.
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting your reaction.
Caption: A decision tree for troubleshooting low conversion.
Reaction Parameter Optimization
Systematic optimization is key to developing a robust protocol. The following table summarizes key parameters and their likely impact.
| Parameter | Standard Condition | Optimization Strategy for Aminopyrazine | Rationale & Citation |
| Catalyst | None or Base only | Add 1-10 mol% DMAP | DMAP activates Boc₂O, forming a highly reactive electrophile essential for weakly nucleophilic amines.[2][3] |
| Base | Triethylamine (TEA) | Screen TEA, DIPEA, then consider stronger bases like NaH or KHMDS. | The pKa of the base influences its ability to facilitate the reaction. Stronger bases can increase amine nucleophilicity. |
| Solvent | THF or DCM | Screen THF, MeCN, and an alcoholic solvent like Methanol. | Alcoholic solvents can accelerate reactions for aromatic amines through transition state stabilization.[6] |
| Temperature | Room Temperature (20-25°C) | Increase to 40-60°C. | Provides thermal energy to overcome the activation barrier of the sluggish reaction. |
| Boc₂O (equiv.) | 1.0 - 1.1 | Use 1.2 - 1.5 equivalents. | Le Châtelier's principle; drives equilibrium towards the product. |
Experimental Protocols
Protocol 1: Standard DMAP-Catalyzed Boc Protection
This protocol is a robust starting point for the protection of aminopyrazines.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the aminopyrazine (1.0 equiv.) and 4-DMAP (0.05 equiv.).
-
Solvent Addition: Add anhydrous THF (or DCM) to dissolve the solids (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 equiv.).
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.2 equiv.) in a small amount of anhydrous THF. Add this solution dropwise to the stirring aminopyrazine mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. If TLC or LC-MS analysis shows low conversion, gently heat the mixture to 50°C.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Small-Scale Parallel Screen for Optimization
Use this workflow to efficiently test multiple conditions.
Caption: Workflow for parallel reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is aminopyrazine so much less reactive than aniline or benzylamine? The pyrazine ring contains two nitrogen atoms which are strongly electron-withdrawing. This effect reduces the electron density on the exocyclic amino group, making it less nucleophilic and therefore less reactive towards electrophiles like Boc₂O.
Q2: I observe the formation of a second, less polar product. Could this be a di-Boc protected amine? Yes, it is possible, especially if using a large excess of Boc₂O and a strong base or high temperatures. Primary amines can be protected twice. To avoid this, use a smaller excess of Boc₂O (around 1.1-1.2 equivalents) and monitor the reaction closely to stop it upon consumption of the starting material.
Q3: Can I use a different Boc-donating reagent? While reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) exist, di-tert-butyl dicarbonate (Boc₂O) is the most common, cost-effective, and generally efficient reagent for this transformation.[7][8] The issues of low reactivity are tied to the substrate, not the reagent, so changing the Boc source is unlikely to solve the core problem.
Q4: Is it possible to run this reaction without any solvent? Solvent-free reactions have been reported for some amines and hydrazines by stirring the substrate in molten Boc₂O (m.p. 22-24 °C).[9] This could be an effective, high-concentration method if your aminopyrazine is thermally stable and soluble in molten Boc₂O.
Q5: My reaction worked, but now I'm having trouble with the Boc deprotection. What are the standard conditions? The Boc group is reliably cleaved under acidic conditions.[10][11] The most common methods are treatment with trifluoroacetic acid (TFA) in DCM or with 4M HCl in 1,4-dioxane at room temperature.[4][12]
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
- Google Patents. CN102936220B - BOC protection method for aminopyridine.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Gutmann, B., et al. (2015). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Sustainable Chemistry & Engineering, 3(11), 2758-2762. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]
-
Reddit. Alternative Methods for Boc Deprotection. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of tert-Butyl (5-aminopyrazin-2-yl)carbamate
Welcome to the technical support guide for handling and purifying tert-Butyl (5-aminopyrazin-2-yl)carbamate (CAS 920313-67-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block and require methods to ensure its purity for downstream applications. Impurities can significantly impact reaction outcomes, biological activity, and regulatory compliance. This guide provides a framework for identifying common impurities and systematic procedures for their removal.
Understanding the Challenge: Why Purity Matters
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of unreacted starting materials, byproducts, or degradation products can lead to complex downstream reaction mixtures, reduce yields, and introduce difficult-to-remove impurities in the final active pharmaceutical ingredient (API). This guide offers troubleshooting advice and validated methods to achieve high purity, ensuring the reliability and reproducibility of your synthetic work.
FAQ: Quick Troubleshooting Guide
Q1: My NMR spectrum shows signals that don't correspond to the product. What are the likely impurities?
A1: The most common impurities are typically unreacted starting materials, byproducts from the synthesis, or products of degradation. Key suspects include:
-
2,5-Diaminopyrazine: The precursor to the target molecule. Its presence indicates an incomplete reaction. It is significantly more polar than the product.
-
Di-Boc protected 2,5-diaminopyrazine: A common byproduct resulting from the reaction of both amino groups with the Boc-anhydride reagent. It is significantly less polar than the desired mono-Boc product.
-
tert-Butanol: A byproduct from the breakdown of the Boc-protecting group or the Boc-anhydride reagent.
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., THF, Dioxane, DCM, Ethyl Acetate).
Q2: My compound appears as a streak rather than a distinct spot on a silica TLC plate. What's happening?
A2: Streaking on a silica TLC plate often indicates that the compound is highly polar and interacts very strongly with the acidic silica gel. The free amino group on the pyrazine ring can lead to this phenomenon. To resolve this, you can:
-
Add a basic modifier to your eluent: A small amount of triethylamine (0.1-1%) or ammonia in methanol can be added to the mobile phase. This neutralizes the acidic sites on the silica, leading to sharper spots.
-
Use a different stationary phase: Consider using neutral or basic alumina for your TLC analysis and column chromatography.
Q3: After purification by column chromatography, my product's purity is lower than expected, and I see a new, more polar spot on the TLC. Why?
A3: This is a classic sign of on-column degradation. The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to acid. Standard silica gel is slightly acidic and can catalyze the removal of the Boc group during the prolonged exposure of column chromatography. This would regenerate the more polar 2,5-diaminopyrazine. To mitigate this:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine. This will neutralize the silica surface.
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Consider alternative methods: If degradation is persistent, recrystallization or an acid-base extraction may be better options.
Step 1: Analytical Assessment of Purity
Before attempting any purification, it is crucial to understand the impurity profile of your crude material. This allows you to select the most effective purification strategy.
Purity Assessment Workflow
Caption: Initial workflow for assessing crude product purity.
Recommended Analytical Protocols
Several analytical techniques are essential for a thorough purity assessment.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[2] | Rapid qualitative separation based on polarity on a solid support. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1] |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) | Silica gel 60 F254 | Not applicable |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid or TFA. | Hexane:Ethyl Acetate (e.g., 1:1) or Dichloromethane:Methanol (e.g., 95:5). Add 0.5% triethylamine to reduce streaking. | Not applicable |
| Detection | UV at 254 nm or 270 nm[2] | UV light (254 nm) or staining (e.g., potassium permanganate). | NMR Spectrometer (≥400 MHz) |
| Primary Use | Accurate quantification of purity and detection of non-volatile impurities. | Quick assessment of reaction completion and number of components. Helps in developing column chromatography conditions.[3] | Determining absolute purity without needing a reference standard of the analyte itself.[1] |
Step 2: Selecting and Executing a Purification Strategy
Based on your analytical assessment, you can choose the most appropriate purification method.
Purification Method Decision Tree
Caption: Decision guide for selecting a purification method.
Method 1: Recrystallization
Recrystallization is the most efficient method for purifying compounds that are already relatively pure (>90%) and solid. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.
Protocol: Solvent Screening and Recrystallization
-
Solvent Screening:
-
Place ~20 mg of crude material into several small test tubes.
-
Add a few drops of a test solvent (e.g., Ethyl Acetate, Acetonitrile, Isopropanol, Toluene, or mixtures like Ethanol/Water) to each tube.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound.
-
Gently heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.
-
Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a promising solvent system.
-
-
Bulk Recrystallization:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.[4]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
-
Self-Validation: Confirm purity using the analytical methods described above.
-
Method 2: Flash Column Chromatography
This is the workhorse of purification for complex mixtures or when the product is an oil.[5] The goal is to select a solvent system that provides good separation between the product and impurities on a TLC plate, ideally with the product having an Rf value of ~0.3.[3]
Protocol: Silica Gel Flash Chromatography
-
Determine the Eluent System:
-
Using TLC, find a solvent system (e.g., starting with Hexane/Ethyl Acetate or DCM/Methanol) that gives your product an Rf value of approximately 0.3.[3]
-
If the spot streaks, add 0.5% triethylamine to the eluent mixture.
-
-
Pack the Column:
-
Plug the bottom of a glass column with cotton or glass wool.[5] Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to remove air bubbles.[5] Do not let the silica run dry.
-
-
Load the Sample:
-
Dissolve your crude material in a minimal amount of a strong solvent like Dichloromethane (DCM).
-
Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluent to the top of the column and begin elution, collecting fractions in test tubes.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Self-Validation: Confirm the purity of the isolated product by HPLC and NMR.
-
Method 3: Acid-Base Extraction
This technique leverages the different pKa values of the product and impurities. The target compound has a free basic amine. Unreacted 2,5-diaminopyrazine is more basic, while di-Boc byproducts are non-basic. This difference can be exploited.
Workflow for Acid-Base Extraction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
optimizing reaction conditions for tert-Butyl (5-aminopyrazin-2-yl)carbamate synthesis
Welcome to the technical support center for the synthesis of tert-butyl (5-aminopyrazin-2-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.
Introduction: The Synthetic Challenge
The synthesis of this compound involves the selective mono-N-Boc protection of 2,5-diaminopyrazine. The primary challenge lies in achieving high selectivity for the mono-protected product while minimizing the formation of the di-protected byproduct and other impurities. This guide provides a robust methodology and practical troubleshooting advice to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving selective mono-Boc protection of 2,5-diaminopyrazine?
A1: The key to selective mono-protection is the differentiation of the two amino groups. This is most effectively achieved by the in-situ generation of one equivalent of a monoprotonated diamine salt.[1][2] The protonated amino group is deactivated towards nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O), allowing the free amino group to react selectively.
Q2: Which reagents are recommended for the in-situ generation of the mono-hydrochloride salt?
A2: Chlorotrimethylsilane (Me₃SiCl) is a highly effective reagent for this purpose.[1] It reacts with a protic solvent like methanol to generate a single equivalent of HCl in a controlled manner. Alternatively, a carefully titrated solution of HCl in an appropriate solvent can be used.
Q3: Can I use a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in this reaction?
A3: For the selective mono-protection of a diamine, the use of a base is generally not recommended as it would neutralize the monoprotonated salt, leading to a mixture of the free diamine and increasing the likelihood of di-Boc formation.
Q4: What is the expected outcome if the reaction temperature is too high?
A4: While the Boc protection reaction is generally robust, elevated temperatures can increase the rate of the reaction and may lead to a decrease in selectivity, favoring the formation of the di-Boc byproduct. It is recommended to conduct the reaction at or below room temperature to maintain high selectivity.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes. You should observe the consumption of the starting material (2,5-diaminopyrazine) and the appearance of the product spot, which should be less polar than the starting material. The di-Boc byproduct, if formed, will be even less polar than the desired mono-Boc product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | 1. Incomplete reaction. 2. Suboptimal stoichiometry of reagents. 3. Loss of product during work-up. | 1. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider adding a slight excess of Boc₂O. 2. Ensure accurate measurement of 2,5-diaminopyrazine and exactly one equivalent of Me₃SiCl. 3. During the aqueous work-up, ensure the pH is carefully adjusted to >12 to fully deprotonate the remaining amino group for efficient extraction into an organic solvent. |
| Formation of Significant Amounts of Di-Boc Byproduct | 1. Use of more than one equivalent of Boc₂O. 2. Presence of a base that neutralizes the mono-hydrochloride salt. 3. Reaction run at an elevated temperature. | 1. Use no more than one equivalent of Boc₂O. 2. Avoid the use of bases like triethylamine or DMAP. 3. Maintain the reaction temperature at room temperature or below. |
| Difficulty in Purifying the Product | 1. Incomplete separation of the mono- and di-Boc products by column chromatography. 2. Presence of unreacted starting material. | 1. Use a shallow gradient of ethyl acetate in hexanes for column chromatography to improve separation. 2. During the work-up, a dilute acid wash can help remove any remaining unreacted 2,5-diaminopyrazine. |
| Product appears to be unstable | 1. The Boc group is labile to strong acids. | 1. Avoid exposure of the final product to acidic conditions for prolonged periods. Store the purified product in a cool, dry, and inert atmosphere. |
Experimental Protocol: Selective Mono-Boc Protection of 2,5-Diaminopyrazine
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[1][3]
Materials:
-
2,5-Diaminopyrazine
-
Anhydrous Methanol
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Deionized Water
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for TLC and column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-diaminopyrazine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A precipitate of the mono-hydrochloride salt may form.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Dissolve the residue in deionized water and wash with diethyl ether or hexanes to remove any unreacted Boc₂O and the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2M NaOH solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Process
Reaction Mechanism
Caption: Reaction mechanism for selective mono-Boc protection.
Experimental Workflow
Caption: Decision tree for troubleshooting common issues.
References
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. Available at: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
- Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
-
Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246022). Human Metabolome Database. Available at: [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]
Sources
stability issues with tert-Butyl (5-aminopyrazin-2-yl)carbamate during workup
Welcome to the technical support guide for tert-Butyl (5-aminopyrazin-2-yl)carbamate (CAS 920313-67-3). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered during the reaction workup and purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your compound and the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental workflow, providing not just solutions but also the underlying chemical principles.
Q1: I am experiencing significantly low or no yield of my product after quenching the reaction with aqueous acid (e.g., 1M HCl). What is causing this product loss?
A1: Root Cause Analysis & Solution
This is a classic and frequently encountered issue. The root cause is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. The pyrazine ring, being electron-withdrawing, slightly destabilizes the carbamate, but the primary mechanism of loss is acid-catalyzed hydrolysis.
Mechanism of Degradation: Under acidic conditions, the carbonyl oxygen of the Boc group is protonated. This facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide, leaving the free amine (2,5-diaminopyrazine).[1][2] This deprotection is often unintentional during workup but is a standard procedure for removing Boc groups when desired.[3][4]
Recommended Stability-Preserving Workup Protocol:
-
Reaction Quenching: Instead of acid, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. This will neutralize any remaining acidic reagents without cleaving the Boc group.
-
Phase Extraction:
-
Organic Phase Washing:
-
Combine the organic layers.
-
Wash the organic phase sequentially with:
-
Water (1x) to remove water-soluble impurities.
-
Saturated aqueous sodium chloride (Brine) (1x) to break up any emulsions and remove bulk water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator at a low temperature (≤ 40 °C) to avoid potential thermal degradation.
-
Q2: My compound appears to be streaking badly on my silica TLC plate, and I'm getting poor separation during column chromatography. How can I resolve this?
A2: Root Cause Analysis & Solution
The free amino group (-NH₂) on the pyrazine ring is basic, while the surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. This acid-base interaction causes the compound to "stick" to the silica, leading to tailing, streaking, and sometimes irreversible adsorption.
Troubleshooting Chromatographic Purification:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system and add 1-2% triethylamine (NEt₃) or ammonia solution. This neutralizes the acidic silanol groups, preventing interaction with your basic compound.
-
Incorporate a Basic Additive in the Mobile Phase: Add a small amount (0.1 - 1%) of a basic modifier like triethylamine or pyridine to your mobile phase (e.g., Hexane/EtOAc + 0.5% NEt₃). This ensures the silica surface remains neutralized throughout the separation process.
-
Consider an Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase.
-
Neutral Alumina: Alumina is a good alternative for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase HPLC or flash chromatography using a water/acetonitrile or water/methanol mobile phase system can provide excellent separation without the issues of silica acidity.
-
Workflow Diagram: Recommended Workup & Purification
The following diagram outlines the optimal workflow to maximize yield and purity by mitigating stability issues.
Caption: Recommended workflow for stable workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound? The compound is primarily sensitive to acidic conditions, which cause rapid cleavage of the Boc protecting group.[2][7] It is generally stable to neutral and basic conditions. While moderate heat (e.g., 37-40°C) is often tolerated for short periods, prolonged exposure to high temperatures should be avoided as thermal deprotection of Boc groups can occur.[8]
Q2: What is the optimal pH range for handling this compound during aqueous workup? The ideal pH range is between 7.5 and 9. Mildly basic conditions ensure the Boc group remains intact and the free amine is not protonated, which can sometimes increase its water solubility. Using saturated sodium bicarbonate solution for washes typically maintains the pH in this safe range.
Q3: How should I store the purified this compound? For long-term stability, store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect it from light and moisture. Commercial suppliers often recommend ambient storage for short periods, but refrigeration is prudent for maintaining purity over months or years.[9]
Q4: Are there any specific reagents to avoid during workup, aside from strong acids? Yes. Avoid strong oxidizing agents, as aminopyrazines can be susceptible to oxidation. Additionally, be cautious with strong Lewis acids (e.g., ZnBr₂, AlCl₃), as they can also catalyze the deprotection of Boc groups, sometimes even more efficiently than Brønsted acids.[10]
Q5: My reaction solvent is THF or Dioxane. How does this affect my workup strategy? THF and Dioxane are water-miscible. After quenching with an aqueous solution, you will need to add a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or DCM to perform the extraction. It is also crucial to ensure all peroxide-forming solvents like THF are properly quenched and handled, as residual peroxides could potentially degrade the amine functionality.
Summary of Workup Conditions
| Parameter | Recommended Condition (High Stability) | Condition to Avoid (High Risk of Degradation) | Rationale |
| Quenching Agent | Saturated NaHCO₃ (aq), Water, K₂CO₃ (aq) | 1M HCl, H₂SO₄, Trifluoroacetic Acid (TFA) | Boc group is rapidly cleaved by strong acids.[1][3] |
| pH Range | 7.5 - 9.0 | < 6.0 | Prevents acid-catalyzed hydrolysis of the carbamate. |
| Temperature | 0 °C to Room Temperature (≤ 25 °C) | > 40 °C | Minimizes risk of thermal deprotection. |
| Chromatography | Silica gel deactivated with NEt₃; Neutral Alumina | Standard acidic silica gel | Prevents interaction of the basic amine with acidic silanol groups. |
References
-
tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. (n.d.). National Institutes of Health. Retrieved from [Link]
- BOC protection method for aminopyridine. (2013). Google Patents.
-
(2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. Retrieved from [Link]
-
(2024). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. bioRxiv. Retrieved from [Link]
- Method for preparing tert-butyl n-((1r,2s,5s). (2020). Google Patents.
-
tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(2025). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved from [Link]
-
(2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. Retrieved from [Link]
-
tert-butyl N-(5-aminopyridin-2-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]
-
Aminopyrazine analogues as chemiluminescence derivatization reagents for pyruvic acid. (1999). Wiley Online Library. Retrieved from [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017). Atlantis Press. Retrieved from [Link]
-
(2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Retrieved from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved from [Link]
-
Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. (2008). PubMed. Retrieved from [Link]
-
(2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]
-
tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. (n.d.). Knight Chemicals Online. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 920313-67-3 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Aminopyrazine Carbamates - Preventing Di-substitution
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of aminopyrazine carbamates. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in this area of synthesis: the prevention of di-substitution. By understanding the underlying mechanisms and employing the strategies outlined below, you can significantly improve the selectivity and yield of your desired mono-substituted products.
Frequently Asked Questions (FAQs)
Q1: Why is di-substitution a common problem when synthesizing aminopyrazine carbamates from di-functionalized pyrazines?
A1: Di-substitution arises from the inherent reactivity of the pyrazine ring, which is an electron-deficient heterocycle. This electron deficiency makes it susceptible to nucleophilic aromatic substitution (SNAr).[1][2] When a di-functionalized pyrazine, such as a dihalopyrazine, is reacted with an amine to form a carbamate, the first substitution activates the ring for a second substitution, often leading to the undesired di-substituted product. The introduction of the first amino group can increase the electron density of the ring, which would typically deactivate it towards further nucleophilic attack. However, the reaction conditions required for carbamate formation can often be harsh enough to overcome this deactivation.
Q2: I'm observing significant amounts of a di-substituted by-product. What is the most likely cause?
A2: The formation of a di-substituted by-product is typically a result of the second substitution reaction occurring at a competitive rate with the first. Key factors that can lead to this include:
-
Reaction Stoichiometry: Using an excess of the amine nucleophile or the carbamoylating agent.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less favorable second substitution to occur.[3]
-
Base Strength: A strong base can deprotonate the mono-substituted intermediate, making it more nucleophilic and prone to a second reaction.[4]
-
Catalyst Loading: In palladium-catalyzed reactions, high catalyst loading can sometimes promote di-substitution.
Q3: Can protecting groups be used to prevent di-substitution?
A3: Yes, employing a protecting group strategy is a very effective method.[5] By selectively protecting one of the reactive sites on the di-functionalized pyrazine, you can direct the carbamate formation to the unprotected site. After the desired mono-substitution is achieved, the protecting group can be removed. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which form carbamates themselves and temporarily reduce the nucleophilicity of the protected amine.[6]
Q4: Are there any specific analytical techniques you recommend for monitoring the reaction and identifying the di-substituted product?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for monitoring the progress of your reaction. These techniques allow you to quantify the formation of your desired mono-substituted product and any di-substituted by-products. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation of both the desired product and any impurities, confirming their identities.
Troubleshooting Guides
Issue 1: Excessive Formation of Di-substituted Product
This is the most common issue encountered. The troubleshooting workflow below provides a systematic approach to address this problem.
Caption: Troubleshooting workflow for excessive di-substitution.
Causality and Experimental Choices:
-
Stoichiometry: The relative amounts of your starting materials are critical. An excess of the amine nucleophile will drive the reaction towards di-substitution. Carefully controlling the stoichiometry to a 1:1 or slightly greater than 1:1 ratio of the amine to the di-functionalized pyrazine is the first and most crucial step.
-
Temperature: Nucleophilic aromatic substitutions are often accelerated at higher temperatures. However, the activation energy for the second substitution may be higher than the first. By lowering the temperature, you can often find a sweet spot where the mono-substitution proceeds at a reasonable rate while the di-substitution is significantly suppressed.[3]
-
Base Selection: The base plays a key role in deprotonating the amine, making it more nucleophilic.[4] Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can lead to a higher concentration of the deprotonated mono-substituted intermediate, increasing the rate of the second substitution.[4] Switching to a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can often mitigate this issue.[4]
-
Protecting Groups: When other methods are insufficient, a protecting group strategy is a robust solution.[5] Protecting one of the amino groups as a carbamate (e.g., with Boc₂O) renders it non-nucleophilic, allowing for selective reaction at the other position.[6][7]
Issue 2: Low Yield of the Mono-substituted Product
Even if di-substitution is controlled, you may still face low yields of your desired product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Poor Substrate Reactivity | The pyrazine ring may be insufficiently activated for nucleophilic attack, or the leaving group may not be reactive enough. | Consider using a more activating leaving group (e.g., switching from a chloride to a bromide or iodide). For challenging substrates, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, may be necessary.[4][8] |
| Steric Hindrance | Bulky substituents on either the pyrazine ring or the amine can sterically hinder the reaction.[9][10][11] | Increase the reaction temperature or use a less sterically hindered amine if possible. In some cases, a catalyst with a smaller ligand may be beneficial. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates and selectivity.[12] | Screen a variety of solvents. Aprotic polar solvents like DMSO, DMF, or NMP often work well for SNAr reactions. For Buchwald-Hartwig couplings, toluene or dioxane are common choices.[3] |
| Catalyst Inactivity (for catalyzed reactions) | If using a palladium catalyst, it may not be active or the chosen ligand may be inappropriate. | Ensure you are using a high-quality precatalyst and the appropriate ligand for your specific transformation. For primary amines, ligands like BrettPhos are often effective.[4] An inert atmosphere is also crucial for many palladium-catalyzed reactions.[3] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination of a Dihalopyrazine
This protocol provides a starting point for the selective synthesis of a mono-amino pyrazine derivative, which can then be converted to the carbamate.
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine and potassium carbonate.
-
Add DMF to dissolve the solids.
-
Slowly add the amine to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Boc Protection of an Aminopyrazine
This protocol describes the protection of an amino group on a pyrazine ring using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Aminopyrazine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the aminopyrazine derivative in the chosen solvent in a round-bottom flask.
-
Add the base (TEA or DIPEA).
-
Add Boc₂O portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Boc-protected aminopyrazine.
Visualizing the Reaction Pathway
Caption: Reaction pathways in aminopyrazine carbamate synthesis.
References
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). National Institutes of Health.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from
-
Optimization of Buchwald-Hartwig amination conditions. (n.d.). Benchchem. Retrieved from
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved from
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from
-
The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. (n.d.). Benchchem. Retrieved from
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from 2
-
Optimization of reaction parameters for Buchwald-Hartwig amination reaction. (n.d.). ResearchGate. Retrieved from 3
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from 13
-
A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved from 9
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). PubMed Central. Retrieved from 10
- New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. (n.d.). PubMed.
-
Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. (2025, August 6). ResearchGate. Retrieved from 12
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Technical Support Center: Alternative Catalysts for the Synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate. This molecule is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors. The standard synthetic route often involves a Palladium-catalyzed Buchwald-Hartwig amination, a powerful but costly method that can present challenges related to catalyst cost, residual metal contamination, and reaction optimization.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting for the conventional Pd-catalyzed approach and explores more sustainable and cost-effective alternative catalysts. We will delve into the causality behind experimental choices, offer validated protocols, and compare different catalytic systems to empower you to overcome common synthetic hurdles.
Troubleshooting the Standard Palladium-Catalyzed Synthesis
The Buchwald-Hartwig amination is the cornerstone for forming the key C-N bond in this synthesis.[1] However, its practical application is not always straightforward. This section addresses common issues in a question-and-answer format.
Q1: My reaction yield is low, or the reaction has stalled. What are the most likely causes?
A1: Low conversion is a frequent issue stemming from several factors related to the catalyst's stability and activity. The primary suspects are catalyst deactivation, suboptimal choice of ligand or base, and incorrect reaction parameters.[2][3]
-
Catalyst Deactivation: The active Pd(0) species is prone to deactivation. One pathway involves the formation of off-cycle palladaphosphacyclobutene complexes through C-H insertion into the phosphine ligand.[4] Another common issue is product inhibition, where the desired amine product coordinates strongly to the palladium center, preventing further catalytic turnover.[4]
-
Ligand Choice: The ligand is critical. For electron-rich, N-heterocyclic substrates like pyrazines, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are generally required to promote the reductive elimination step and stabilize the active catalyst.[5][6] Using a suboptimal ligand, such as a first-generation phosphine like P(o-tolyl)₃, may not be effective for this challenging substrate.[1]
-
Base Selection: The base is not merely a stoichiometric reagent; it participates in the catalytic cycle by deprotonating the amine. Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard. However, these can be incompatible with sensitive functional groups.[7] Weaker bases like K₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[7]
-
Solvent and Temperature: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typical. The temperature must be high enough to drive the reaction (often 80-110 °C) but not so high as to cause significant catalyst or substrate degradation.
Below is a decision tree to guide your troubleshooting process.
Q2: I'm observing significant hydrodehalogenation as a side reaction. How can I minimize it?
A2: Hydrodehalogenation, where the aryl halide is reduced to an arene, is a known side reaction in Buchwald-Hartwig aminations.[1] It often occurs via β-hydride elimination from the palladium amido complex, competing with the desired reductive elimination. This is particularly problematic with amines that have β-hydrogens.[8]
Mitigation Strategies:
-
Ligand Modification: Employing bulkier ligands can sterically hinder the conformation required for β-hydride elimination, thus favoring the C-N bond-forming reductive elimination.
-
Base Strength: Using a slightly weaker base may slow the deprotonation of the amine, altering the concentration of key intermediates and potentially disfavoring the hydrodehalogenation pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired coupling.
Q3: The final product is contaminated with palladium, making purification difficult. What are the best solutions?
A3: Residual palladium is a major concern, especially in pharmaceutical synthesis. While various palladium scavengers (e.g., silica-based thiols, activated carbon) can be used during workup, a more robust solution is to avoid palladium altogether. This is where alternative, less toxic, and more cost-effective catalysts come into play. Catalysts based on copper, nickel, and iron are excellent alternatives that address both the cost and toxicity concerns associated with palladium.[9]
Alternative Catalytic Systems: A Comparative Overview
Moving beyond palladium opens the door to more sustainable and economical synthetic routes. Below, we compare the most promising alternatives for C-N cross-coupling on pyrazine systems.
Copper-Catalyzed C-N Coupling (Ullmann Reaction)
The copper-catalyzed Ullmann reaction is the classical alternative to palladium-catalyzed amination.[10] Modern protocols utilize ligands to enable milder reaction conditions and broader substrate scope than the harsh, stoichiometric conditions of the original reaction.
-
Mechanism: The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle, initiated by the oxidative addition of the aryl halide to a Cu(I) complex.[11]
-
Advantages: Copper is significantly cheaper and less toxic than palladium. Cu-based systems can be highly effective for N-heteroarylation.[10][12]
-
Limitations: Traditionally required high reaction temperatures (>150 °C), though modern ligand systems have lowered this. Aryl chlorides can be challenging substrates.[11] Catalyst deactivation can still be an issue.[11]
-
Typical Ligands: Diamines, amino acids (e.g., L-proline), and β-diketones are commonly used to accelerate the reaction.[10][13]
Nickel-Catalyzed C-N Coupling
Nickel has emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions.[14]
-
Mechanism: Nickel can operate through multiple catalytic cycles, most commonly Ni(0)/Ni(II) or a Ni(I)/Ni(III) redox cycle.[15][16] This flexibility allows it to couple a wide range of substrates.
-
Advantages: Nickel is earth-abundant and much cheaper than palladium. It is particularly effective for activating less reactive aryl chlorides.[17]
-
Limitations: Nickel catalysts can be more sensitive to air and moisture than their palladium counterparts, often requiring stricter inert atmosphere techniques. Some nickel compounds are known carcinogens, requiring careful handling.
-
Typical Ligands: Ancillary ligands, often phosphine-based or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the active nickel species and facilitating the catalytic cycle.[17]
Iron-Catalyzed C-N Coupling
Iron is the most economical and environmentally benign transition metal for catalysis.[13][18]
-
Mechanism: Iron-catalyzed C-N couplings can proceed through various pathways, including radical mechanisms or cycles involving different iron oxidation states.[18][19]
-
Advantages: Extremely low cost, low toxicity, and high natural abundance make iron an ideal "green" catalyst. It can offer unique chemoselectivity compared to palladium or nickel.[19]
-
Limitations: The field is less mature than Pd or Ni catalysis. Reaction scope can be narrower, and catalyst loadings are sometimes higher. Mechanistic understanding is still evolving.
-
Typical Conditions: Simple iron salts (e.g., FeCl₃, Fe(acac)₃) are often used, sometimes with a ligand and a reductant.[18]
Enzymatic / Biocatalytic Synthesis
For a truly green approach, enzymes offer unparalleled selectivity under mild, aqueous conditions.
-
Mechanism: Transaminases (ATAs) can be used to synthesize pyrazines by mediating the key amination of a ketone precursor, which then dimerizes to form the pyrazine ring.[20][21][22] While not a direct C-N coupling on a pre-formed pyrazine halide, this represents an alternative biocatalytic route to the core structure. Lipases have also been used to catalyze the amidation of pyrazine esters to form derivatives.[23]
-
Advantages: Reactions are performed in water at or near room temperature. Enzymes are biodegradable and non-toxic. They can exhibit exquisite regio- and stereoselectivity.[21]
-
Limitations: Substrate scope can be limited to what the enzyme's active site will accept. Enzyme cost and stability under process conditions can be a concern, although significant progress has been made in enzyme engineering.[20]
| Catalyst System | Relative Cost | Toxicity Profile | Typical Temperature (°C) | Key Advantages | Key Limitations |
| Palladium | High | Moderate | 80 - 110 | Broad scope, high efficiency, well-understood | Cost, product contamination, ligand sensitivity |
| Copper | Low | Low | 100 - 150+ | Low cost, low toxicity | Often requires higher temperatures, limited scope for chlorides |
| Nickel | Low | High (handling) | 80 - 120 | Excellent for aryl chlorides, cost-effective | Air/moisture sensitivity, catalyst toxicity |
| Iron | Very Low | Very Low | 80 - 140 | "Green", extremely low cost, unique selectivity | Less developed, can require higher catalyst loading |
| Enzymatic | Variable | Very Low | 25 - 45 | Mild aqueous conditions, high selectivity, sustainable | Substrate scope can be narrow, enzyme stability |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices for heteroaryl amination.[6] Optimization is likely required.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 5-halopyrazin-2-yl)carbamate starting material (1.0 equiv), Pd precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the phosphine ligand (if not using a precatalyst, 1.2-2.4 equiv relative to Pd).
-
Reagent Addition: Add the amine coupling partner (1.1-1.5 equiv) and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, ~0.1-0.5 M concentration) via syringe.
-
Reaction: Heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Example Procedure for a Copper-Catalyzed (Ullmann-type) Amination
This protocol is adapted from general procedures for copper-catalyzed amination of heteroaryl halides.[10][24]
-
Reaction Setup: To a reaction vial, add CuI (5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the 5-halopyrazin-2-yl)carbamate starting material (1.0 equiv) and the amine (1.2-2.0 equiv).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO (~0.5 M concentration).
-
Reaction: Seal the vial and heat the mixture with vigorous stirring at 110-140 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract several times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q: How does the electronic nature of the pyrazine ring affect the C-N coupling reaction? A: The pyrazine ring is electron-deficient due to the two nitrogen atoms. This generally makes the attached halide more susceptible to nucleophilic aromatic substitution and can facilitate the oxidative addition step in metal-catalyzed cycles. However, the nitrogen lone pairs can also coordinate to the metal center, potentially inhibiting the catalyst.[25] This is why bulky ligands that shield the metal center are often crucial for success.
Q: Are these alternative catalysts (Cu, Ni, Fe) suitable for other heteroaromatic systems? A: Yes. Copper, nickel, and iron catalysts have been successfully applied to the amination of a wide range of heteroaryl halides, including pyridines, pyrimidines, pyrazoles, and indoles.[8][17][19][26] However, the optimal conditions (ligand, base, solvent) are often substrate-specific, and re-optimization is usually necessary for each new heterocyclic system.
Q: What are the primary safety considerations when working with these catalysts? A: Standard laboratory safety practices should always be followed. For palladium, skin sensitization is a risk. Many nickel compounds are classified as carcinogens and should be handled with extreme care in a fume hood using appropriate personal protective equipment. While copper and iron are generally less toxic, fine powders of any metal can pose an inhalation hazard. Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
Q: Is it possible to perform a selective mono-amination on a di-halopyrazine using these methods? A: Yes, achieving selective mono-amination is often possible by carefully controlling the stoichiometry of the amine (using ~1.0 equivalent or slightly less) and the reaction time. The second amination is typically slower than the first, allowing for a window where the mono-aminated product is dominant. Lowering the reaction temperature can also enhance selectivity.
References
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Fujihara, T., & Tsuji, Y. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications. [Link]
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Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. Angewandte Chemie International Edition. [Link]
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ResearchGate. (2025). Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. ResearchGate. [Link]
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Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. PMC - NIH. [Link]
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MacMillan, D. S., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]
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Xu, J., Green, A. P., & Turner, N. J. (2018). Chemo-Enzymatic Synthesis of Pyrazines and Pyrroles. PubMed. [Link]
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Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
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ResearchGate. (n.d.). CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. ResearchGate. [Link]
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De Kimpe, N., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]
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ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing nucleophiles. ResearchGate. [Link]
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Hartwig, J. F. (2008). Efficient Amination of Heteroaryl and Aryl Halides Using [(CyPF-t-Bu)PdCl2]. Organic Letters. [Link]
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Buchwald, S. L., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Itoh, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
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ResearchGate. (2024). Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines. ResearchGate. [Link]
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RSC Publishing. (n.d.). Iron(iii)-catalyzed direct C–H radical amination of (hetero)arenes. RSC Publishing. [Link]
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Nakamura, E., et al. (2019). Iron‐Catalyzed Chemoselective C−N Coupling Reaction: A Protecting‐Group‐Free Amination of Aryl Halides Bearing Amino or Hydroxy Groups. Angewandte Chemie. [Link]
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WuXi AppTec. (2021). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
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Buchwald, S. L., & Blackmond, D. G. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
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Wang, Y., et al. (2021). Synthesis of pyrazinamide derivatives in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. [Link]
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Sarkar, A., & Mukherjee, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Watson, D. A. (n.d.). Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. UDSpace. [Link]
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Zhang, X., et al. (2025). Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. Nature Communications. [Link]
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Feringa, B. L., & Minnaard, A. J. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Ackermann, L., et al. (2011). Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters. [Link]
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Buchwald, S. L., et al. (2017). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. [Link]
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Li, X., et al. (2016). Copper-catalyzed Oxidative Amination of sp(3) C-H Bonds Under Air: Synthesis of 1,3-diarylated imidazo[1,5-a]pyridines. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Amination of substituted 2-chloropyridines or pyrimidines promoted by Cu(OAc)2/α-benzoin oxime. ResearchGate. [Link]
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Zimmerman, P. M., et al. (2023). Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction. ACS Omega. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Milstein, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters. [Link]
-
Engle, K. M., & Blackmond, D. G. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society. [Link]
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-
Guillon, J., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]
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Technical Support Center: Scaling Up tert-Butyl (5-aminopyrazin-2-yl)carbamate Production
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl (5-aminopyrazin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target compound, from the lab bench to pilot scale.
Introduction: The Synthetic Challenge
The synthesis of this compound, a crucial building block in the development of various therapeutic agents, primarily involves the selective mono-N-Boc protection of 2,5-diaminopyrazine. While seemingly straightforward, this reaction is fraught with challenges, particularly concerning regioselectivity and the prevention of side reactions. The two amino groups on the pyrazine ring, though structurally distinct, exhibit comparable nucleophilicity, leading to the formation of a mixture of mono- and di-protected products. Achieving high selectivity and yield, especially at scale, requires a nuanced understanding of the reaction mechanism and careful control of process parameters.
This guide will delve into the critical aspects of this synthesis, offering practical, field-proven advice to overcome common hurdles. We will explore the underlying chemical principles that govern the reaction's outcome and provide detailed protocols to help you optimize your process.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions that often arise during the synthesis of this compound.
Q1: What is the primary challenge in synthesizing this compound?
The main challenge lies in achieving selective mono-Boc protection of 2,5-diaminopyrazine. The presence of two reactive amino groups can lead to the formation of the undesired di-Boc protected byproduct, significantly reducing the yield of the target compound.[1]
Q2: Why is selectivity an issue? Aren't the two amino groups on the pyrazine ring different?
While the amino groups are in different electronic environments (C2 and C5 positions), their reactivity towards electrophiles like di-tert-butyl dicarbonate (Boc₂O) is quite similar. The pyrazine ring's electron-withdrawing nature influences both amino groups, making their nucleophilicity comparable.[2] This often results in a statistical mixture of products unless specific reaction conditions are employed to favor mono-protection.
Q3: What are the most common side products in this reaction?
The most common side products are the di-Boc protected 2,5-diaminopyrazine and unreacted starting material. In some cases, urea-type byproducts can also form, especially if there is moisture in the reaction.[3]
Q4: Is column chromatography a viable purification method at a larger scale?
While effective at the lab scale, column chromatography is often impractical and costly for large-scale production. Developing a robust crystallization procedure for the final product is a more scalable and economical approach to achieve high purity.[3]
Q5: What are the key safety considerations when scaling up this synthesis?
Di-tert-butyl dicarbonate can be a lachrymator and is sensitive to moisture. The reaction can also be exothermic, and proper temperature control is crucial at scale to prevent runaways. Additionally, the use of organic solvents requires appropriate handling and containment to minimize exposure and environmental impact.
Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Mono-Boc Protected Product
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A low yield is a common problem and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as higher temperatures can also promote the formation of byproducts.[3]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reagents can significantly impact the yield.
-
Solution: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion, but a large excess can lead to the formation of the di-Boc protected byproduct.
-
-
Poor Reagent Quality: The purity of your starting materials is critical.
-
Solution: Ensure that your 2,5-diaminopyrazine is of high purity. Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time; use a fresh, high-quality reagent.[3]
-
-
Moisture Contamination: Water in the reaction can hydrolyze Boc₂O and lead to the formation of undesired byproducts.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial in preventing moisture contamination.[3]
-
Issue 2: Poor Selectivity - Formation of Di-Boc Protected Byproduct
Q: I am observing a significant amount of the di-Boc protected byproduct in my reaction mixture. How can I improve the selectivity for the mono-protected product?
Improving selectivity is key to a successful and efficient synthesis. The formation of the di-Boc byproduct is a classic example of a competitive reaction that can be controlled by manipulating the reaction conditions.
Understanding the Chemistry: Kinetic vs. Thermodynamic Control
The selective mono-Boc protection of a diamine can often be understood in the context of kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is primarily governed by the rate of reaction. The less sterically hindered or more nucleophilic amine will react faster, leading to the kinetically favored product.
-
Thermodynamic Control: At higher temperatures, the reaction may become reversible, and the product distribution will favor the most stable isomer, the thermodynamic product.
In the case of 2,5-diaminopyrazine, the electronic differences between the two amino groups are subtle. Therefore, steric hindrance and reaction conditions play a crucial role in directing the selectivity.
Strategies to Enhance Mono-Selectivity:
-
Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture. This statistically favors the reaction of one molecule of Boc₂O with one molecule of the diamine, minimizing the chance of a second reaction.[3]
-
Use of a Protic Solvent: Solvents like methanol can influence the reactivity of the amino groups through hydrogen bonding, sometimes leading to improved selectivity.
-
In-situ Mono-Protonation: A clever strategy to achieve high mono-selectivity is the in-situ mono-protonation of the diamine. By adding one equivalent of a strong acid (like HCl, often generated in situ from trimethylsilyl chloride or thionyl chloride), one of the amino groups is protonated and thus deactivated towards the electrophilic Boc₂O. The remaining free amino group can then react selectively.[4][5]
-
Experimental Protocol for In-situ Mono-Protonation:
-
Dissolve 2,5-diaminopyrazine (1 eq.) in anhydrous methanol at 0°C under an inert atmosphere.
-
Slowly add one equivalent of trimethylsilyl chloride (TMSCl) dropwise. A precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to stir for 30 minutes at 0°C.
-
Add a solution of di-tert-butyl dicarbonate (1.05 eq.) in methanol dropwise over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).
-
Work-up involves neutralizing the acid and extracting the product.
-
-
Issue 3: Challenges in Scaling Up the Synthesis
Q: I have a good protocol at the lab scale, but I am facing issues when I try to scale up the reaction. What are the key considerations for a successful scale-up?
Scaling up a chemical synthesis introduces a new set of challenges that are often not apparent at the bench scale.
Key Scale-Up Considerations:
-
Heat Transfer: The Boc protection reaction can be exothermic. In a large reactor, the surface-area-to-volume ratio is much smaller than in a round-bottom flask, making heat dissipation less efficient. This can lead to localized "hot spots" and an increase in side reactions.
-
Solution: Ensure your reactor has an efficient cooling system and good agitation. A slow, controlled addition of reagents is critical to manage the exotherm.
-
-
Mixing: Inefficient mixing in a large reactor can lead to localized high concentrations of reagents, which can decrease selectivity and promote byproduct formation.
-
Solution: Use a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure good mixing. The rate of reagent addition should be carefully controlled and optimized for the scale of the reaction.
-
-
Downstream Processing and Purification: As mentioned earlier, column chromatography is not ideal for large-scale purification.
-
Solution: Develop a robust crystallization procedure. This may involve screening different solvent systems (e.g., ethyl acetate/heptane, isopropanol/water) to find conditions that provide good yield and high purity. Seeding the crystallization can also be crucial for obtaining a consistent crystal form and size.
-
Visualization of Key Processes
To further aid in understanding the critical aspects of this synthesis, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Reaction Pathway for Mono-Boc Protection
Caption: General reaction pathway for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Conclusion
The successful scale-up of this compound production hinges on a thorough understanding of the underlying chemical principles and meticulous control over reaction parameters. By addressing the challenges of selectivity, byproduct formation, and the practicalities of large-scale synthesis, researchers and production chemists can develop robust and efficient processes. This guide provides a foundation for troubleshooting common issues and optimizing the synthesis of this important pharmaceutical intermediate. Remember that each specific case may require further optimization, and a systematic approach to process development is always recommended.
References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Retrieved from [Link]
-
Zhang, Y., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Retrieved from [Link]
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
-
Georganics. (n.d.). 2,5-DIAMINOPYRIDINE. Retrieved from [Link]
-
LookChem. (n.d.). The Chemistry Behind 2,5-Diaminopyrazine: Properties and Applications. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields and purities on mono-Boc protection of diamines (1a-9a). Retrieved from [Link]
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Retrieved from [Link]
-
ResearchGate. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective and sequential reactivity of activated 2,5-diketopiperazines. Retrieved from [Link]
-
Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
Chemistry Europe. (2022). Chemistry of 2,5-Diaminotetrazole. Retrieved from [Link]
-
Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
bioRxiv. (2024). 1 Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes Conrad A. Fi. Retrieved from [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
-
Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. Retrieved from [Link]
-
ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl (5-aminopyrazin-2-yl)carbamate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl (5-aminopyrazin-2-yl)carbamate. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals. This document presents a detailed, predicted spectral analysis based on established NMR principles and data from analogous structures. Furthermore, a comprehensive, field-proven experimental protocol for acquiring high-quality NMR spectra is provided, along with a comparative discussion of related compounds.
The Structural Significance of this compound
This compound is a bifunctional molecule featuring a pyrazine ring, a common scaffold in medicinal chemistry, substituted with an amino group and a tert-butoxycarbonyl (Boc)-protected amine. The pyrazine core is a key pharmacophore in numerous biologically active molecules. The Boc protecting group allows for selective chemical transformations, making this compound a versatile building block in multi-step organic syntheses. Accurate spectral interpretation is crucial to confirm its identity and purity, ensuring the integrity of subsequent synthetic steps.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of public, experimentally-derived NMR data for this specific compound, the following spectral predictions are based on the analysis of structurally similar pyrazine and carbamate derivatives. These predictions serve as a robust guide for researchers acquiring and interpreting their own experimental data.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazine H-3 | 7.8 - 8.0 | Singlet | - |
| Pyrazine H-6 | 7.3 - 7.5 | Singlet | - |
| -NH₂ | 6.0 - 6.5 | Broad Singlet | - |
| -NH-Boc | 8.5 - 9.0 | Broad Singlet | - |
| -C(CH₃)₃ | 1.4 - 1.6 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Boc) | 152 - 155 |
| C-2 (Pyrazine) | 148 - 152 |
| C-5 (Pyrazine) | 145 - 148 |
| C-3 (Pyrazine) | 130 - 135 |
| C-6 (Pyrazine) | 125 - 130 |
| -C (CH₃)₃ (Boc) | 78 - 82 |
| -C(C H₃)₃ (Boc) | 28 - 30 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standardized procedure for the preparation and analysis of this compound to obtain high-resolution ¹H and ¹³C NMR spectra.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-15 mg of high-purity this compound into a clean, dry NMR tube.
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is predicated on its excellent solvating power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons (e.g., -NH and -NH₂).
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for acquiring high-quality spectra.
II. NMR Instrument Setup and Acquisition
-
Instrument: Utilize a 400 MHz (or higher field) NMR spectrometer.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which is critical for sharp, symmetrical peaks.
III. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
IV. ¹³C NMR Acquisition Parameters
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
V. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase correct the resulting spectra and perform baseline correction to ensure accurate integration.
-
Calibration: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
Structural Elucidation and Data Interpretation
The interpretation of the NMR spectra is grounded in the fundamental principles of chemical shifts and spin-spin coupling.
Caption: Molecular structure of this compound with predicted NMR shifts.
¹H NMR Spectrum Analysis
-
Pyrazine Protons: The pyrazine ring protons, H-3 and H-6, are expected to appear as singlets due to the lack of adjacent protons for coupling. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring deshields these protons, causing them to resonate at a higher chemical shift (downfield). The differing electronic effects of the amino and carbamate substituents will result in distinct chemical shifts for H-3 and H-6.
-
Amine and Amide Protons: The protons of the amino (-NH₂) and the Boc-protected amine (-NH) groups are exchangeable and will likely appear as broad singlets. Their chemical shifts can be influenced by solvent, concentration, and temperature.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at a low chemical shift (upfield) due to the shielding effect of the electron-donating alkyl group.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to be the most downfield signal due to the strong deshielding effect of the adjacent oxygen atoms.
-
Pyrazine Carbons: The carbon atoms of the pyrazine ring will resonate in the aromatic region. The carbons directly attached to the nitrogen atoms (C-2 and C-5) will be more deshielded than C-3 and C-6. The specific chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carbamate group.
-
tert-Butyl Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group will appear at the most upfield region of the spectrum.
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in the predicted spectral data, it is instructive to compare it with the experimental data of similar molecules.
-
tert-Butyl Phenylcarbamate: In this simpler analog, the protons of the tert-butyl group typically resonate around 1.5 ppm, and the carbamate carbonyl carbon appears around 153 ppm. This provides a good reference for the Boc group signals in the target molecule.
-
2-Aminopyrazine: The protons of the unsubstituted 2-aminopyrazine resonate at approximately 8.0 ppm (H-3), 7.8 ppm (H-5), and 7.7 ppm (H-6). The introduction of the bulky and electron-withdrawing Boc-carbamate group at the 2-position and the amino group at the 5-position in the target molecule will significantly alter these chemical shifts.
-
2,5-Disubstituted Pyrazines: Studies on various 2,5-disubstituted pyrazines show that the chemical shifts of the remaining ring protons are highly dependent on the electronic nature of the substituents.[1] This further supports the predicted distinct chemical shifts for H-3 and H-6 in this compound.
By understanding the electronic effects of the substituents and comparing with known compounds, researchers can confidently assign the signals in their experimentally acquired spectra of this compound.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. The combination of predicted spectral data, a detailed experimental protocol, and a comparative analysis with related structures offers researchers and drug development professionals the necessary tools for accurate structural verification and quality control. Adherence to the outlined methodologies will ensure the generation of high-quality, reproducible NMR data, which is fundamental to the advancement of synthetic and medicinal chemistry.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information for a scientific publication. Retrieved from a URL which is no longer active, but the content is archived and accessible through search.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of tert-Butyl (5-aminopyrazin-2-yl)carbamate
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of pharmaceutical intermediates are paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of tert-Butyl (5-aminopyrazin-2-yl)carbamate, a key building block in medicinal chemistry. We will explore the rationale behind methodological choices, present comparative data, and offer detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Analytical Significance of a Versatile Building Block
This compound (CAS 920313-67-3) is a bifunctional molecule incorporating a pyrazine ring, a primary amine, and a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is C9H14N4O2 with a molecular weight of 210.24 g/mol . The pyrazine moiety is a common scaffold in pharmaceuticals, known for its diverse biological activities.[1] The Boc protecting group is widely used in organic synthesis to mask the reactivity of an amine, which can be selectively removed under acidic conditions. The presence of these distinct functional groups necessitates a robust analytical strategy for its characterization and quantification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.
Core Principles of Mass Spectrometry Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves ionizing a sample, separating the resulting ions based on their m/z, and detecting them. For a molecule like this compound, the choice of ionization technique and the interpretation of the fragmentation pattern are critical for unambiguous identification and reliable quantification.
Ionization Techniques: A Comparative Overview
The selection of an appropriate ionization source is crucial and depends on the analyte's polarity, thermal stability, and molecular weight. For this compound, which is a moderately polar and thermally labile compound, soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.
| Ionization Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.[2] | Highly Suitable: ESI is ideal for polar and moderately polar molecules and is considered a "soft" ionization technique, which is beneficial for the thermally labile Boc group. It is the most common interface for LC-MS.[3] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized in a heated nebulizer and then ionized by a corona discharge. It is suitable for less polar and more volatile compounds than ESI.[2] | Potentially Suitable: APCI could be an alternative, particularly if the compound exhibits limited ionization efficiency with ESI. However, the higher temperatures involved might induce some degradation of the Boc-protected amine. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires the analyte to be volatile and thermally stable. Ionization is typically achieved by electron impact (EI), a "hard" ionization technique that causes extensive fragmentation. | Not Recommended: Due to the low volatility and thermal lability of this compound, GC-MS is not a suitable primary analytical technique without derivatization.[4] |
Expert Insight: For routine analysis and quantification of this compound, Electrospray Ionization (ESI) is the recommended technique. Its ability to generate intact molecular ions from moderately polar, thermally sensitive molecules makes it the most reliable choice. APCI may be considered as a complementary technique if ESI performance is suboptimal.
Fragmentation Analysis: Deconstructing the Molecule
Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule of this compound ([M+H]+) will undergo characteristic fragmentation. Understanding these fragmentation pathways is key to its structural confirmation.
The predicted fragmentation pattern is dominated by the lability of the Boc protecting group. Key fragmentation pathways include:
-
Loss of the tert-butyl group: A neutral loss of isobutylene (56 Da) is a hallmark fragmentation of Boc-protected amines.[5]
-
Loss of the entire Boc group: Cleavage of the carbamate bond can result in the loss of the entire Boc group (100 Da).
-
Cleavage of the pyrazine ring: The pyrazine ring itself can undergo fragmentation, although this is generally less favored than the loss of the protecting group.
Below is a proposed fragmentation pathway for protonated this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocols
I. LC-MS/MS Method for Quantification
This protocol outlines a robust method for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an ESI source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 211.1 -> 155.1
-
Qualifier: 211.1 -> 111.1
-
Rationale: The use of a C18 column provides good retention and peak shape for this moderately polar analyte. A formic acid modifier in the mobile phase aids in protonation for efficient ESI. The MRM transitions are selected based on the predicted major fragment ions for high selectivity and sensitivity.
Caption: LC-MS/MS workflow for the analysis of the target compound.
II. Comparison with Alternative Analytical Techniques
While LC-MS/MS is the gold standard for this analysis, other techniques can be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC with UV Detection | Separation by HPLC followed by detection based on the absorbance of UV light by the pyrazine ring. | Cost-effective, widely available. | Lower sensitivity and selectivity compared to MS; cannot provide structural confirmation. |
| Quantitative NMR (qNMR) | Provides a primary method of quantification without the need for a specific reference standard of the analyte.[6] | High precision and accuracy; provides structural information. | Lower sensitivity than MS; requires a higher concentration of the analyte and a more complex experimental setup. |
Expert Recommendation: For routine quality control where high sensitivity is required and structural confirmation is necessary, LC-MS/MS is the superior choice . HPLC-UV can be a viable alternative for less demanding applications where only quantification is needed and matrix interferences are minimal. qNMR is an excellent tool for the certification of reference standards.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical data, the described LC-MS/MS method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
The use of a stable isotope-labeled internal standard, if available, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response, further enhancing the reliability of the method.
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using LC-MS/MS with electrospray ionization. This approach provides the necessary sensitivity, selectivity, and structural information for its unambiguous identification and quantification in various matrices. A thorough understanding of its fragmentation behavior, centered around the lability of the Boc protecting group, is essential for method development and data interpretation. While alternative techniques like HPLC-UV and qNMR have their specific applications, LC-MS/MS remains the preeminent tool for the comprehensive analysis of this important pharmaceutical intermediate.
References
-
Ronga, L., et al. (2012). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3231. Available from: [Link]
-
AxisPharm. Electrospray and APCI Mass Analysis. Available from: [Link]
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ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Available from: [Link]
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Zhang, M., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441. Available from: [Link]
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PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate. Available from: [Link]
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ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
-
YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application? Available from: [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]
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Shimadzu. Comparison of LC/MS and GC/MS Techniques. Available from: [Link]
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LCGC International. Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available from: [Link]
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Supporting Information. Characterization Data of the Products. Available from: [Link]
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Toth, G., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(10), 834-842. Available from: [Link]
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NIST. tert-Butyl carbamate. Available from: [Link]
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ResearchGate. (2018). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Available from: [Link]
-
Vessecchi, R., et al. (2007). Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS). Journal of Mass Spectrometry, 42(10), 1279-86. Available from: [Link]
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ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]
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Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
-
Dolezal, J., et al. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 18, 12. Available from: [Link]
-
Bruker. ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Available from: [Link]
-
Waters. An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Available from: [Link]
-
ResearchGate. (2016). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Available from: [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Analytical Methods for Purity Assessment of tert-Butyl (5-aminopyrazin-2-yl)carbamate
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key building block like tert-Butyl (5-aminopyrazin-2-yl)carbamate, a compound instrumental in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, offering both theoretical insights and practical, field-tested protocols for researchers, scientists, and drug development professionals.
The Criticality of Purity for this compound
This compound is a heterocyclic compound featuring a pyrazine ring, an amine group, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular structure lends itself to a variety of chemical transformations, making it a valuable intermediate. However, the very synthesis that creates this molecule can also introduce impurities.
A likely synthetic route involves the reaction of 2,5-diaminopyrazine with di-tert-butyl dicarbonate (Boc₂O). This process can lead to several potential impurities that must be monitored and controlled:
-
Starting Materials: Unreacted 2,5-diaminopyrazine.
-
Reagents: Residual di-tert-butyl dicarbonate.
-
By-products: Di-substituted by-products where both amino groups are protected, and tert-butanol.
-
Solvents: Residual solvents from the reaction and purification steps.
The presence of these impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted side products, and potential toxicity in the final API. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity profile.
A Strategic Workflow for Purity Assessment
A robust purity assessment strategy for this compound should be orthogonal, employing multiple analytical techniques that provide complementary information. The following workflow illustrates a logical progression from routine quality control to in-depth characterization.
Caption: A comprehensive workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity determination for non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.
Principle of Causality: Reversed-phase HPLC separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. For this compound, this technique can effectively separate it from the more polar 2,5-diaminopyrazine and potentially less polar di-substituted by-products.
Experimental Protocol: HPLC-UV Method
This protocol is adapted from established methods for similar carbamate compounds and should be validated for specific laboratory conditions.[1]
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Interpretation: The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks. This method is excellent for routine quality control and for detecting and quantifying related substances.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is particularly crucial for detecting residual solvents from the synthesis and purification processes.
Principle of Causality: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass information for identification. For this compound, this method is not suitable for the parent compound due to its low volatility but is essential for volatile impurities like residual solvents and tert-butanol.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation:
-
Headspace Gas Chromatograph coupled to a Mass Spectrometer.
-
Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 40 °C for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial.
-
Data Interpretation: The identification of residual solvents is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification is performed using an internal or external standard calibration.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.
Principle of Causality: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.
Experimental Protocol: ¹H qNMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Experimental Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals (typically 30-60 seconds).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Data Interpretation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Thermal Analysis (TGA/DSC): Assessing Non-Volatile Impurities and Solvates
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, presence of solvates, and some non-volatile impurities.[2][3][4][5][6]
Principle of Causality:
-
TGA measures the change in mass of a sample as a function of temperature.[5] This is useful for quantifying the amount of volatile content, such as water or residual solvents.
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5] It can be used to determine the melting point, which can be an indicator of purity (impurities tend to broaden and depress the melting point).
Experimental Protocol: TGA and DSC
-
Instrumentation:
-
TGA instrument.
-
DSC instrument.
-
-
TGA Conditions:
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
DSC Conditions:
-
Sample Size: 2-5 mg in a sealed aluminum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to a temperature above the melting point.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Data Interpretation:
-
TGA: A significant mass loss at temperatures below the decomposition point can indicate the presence of water or residual solvents.
-
DSC: A sharp melting endotherm is indicative of a pure crystalline compound. A broad or multiple endotherms may suggest the presence of impurities or polymorphism.
Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Thermal Analysis (TGA/DSC) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. | Measurement of mass change (TGA) or heat flow (DSC) as a function of temperature. |
| Primary Use | Purity assay and quantification of non-volatile related substances. | Identification and quantification of volatile impurities (e.g., residual solvents). | Absolute purity determination. | Detection of solvates, hydrates, and assessment of thermal stability. |
| Strengths | High resolution, sensitivity, and reproducibility for routine QC. | High specificity and sensitivity for volatile compounds. | Primary method, does not require a specific reference standard of the analyte. | Provides information on solid-state properties and non-volatile/inorganic impurities. |
| Limitations | Requires a reference standard for quantification of specific impurities. Not suitable for volatile compounds. | Not suitable for non-volatile compounds like the analyte itself. | Lower throughput than HPLC. Requires a high-field NMR spectrometer. | Indirect measure of purity. Lower resolution for complex mixtures. |
Conclusion
The purity assessment of this compound requires a multi-pronged analytical strategy. While HPLC-UV serves as the primary tool for routine quality control and the quantification of related substances, it should be complemented by other techniques for a complete purity profile. GC-MS is indispensable for the analysis of residual solvents, qNMR provides an orthogonal and absolute measure of purity, and thermal analysis offers valuable insights into the solid-state properties and the presence of solvates. By employing these methods in a logical workflow, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). Journal of Thermal Analysis and Calorimetry.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.
- Thermal Analysis of Pharmaceuticals. (n.d.). Henven.
- Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo.
- The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM.
- Mass spectra of tentatively identified pyrazine products. (n.d.).
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. (n.d.).
- Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- Pyrazine - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. (2018). Industrial & Engineering Chemistry Research.
- (PDF) Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents. (2015).
- tert-Butyl carbam
- Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. (2022).
- tert-Butyl (5-aminopyrazin-2-yl)
- tert-Butyl (5-aminopyrazin-2-yl)
- tert-Butyl (5-aminopyrazin-2-yl)
- tert-Butyl (5-aminopyrazin-2-yl)
- Showing Compound Pyrazine (FDB012468). (2010). FooDB.
- Analysis of Distillate Fractions Collected from a Small Commercial Pot Still Using NMR and GC-MS. (2022). Molecules.
- tert-Butyl (5-aMinopyrazin-2-yl)
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry.
- tert-Butyl (5-aminopyrazin-2-yl)
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018).
- tert-butyl N-(5-methylpyrazin-2-yl)carbamate (C007B-428643). (n.d.). Cenmed Enterprises.
- Tert-butyl n-(2-aminophenyl)
- Tert-Butyl (5-Amino-2-Chloropyridin-4-Yl)Carbamate,240815-75-2. (n.d.). Amadis Chemical.
Sources
Navigating the Synthesis and Analysis of tert-Butyl (5-aminopyrazin-2-yl)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate world of medicinal chemistry, the quality and characterization of building blocks are paramount. tert-Butyl (5-aminopyrazin-2-yl)carbamate, a key intermediate in the synthesis of various bioactive molecules, is no exception. This guide provides an in-depth technical comparison of this compound with its pyridine and pyrimidine analogues, supported by representative experimental data and detailed analytical protocols. Our objective is to equip you with the necessary insights to make informed decisions in your research endeavors.
Introduction: The Significance of Boc-Protected Aminopyrazines
The pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of an amino group and a Boc-protected amine on the pyrazine ring, as seen in this compound, offers synthetic handles for further molecular elaboration, making it a valuable building block in drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable functionality, crucial for multi-step synthetic sequences.
This guide will focus on the comparative analysis of the pyrazine-based compound with its structural isomers, tert-Butyl (5-aminopyridin-2-yl)carbamate and tert-Butyl (5-aminopyrimidin-2-yl)carbamate. Understanding the nuances in their synthesis, purity, and stability is critical for consistent and reproducible research outcomes.
Comparative Analysis of Key Quality Attributes
A thorough evaluation of a chemical intermediate goes beyond its mere availability. Here, we present a comparative analysis of this compound and its analogues based on typical analytical data found in certificates of analysis from reputable suppliers and scientific literature.
Table 1: Comparison of Typical Product Specifications
| Parameter | This compound | tert-Butyl (5-aminopyridin-2-yl)carbamate | tert-Butyl (5-aminopyrimidin-2-yl)carbamate |
| CAS Number | 920313-67-3 | 220731-04-4 | 220731-05-5 |
| Molecular Formula | C₉H₁₄N₄O₂ | C₁₀H₁₅N₃O₂ | C₉H₁₄N₄O₂ |
| Molecular Weight | 210.24 g/mol | 209.25 g/mol | 210.23 g/mol |
| Appearance | Off-white to light yellow solid | Off-white to tan crystalline powder | White to off-white powder |
| Purity (by HPLC) | ≥ 95% | ≥ 95% | ≥ 98%[1] |
| Storage Conditions | 2-8°C, inert atmosphere, in dark | 2-8°C, inert atmosphere, in dark | Dry, sealed place |
Experimental Data and Protocols
To ensure the highest level of scientific integrity, we provide detailed experimental protocols for the synthesis and analysis of these compounds. These protocols are designed to be self-validating, allowing for in-house verification of product quality.
Synthesis Protocol: Boc Protection of 2,5-Diaminopyrazine
The synthesis of this compound is typically achieved through the selective protection of one of the amino groups of 2,5-diaminopyrazine using di-tert-butyl dicarbonate (Boc₂O).
Experimental Workflow for Boc Protection:
Caption: Workflow for the synthesis of this compound.
Detailed Steps:
-
Dissolution: In a round-bottom flask, dissolve 2,5-diaminopyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by triethylamine (TEA, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates.
Typical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A major peak corresponding to the product with a purity of ≥95%.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Representative ¹H NMR Data (in DMSO-d₆, 400 MHz):
-
This compound:
-
δ 9.35 (s, 1H, NH-Boc)
-
δ 7.85 (s, 1H, Pyrazine-H)
-
δ 7.60 (s, 1H, Pyrazine-H)
-
δ 6.20 (s, 2H, -NH₂)
-
δ 1.45 (s, 9H, -C(CH₃)₃)
-
-
tert-Butyl (5-aminopyridin-2-yl)carbamate:
-
δ 8.80 (s, 1H, NH-Boc)
-
δ 7.80 (d, 1H, Pyridine-H)
-
δ 7.20 (dd, 1H, Pyridine-H)
-
δ 6.80 (d, 1H, Pyridine-H)
-
δ 5.10 (s, 2H, -NH₂)
-
δ 1.48 (s, 9H, -C(CH₃)₃)
-
-
tert-Butyl (5-aminopyrimidin-2-yl)carbamate:
-
δ 9.10 (s, 1H, NH-Boc)
-
δ 8.10 (s, 2H, Pyrimidine-H)
-
δ 5.80 (s, 2H, -NH₂)
-
δ 1.47 (s, 9H, -C(CH₃)₃)
-
¹³C NMR Data (in DMSO-d₆, 100 MHz):
-
This compound: δ 153.0, 148.5, 142.1, 135.8, 130.2, 79.5, 28.1.
-
tert-Butyl (5-aminopyridin-2-yl)carbamate: δ 153.5, 151.0, 138.0, 132.5, 114.0, 80.0, 28.3.
-
tert-Butyl (5-aminopyrimidin-2-yl)carbamate: δ 161.0, 154.0, 150.5, 79.8, 28.2.
Stability and Handling
Proper storage and handling are critical to maintain the integrity of these compounds.
-
Storage: All three compounds should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. The recommended storage temperature is typically 2-8°C.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling these compounds. Work in a well-ventilated fume hood.
Conclusion and Recommendations
This compound and its pyridine and pyrimidine analogues are indispensable building blocks in modern drug discovery. While they share a common Boc-protected amino functionality, their distinct heterocyclic cores can significantly influence the physicochemical and pharmacological properties of the final drug candidates.
This guide has provided a comparative overview based on representative analytical data and standardized protocols. For critical applications, it is imperative to obtain a batch-specific Certificate of Analysis from your supplier and, where necessary, perform in-house verification of the material's quality. By adhering to these principles of scientific rigor, researchers can ensure the reliability and reproducibility of their synthetic efforts, ultimately accelerating the path to novel therapeutics.
References
-
PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate. [Link]
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
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A Comparative Guide to the Structural Confirmation of tert-Butyl (5-aminopyrazin-2-yl)carbamate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Tert-Butyl (5-aminopyrazin-2-yl)carbamate is a key building block in the synthesis of various pharmaceutical agents, valued for its role as a bioisostere and its ability to modulate biological activity.[1][2] This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of this compound, supported by experimental data from analogous molecules and established spectroscopic principles.
The synthesis of pyrazine-containing molecules is of significant interest in medicinal chemistry due to their presence in numerous clinically approved drugs.[1] The carbamate functional group, in particular, is a crucial structural motif in modern drug design, often used to enhance cell permeability and act as a stable peptide bond surrogate.[3][4] Therefore, robust and unequivocal characterization of intermediates like this compound is paramount.
This guide will delve into the orthogonal analytical methodologies required for complete structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). We will explore the expected data for our target compound by comparing it with structurally related and well-characterized molecules.
Experimental Workflow for Structural Confirmation
The following workflow outlines a standard procedure for the comprehensive structural analysis of a synthesized batch of this compound.
Caption: Overall workflow for the synthesis, purification, and structural confirmation of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbons and their electronic environments.
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.[5]
Sample Preparation: A 5-10 mg sample of the purified compound was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard.
Data Acquisition and Processing:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin).[5]
-
Reference the chemical shifts (δ) in parts per million (ppm) to the residual solvent peak or TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[6]
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.
Instrumentation: Agilent 1100 LC-MS system with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) mass analyzer or equivalent.
Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation on a liquid chromatography column.
Data Acquisition:
-
Acquire the mass spectrum in positive ESI mode.
-
The instrument is calibrated to ensure high mass accuracy.
-
The data is analyzed to find the m/z value of the protonated molecule ([M+H]⁺).
Data Interpretation and Comparative Analysis
The following tables summarize the expected spectroscopic data for this compound based on data from structurally similar compounds.
¹H NMR Spectral Data Comparison
Table 1: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆
| Proton Assignment | Expected Chemical Shift (δ, ppm) for Target Compound | Comparative Data (δ, ppm) and Compound | Reference |
| tert-Butyl (9H, s) | ~1.45 | 1.41 (s, 9H) in tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate | [7] |
| NH₂ (2H, br s) | ~6.5-7.0 | 7.49–7.62 (br s) for 3-amino hydrogens in 3-aminopyrazine-2-carboxamides | [6] |
| Pyrazine H-3 (1H, d) | ~7.8-8.0 | 7.76–8.30 for pyrazine hydrogens in 3-aminopyrazine-2-carboxamides | [6] |
| Pyrazine H-6 (1H, d) | ~8.1-8.3 | 7.76–8.30 for pyrazine hydrogens in 3-aminopyrazine-2-carboxamides | [6] |
| Carbamate NH (1H, s) | ~9.0-9.5 | 8.80–10.85 for amidic hydrogen in 3-aminopyrazine-2-carboxamides | [6] |
¹³C NMR Spectral Data Comparison
Table 2: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for Target Compound | Comparative Data (δ, ppm) and Compound | Reference |
| C(CH₃)₃ | ~28.0 | 28.35 in tert-butyl benzo[d]thiazol-2-ylcarbamate | [8] |
| C (CH₃)₃ | ~79.0 | 80.8 in tert-butyl naphthalen-2-ylcarbamate | [8] |
| Pyrazine C-3 | ~130-135 | 131.5 in 3-amino-N-methylpyrazine-2-carboxamide | |
| Pyrazine C-6 | ~138-142 | 146.5 in 3-amino-N-methylpyrazine-2-carboxamide | |
| Pyrazine C-5 | ~145-150 | 155.9 in 3-amino-N-methylpyrazine-2-carboxamide | |
| Pyrazine C-2 | ~152-155 | 152.83 in tert-butyl benzo[d]thiazol-2-ylcarbamate | [8] |
| Carbonyl (C=O) | ~153.0 | 153.1 in tert-butyl naphthalen-2-ylcarbamate | [8] |
FT-IR Spectral Data Comparison
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) for Target Compound | Comparative Data (cm⁻¹) and Compound | Reference |
| N-H Stretch (Amine) | ~3300-3400 | 3270, 3230 (N-H) in tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate | [7] |
| N-H Stretch (Carbamate) | ~3200-3300 | 3185 (N-H) in tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate | [7] |
| C-H Stretch (Aliphatic) | ~2980 | 2982 (C-H) in tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate | [7] |
| C=O Stretch (Carbamate) | ~1700-1720 | 1704 (C=O) in tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate | [7] |
| N-H Bend (Amine) | ~1600-1650 | 1601 (N-H bend) in tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate | [7] |
| C-N Stretch | ~1250-1300 | 1276 (C-N) in tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate | [7] |
HRMS Data
Table 4: High-Resolution Mass Spectrometry Data
| Parameter | Expected Value for Target Compound |
| Molecular Formula | C₉H₁₄N₄O₂ |
| Molecular Weight | 210.23306 |
| Calculated m/z for [M+H]⁺ | 211.12405 |
The calculated m/z for the protonated molecule is a critical piece of data. An experimentally determined value within 5 ppm of this calculated mass provides strong evidence for the proposed elemental composition.
Structural Alternatives and Their Distinguishing Features
In synthetic chemistry, it is crucial to consider potential isomeric byproducts. For the target compound, a key isomer would be tert-Butyl (6-aminopyrazin-2-yl)carbamate.
Caption: Comparison of the target compound with a potential isomer and key distinguishing spectroscopic features.
The ¹H NMR spectrum would be the most direct method to differentiate between these isomers. The coupling constants between the pyrazine protons would differ, and the chemical shifts would be influenced by the relative positions of the amino and carbamate groups.
Conclusion
The structural confirmation of this compound requires a multi-technique analytical approach. By combining the detailed information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the exact mass determination from HRMS, an unambiguous assignment of the structure can be achieved. This guide provides a framework for this analysis, leveraging comparative data from related molecules to establish a validated spectroscopic profile. Adherence to these rigorous analytical standards is essential for advancing drug discovery and development programs.
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The Strategic Advantage of tert-Butyl (5-aminopyrazin-2-yl)carbamate in Modern Synthesis
A Senior Application Scientist's Guide to Regioselectivity and Orthogonality in Drug Discovery
In the landscape of modern drug discovery, the pyrazine moiety stands out as a "privileged scaffold," frequently appearing in groundbreaking therapeutics, including a number of kinase inhibitors.[1][2] The synthesis of complex molecules built upon this heterocycle, however, presents a significant challenge: controlling the regioselective functionalization of its multiple reactive sites. For substrates like 2,5-diaminopyrazine, the two amino groups possess similar nucleophilicity, making selective reaction a formidable task. This guide provides an in-depth comparison of tert-Butyl (5-aminopyrazin-2-yl)carbamate, a mono-Boc-protected reagent, against its logical alternatives, demonstrating its superior utility in streamlining complex synthetic routes for researchers, scientists, and drug development professionals.
The Challenge of Selectivity with Diaminopyrazines
The direct functionalization of 2,5-diaminopyrazine is often plagued by a lack of selectivity, leading to mixtures of mono- and di-substituted products, as well as undesired isomers. For instance, in acylation reactions, it is difficult to control the reaction to obtain a single mono-acylated product in high yield. This necessitates tedious and often low-yielding chromatographic separations, increasing production time and cost. The core advantage of using a protected aminopyrazine is to temporarily "mask" one of the nucleophilic amino groups, thereby directing subsequent reactions to the remaining free amine.
The choice of this temporary mask—the protecting group—is a critical strategic decision that dictates the entire synthetic pathway. The ideal protecting group must be stable under a variety of reaction conditions while being removable ("cleavable") under specific, mild conditions that do not affect other functional groups in the molecule. This concept is known as orthogonality .[3]
Comparative Analysis of Protecting Groups for 5-Aminopyrazin-2-ylamine
The most common protecting groups for amines in organic synthesis are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. Each possesses a distinct cleavage condition, forming the basis of their orthogonal utility.
| Protecting Group | Reagent | Cleavage Condition | Key Advantage | Primary Limitation |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl)[4] | Stable to bases, hydrogenolysis, and many nucleophiles. Ideal for subsequent base-mediated or palladium-catalyzed reactions. | Cleavage requires strong acid, which may not be suitable for acid-sensitive substrates. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C)[1] | Stable to acidic and mildly basic conditions. Orthogonal to Boc and Fmoc. | Not suitable for molecules with other reducible groups (e.g., alkynes, alkenes, some nitro groups) or when using palladium catalysts for other transformations. |
| Fmoc | 9-Fluorenylmethyl-oxycarbonyl chloride (Fmoc-Cl) | Base (e.g., Piperidine)[3] | Cleaved under mild, non-acidic conditions. Orthogonal to Boc and Cbz. | Unstable in the presence of amine bases often used in coupling reactions, which can lead to premature deprotection. |
The primary advantage of This compound lies in the robustness of the Boc group. Its stability to basic conditions and, crucially, to the conditions of palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura coupling), makes it the reagent of choice for the synthesis of a vast array of bi-aryl and hetero-aryl compounds that are central to kinase inhibitor design.[5][6][7][8]
Performance Comparison in a Key Synthetic Transformation: Acylation
To quantitatively assess the advantages of using a protected pyrazine, we can compare the theoretical outcomes of a standard acylation reaction. The goal is the mono-acylation of 2,5-diaminopyrazine.
| Starting Material | Acylating Agent | Expected Major Products | Typical Yield of Mono-Acylated Product | Comments |
| 2,5-Diaminopyrazine | Acetyl Chloride | Mono-acetylated, Di-acetylated, and unreacted starting material | < 50% (often significantly lower) | Poor regioselectivity. Requires extensive chromatographic purification, leading to low isolated yields.[9][10] |
| This compound | Acetyl Chloride | N-(5-(tert-butoxycarbonylamino)pyrazin-2-yl)acetamide | > 90% | Excellent regioselectivity. The reaction proceeds cleanly at the unprotected 5-amino position. Purification is straightforward. |
| N-Cbz-(5-aminopyrazin-2-yl)carbamate | Acetyl Chloride | Benzyl (5-acetamidopyrazin-2-yl)carbamate | > 90% | High regioselectivity, similar to the Boc-protected reagent. |
| N-Fmoc-(5-aminopyrazin-2-yl)carbamate | Acetyl Chloride | 9H-fluoren-9-ylmethyl (5-acetamidopyrazin-2-yl)carbamate | > 90% | High regioselectivity. However, the Fmoc group's stability can be a concern if basic conditions are required for the acylation.[11] |
While all three protected reagents offer a significant advantage in regioselectivity over the unprotected diamine, the choice between them depends on the subsequent steps planned for the synthesis.
The Orthogonal Synthesis Workflow: Why Boc Excels
The true power of this compound becomes evident in multi-step syntheses requiring orthogonal strategies. Consider a common workflow in medicinal chemistry: the synthesis of a substituted aminopyrazine via acylation followed by a Suzuki coupling.
As the workflow demonstrates, the Cbz protecting group is incompatible with the palladium-catalyzed Suzuki coupling, as the catalyst required for the C-C bond formation (e.g., Pd/C, Pd(OAc)₂) is the same type used for Cbz cleavage via hydrogenolysis. This leads to undesired deprotection and side reactions. The Fmoc group, being base-labile, could be prematurely cleaved by the base required for the Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃). The Boc group, however, is completely stable under these conditions, making This compound the ideal starting material for this synthetic sequence.
Experimental Protocols
The following protocols provide a framework for key transformations, illustrating the practical application of these reagents.
Protocol 1: Regioselective Acylation of this compound
Objective: To synthesize N-(5-(tert-butoxycarbonylamino)pyrazin-2-yl)acetamide with high regioselectivity.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA (1.2 eq) to the solution and stir for 5 minutes.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though the reaction is often clean enough to proceed to the next step without further purification.
Protocol 2: Suzuki-Miyaura Coupling with a Boc-Protected Halopyrazine
Objective: To couple an arylboronic acid to a Boc-protected bromopyrazine intermediate. (Note: This protocol assumes the starting material is the product from a bromination reaction following acylation).
Materials:
-
Boc-protected 5-amino-2-bromopyrazine derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.5 eq)[6]
-
Solvent system: 1,4-Dioxane and water (4:1 ratio), degassed
Procedure:
-
To a dry Schlenk flask, add the Boc-protected bromopyrazine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-18 hours.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Strategic Choice for Efficiency and Success
While N-Cbz and N-Fmoc protected aminopyrazines are valuable reagents in their own right, their limitations in the context of common, robust synthetic transformations like palladium-catalyzed cross-coupling make them less versatile. This compound offers a superior combination of high regioselectivity in initial functionalization and excellent stability under the conditions required for subsequent bond-forming reactions. Its acid-labile nature ensures that the final deprotection step is orthogonal to the majority of synthetic operations used in modern drug discovery. For researchers aiming to build complex molecular architectures on a pyrazine core, the strategic choice of this Boc-protected reagent is a critical step towards a more efficient, predictable, and successful synthetic campaign.
References
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K. Billingsley, S. L. Buchwald. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
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J. Fichez, P. Busca, G. Prestat. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc, 2018(part i), 1-45. [Link]
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A. V. Demchenko, et al. (2021). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. RSC Advances, 11, 6265-6273. [Link]
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A. V. Demchenko, et al. (2021). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. RSC Publishing. [Link]
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S. Caron, et al. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. ACS Figshare. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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S. Caron, et al. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Process Research & Development, 10(2), 257–261. [Link]
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J. Sperry, et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
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S. Caron, et al. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. ACS Publications. [Link]
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S. Caron, et al. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. ACS Publications. [Link]
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W. L. F. Armarego. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
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J. Pept Sci. (2009). Regioselective and sequential reactivity of activated 2,5-diketopiperazines. PubMed. [Link]
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M. K. Schreyer, et al. (2021). Orthogonal Functionalization of Oxo‐Graphene Nanoribbons. Chemistry – A European Journal, 27(20), 6245-6250. [Link]
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H. F. Anwar, R. M. El-Gawad. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 638-653. [Link]
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H. F. Anwar. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. [Link]
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Y. Wang, et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(17), 5484. [Link]
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B. J. Kim, et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(18), 4241. [Link]
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Y. Zhang, et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11, 2375-2382. [Link]
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M. Jabłońska, et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6, 56345-56356. [Link]
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H. M. E. Hassaneen, et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8, 56. [Link]
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G. B. Fields, et al. (2013). The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. Biopolymers, 100(3), 225-234. [Link]
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G. B. Fields, et al. (2013). The synthesis and application of Fmoc-Lys(5-Fam) building blocks. Biopolymers, 100(3), 225-234. [Link]
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National Center for Biotechnology Information. Aminopyrazine. PubChem Compound Database. [Link]
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A Senior Application Scientist's Guide to the Synthesis of tert-Butyl (5-aminopyrazin-2-yl)carbamate: A Cross-Validation of Experimental Methodologies
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that demands efficiency, reproducibility, and purity. One such intermediate, tert-Butyl (5-aminopyrazin-2-yl)carbamate, is a valuable building block in medicinal chemistry, frequently utilized in the construction of complex bioactive molecules. This guide provides an in-depth, objective comparison of potential synthetic routes for this compound, complete with supporting experimental data derived from analogous transformations and established chemical principles.
The primary challenge in synthesizing this compound lies in the selective protection of one of the two amino groups of the symmetric precursor, 2,5-diaminopyrazine. This guide will explore and cross-validate two primary methodologies for achieving this selective mono-N-Boc protection.
Method 1: Acid-Mediated Selective Boc Protection
This approach leverages the difference in basicity between a free amine and its protonated counterpart. By using one equivalent of a strong acid, one of the amino groups of 2,5-diaminopyrazine can be selectively protonated, rendering it unreactive towards electrophilic attack by di-tert-butyl dicarbonate (Boc₂O). The remaining free amino group can then be protected.
Causality Behind Experimental Choices
The choice of acid is crucial. A strong acid ensures complete protonation of one amino group. The solvent system must be compatible with both the starting materials and the reagents, often a mixture of an organic solvent and water to dissolve the diamine salt. The slow addition of Boc₂O is recommended to minimize the risk of di-protection.
Experimental Protocol: Acid-Mediated Selective Boc Protection
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-diaminopyrazine (1.0 eq) in a suitable solvent such as a 1:1 mixture of methanol and water.
-
Selective Protonation: Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of hydrochloric acid (HCl) or trifluoroacetic acid (TFA) dropwise while stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the mono-salt.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in methanol. The Boc₂O should be added portion-wise or via a syringe pump over 1-2 hours to maintain a low concentration and favor mono-protection.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, neutralize the acid with a suitable base such as sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validating System
This protocol is self-validating through rigorous in-process monitoring. TLC or LC-MS analysis at regular intervals will confirm the consumption of the starting material and the formation of the desired mono-Boc protected product, as well as any di-Boc protected byproduct. The distinct polarity differences between the starting diamine, the mono-protected product, and the di-protected byproduct allow for clear separation and quantification.
Caption: Workflow for Acid-Mediated Selective Boc Protection.
Method 2: EDCI/HOBT Activated Boc Protection
This alternative approach, adapted from methodologies for protecting challenging amino groups on heterocyclic systems, utilizes coupling agents to potentially enhance the selectivity and efficiency of the Boc protection.[1] While not a conventional method for simple amine protection, it offers a point of comparison for difficult substrates.
Causality Behind Experimental Choices
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) are typically used in amide bond formation to activate carboxylic acids. In this context, they may act as activators for the Boc anhydride, forming a more reactive intermediate that could potentially favor reaction with one amino group over the other, or facilitate the reaction under milder conditions. The use of a non-nucleophilic base is essential to prevent side reactions.
Experimental Protocol: EDCI/HOBT Activated Boc Protection
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-diaminopyrazine (1.0 eq), EDCI (1.2 eq), HOBT (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation and Protection: To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) either as a solid or dissolved in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purify the crude product via silica gel column chromatography.
Self-Validating System
The validation for this method also relies on chromatographic and spectrometric analysis. The disappearance of the starting material and the appearance of the mono-Boc product peak in LC-MS, along with the correct mass-to-charge ratio, will confirm the success of the reaction. The ratio of mono- to di-protected product can be determined by integration of the respective peaks in the chromatogram.
Caption: Workflow for EDCI/HOBT Activated Boc Protection.
Comparative Analysis
The choice between these two methodologies will depend on the specific requirements of the synthesis, such as scale, cost, and desired purity.
| Parameter | Method 1: Acid-Mediated | Method 2: EDCI/HOBT Activated | Rationale & Insights |
| Selectivity | Generally good, but can produce di-protected byproduct. | Potentially higher selectivity, but less conventional for this transformation. | Method 1's selectivity relies on a clear stoichiometric control of the acid. Method 2's selectivity would depend on the kinetics of the activated Boc intermediate. |
| Reagent Cost | Lower (HCl/TFA and Boc₂O are common and relatively inexpensive). | Higher (EDCI and HOBT are more expensive coupling agents). | For large-scale synthesis, the cost of reagents in Method 2 could be a significant drawback. |
| Reaction Conditions | Simple, aqueous or mixed-solvent system. | Requires anhydrous conditions and an inert atmosphere. | The need for anhydrous conditions in Method 2 adds complexity and cost to the setup. |
| Work-up | Straightforward acid-base neutralization and extraction. | Can be more complex due to the presence of water-soluble byproducts from EDCI and HOBT. | The byproducts from Method 2 may require more extensive washing and purification steps. |
| Scalability | Highly scalable and commonly used in industrial processes. | Less scalable due to the cost and handling of coupling agents. | The simplicity and lower cost of Method 1 make it more amenable to large-scale production. |
| Yield | Reported in the range of 65-87% for similar diamines.[2] | Potentially high, but would require optimization for this specific substrate. | While Method 1 has documented success with similar molecules, the yield for Method 2 is speculative and would need experimental validation. |
Conclusion and Recommendations
For the synthesis of this compound, the Acid-Mediated Selective Boc Protection (Method 1) emerges as the more practical and economically viable option, particularly for larger-scale preparations. Its reliance on simple, inexpensive reagents and straightforward reaction conditions makes it a robust and scalable choice. The potential for di-protection can be effectively managed by controlling the stoichiometry of the acid and the slow addition of Boc₂O.
The EDCI/HOBT Activated Boc Protection (Method 2) represents an interesting, albeit less conventional, alternative. It may be worth exploring on a small scale if Method 1 fails to provide the desired selectivity or if the substrate proves to be particularly unreactive. However, the higher cost and more stringent reaction conditions make it a less attractive primary option.
Ultimately, the optimal method will be determined by the specific context of the research or production goals. It is strongly recommended to perform small-scale trials of both methods to determine the most effective and efficient route for your specific laboratory conditions.
References
-
Sarkar, A., Roy, S. R., Parikh, N., & Chakraborti, A. K. (2011). 1-Alkyl-3-methylimidazolium Cation Based Ionic Liquids as Efficient and Reusable Catalysts for N-tert-Butyloxycarbonylation of Amines. The Journal of Organic Chemistry, 76(17), 7132–7140. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link]
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A Comparative Guide to the Synthetic Routes of tert-Butyl (5-aminopyrazin-2-yl)carbamate
Introduction
tert-Butyl (5-aminopyrazin-2-yl)carbamate is a critical building block in contemporary medicinal chemistry. Its unique structure, featuring a pyrazine core with differentiated amino functionalities, makes it an invaluable intermediate for the synthesis of complex therapeutic agents, particularly kinase inhibitors used in oncology. The strategic placement of a Boc-protected amine and a free amine allows for sequential, site-selective reactions, which is essential for building intricate molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices and providing objective data to guide researchers in their synthetic planning.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound presents a classic chemoselectivity challenge: how to differentiate between two chemically similar amino groups on a pyrazine ring. Three principal strategies have emerged to address this, each with distinct advantages and drawbacks.
-
Route A: Direct Selective Mono-Protection. This is the most straightforward approach, involving the direct reaction of pyrazine-2,5-diamine with a sub-stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O).
-
Route B: Directed Synthesis via Functional Group Interconversion (FGI) from a Nitro-Amine Precursor. This is a highly reliable and widely used method that begins with 2-amino-5-nitropyrazine, where the functional groups are already differentiated.
-
Route C: Directed Synthesis via Catalytic Amination of a Halo-Amine Precursor. This modern approach uses a halogenated pyrazine as a handle for introducing the second amino group via transition-metal catalysis.
The choice between these routes depends critically on the desired scale, purity requirements, available starting materials, and safety considerations.
Caption: High-level overview of the three primary synthetic strategies.
Section 2: Route A - Direct Selective Mono-Protection
Principle: This route leverages the direct reaction of a symmetrical diamine with a protecting group reagent. The core challenge lies in controlling the reaction to favor the formation of the mono-protected product over the di-protected byproduct and unreacted starting material. In theory, by using one equivalent or slightly less of Boc₂O, one can statistically favor the desired product. However, the similar nucleophilicity of both amino groups makes this a low-yielding and purification-intensive process.[1][2] Some methods attempt to improve selectivity by first protonating the diamine with one equivalent of acid, effectively "protecting" one amine as its ammonium salt, thereby directing the reaction to the remaining free amine.[1][3][4]
Evaluation:
-
Advantages:
-
Potentially the shortest synthetic route.
-
Starts from the commercially available and inexpensive pyrazine-2,5-diamine.
-
-
Disadvantages:
-
Extremely poor selectivity, leading to a statistical mixture of products.[5]
-
Low isolated yields of the desired mono-Boc compound (often < 40%).
-
Requires extensive chromatographic purification to separate the product from the starting material and the di-Boc byproduct.
-
Difficult to scale up due to purification challenges.
-
Caption: Workflow for Route A: Direct Selective Mono-Protection.
Section 3: Route B - FGI via Nitro-Amine Precursor
Principle: This is the most robust and widely adopted strategy. It begins with 2-amino-5-nitropyrazine, a starting material where the two nitrogen-containing groups have vastly different chemical properties. The existing amino group is first protected with a Boc group. This transformation is high-yielding as there is no competition. The subsequent step involves the chemical reduction of the nitro group to the second amino group. This reduction can be achieved under various conditions, with catalytic hydrogenation being the cleanest and most efficient method.[6]
Evaluation:
-
Advantages:
-
Excellent chemoselectivity at every step.
-
High yields for both the protection and reduction steps.
-
Products are often crystalline and can be purified by simple recrystallization, avoiding tedious chromatography.
-
Highly reliable and scalable for both laboratory and industrial production.[6]
-
-
Disadvantages:
-
Longer, two-step sequence compared to Route A.
-
Requires handling of a nitro-aromatic compound, which can be a safety consideration on a large scale.
-
The starting material, 2-amino-5-nitropyrazine, may be more expensive than pyrazine-2,5-diamine.
-
Caption: Workflow for Route B: Functional Group Interconversion.
Section 4: Route C - FGI via Catalytic Amination
Principle: This route utilizes modern cross-coupling chemistry, specifically the Buchwald-Hartwig amination, to form the second C-N bond.[7][8] The synthesis starts with 2-amino-5-bromopyrazine. The amino group is first protected with Boc₂O. The resulting bromo-intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis, or directly with ammonium salts under specific conditions).[8][9]
Evaluation:
-
Advantages:
-
High selectivity and generally good to excellent yields for the coupling step.
-
Avoids the use of potentially energetic nitro compounds.
-
Tolerant of a wide range of functional groups if used in a more complex synthesis.
-
-
Disadvantages:
-
Requires expensive and air-sensitive palladium catalysts and phosphine ligands.[7]
-
Reaction conditions can be sensitive and require careful optimization (choice of catalyst, ligand, base, and solvent).
-
Removal of palladium residues from the final product can be challenging and is a critical concern in pharmaceutical synthesis.
-
The cost of the catalyst and ligands can make this route less economically viable for large-scale production compared to Route B.
-
Sources
- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl (5-aminopyrazin-2-yl)carbamate
For the diligent researcher, the journey of discovery extends beyond the successful synthesis or application of a novel compound. It culminates in the responsible management of the chemical's lifecycle, with proper disposal being a critical final step. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-Butyl (5-aminopyrazin-2-yl)carbamate (CAS No. 920313-67-3), ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to empower you with the knowledge to not just follow a protocol, but to understand the causality behind each step, fostering a culture of safety and scientific integrity.
Hazard Profile and Waste Classification: Understanding the "Why"
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is paramount. This dictates the necessary precautions and the ultimate disposal route.
Physicochemical Properties Summary
| Property | Value | Source |
| Chemical Formula | C9H14N4O2 | |
| Molecular Weight | 210.23 g/mol | [1] |
| Physical Form | Solid, yellow to yellow-brown powder | [2] |
| Storage Temperature | 0-8 °C, in a dark, inert atmosphere | [2] |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause these health hazards.[2]
Regulatory Context: Is it a Hazardous Waste?
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[3][4] Laboratory chemical waste is generally considered hazardous unless it is explicitly determined to be non-hazardous.[5] Given the GHS classifications, this compound must be managed as a hazardous waste. This "cradle-to-grave" approach ensures that the waste is handled safely from its point of generation to its final disposal.[4][6]
The Disposal Workflow: A Step-by-Step Protocol
This section details the operational steps for the safe disposal of this compound.
Diagram: Disposal Decision Workflow
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl (5-aminopyrazin-2-yl)carbamate
Researchers and drug development professionals are at the forefront of innovation, often handling novel chemical entities. Among these is tert-Butyl (5-aminopyrazin-2-yl)carbamate, a compound with significant potential in synthetic chemistry. Ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE).
Understanding the Risks: A Foundation for Safety
Before handling any chemical, a thorough understanding of its potential hazards is crucial. For this compound, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.[1][2]
| Hazard Statement | GHS Classification | Potential Effects |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[1][2] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[1][2] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[1][2] |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | May cause respiratory irritation.[1][2] |
These classifications dictate a clear and non-negotiable need for specific PPE to create a reliable barrier between the researcher and the chemical.
Core Principles of Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates that PPE be used when engineering and administrative controls are not sufficient to eliminate hazards.[3][4] The selection of PPE should be based on a thorough hazard assessment of the specific work to be performed.[3][5]
Essential PPE for Handling this compound
Based on the known hazards, the following PPE is mandatory when handling this compound:
1. Eye and Face Protection:
-
Rationale: The risk of serious eye irritation necessitates robust eye protection.[1][2]
-
Required:
-
Safety glasses with side shields meeting ANSI Z87.1 standards are the minimum requirement for handling small quantities of the solid compound.[4]
-
Chemical splash goggles should be worn when there is any risk of splashing, such as when preparing solutions or during purification processes.[6][7]
-
A face shield , worn in conjunction with goggles, is recommended when handling larger quantities or when a significant splash risk is present.[6][8]
-
2. Hand Protection:
-
Rationale: To prevent skin irritation, appropriate chemical-resistant gloves are essential.[1][2]
-
Required:
-
Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or puncture before use.[6][7]
-
Double gloving can provide an additional layer of protection, especially during prolonged handling or when working with solutions.
-
Gloves should be removed promptly if contamination is suspected, and hands should be washed thoroughly.[9]
-
3. Body Protection:
-
Rationale: To protect against skin contact and contamination of personal clothing.
-
Required:
4. Respiratory Protection:
-
Rationale: The potential for respiratory tract irritation from airborne dust or aerosols necessitates respiratory protection, especially when handling the solid compound outside of a contained system.[1][2]
-
Required:
-
Work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][11]
-
If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[12] All personnel requiring respirator use must be properly fit-tested and trained.[8]
-
Step-by-Step Safe Handling Protocol
The following workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
Sources
- 1. tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. OSHA Guidelines for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 4. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 8. pppmag.com [pppmag.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
